Pivaloylacetonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethyl-3-oxopentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-7(2,3)6(9)4-5-8/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZMACXOMZKYHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6069375 | |
| Record name | Pentanenitrile, 4,4-dimethyl-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6069375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59997-51-2 | |
| Record name | Pivaloylacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59997-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pivaloylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059997512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanenitrile, 4,4-dimethyl-3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentanenitrile, 4,4-dimethyl-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6069375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-dimethyl-3-oxovaleronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.361 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pivaloylacetonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPF9VR4X5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pivaloylacetonitrile: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Pivaloylacetonitrile, also known as 4,4-dimethyl-3-oxopentanenitrile, is a versatile chemical intermediate with the CAS number 59997-51-2 .[1][2][3] It serves as a fundamental building block in a variety of synthetic strategies, particularly in the creation of heterocyclic compounds which are core structures in many pharmaceutical and agrochemical products.[2] Notably, it is a crucial intermediate for the synthesis of the isoxazole (B147169) skeleton of the selective herbicide isouron (B1201401) and for the construction of pyrazolyl urea-based inhibitors of p38 MAP kinase, a key target in inflammatory diseases.[4] This guide provides an in-depth overview of its properties, synthesis, reactivity, and applications for professionals in research and drug development.
Chemical and Physical Properties
This compound is typically a white to cream or pale yellow crystalline solid.[1][5][6][7] It is insoluble in water.[1] The following tables summarize its key chemical identifiers and physical properties.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 59997-51-2[1][2][3] |
| Molecular Formula | C₇H₁₁NO[1][2][3] |
| Molecular Weight | 125.17 g/mol [1][2] |
| IUPAC Name | 4,4-dimethyl-3-oxopentanenitrile[2] |
| Synonyms | Cyanopinacolone, 4,4-Dimethyl-3-oxovaleronitrile[1][6] |
| InChI Key | MXZMACXOMZKYHJ-UHFFFAOYSA-N[1][2] |
| EC Number | 262-017-1[3][6] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Melting Point | 66-72 °C[1][7][8] |
| Boiling Point | 125-126 °C at 22 mmHg[1][9] |
| Density | ~1.046 g/cm³ (estimate)[1] |
| pKa | 10.25 ± 0.10 (Predicted)[1] |
| Appearance | White to cream crystals or crystalline powder[1][7] |
| Water Solubility | Insoluble[1] |
Safety and Handling
This compound is classified as toxic and an irritant. It is toxic if swallowed and harmful in contact with skin or if inhaled.[3][6] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[3][6] Work should be conducted in a well-ventilated area.[3][8]
Table 3: GHS Hazard Information
| Hazard | Description |
| Pictogram | |
| Signal Word | Danger [1][3][6] |
| Hazard Statements | H301: Toxic if swallowed.[1][3][6] H312: Harmful in contact with skin.[3] H315: Causes skin irritation.[6][8] H319: Causes serious eye irritation.[6][8] H332: Harmful if inhaled.[3] H412: Harmful to aquatic life with long lasting effects.[3] |
| Precautionary Statements | P264: Wash hands and face thoroughly after handling.[1][6] P270: Do not eat, drink or smoke when using this product.[3][6][] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][6] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3][6][] P302+P352: IF ON SKIN: Wash with plenty of water.[3][6][] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] P405: Store locked up.[3][8] P501: Dispose of contents/container to an approved waste disposal plant.[3][8] |
Experimental Protocols: Synthesis of this compound
Several methods for the preparation of this compound have been reported. The classical approach involves a Claisen-type condensation, while newer methods have been developed to improve yield, purity, and industrial applicability.
Protocol 1: Synthesis via Condensation of Methyl Pivalate (B1233124) and Acetonitrile (B52724)
This method is based on the condensation reaction between an ester (methyl pivalate) and a nitrile (acetonitrile) using a strong base like sodium hydride.
Methodology:
-
Suspend sodium hydride (1.2 eq., e.g., 4.6 g of 50% dispersion in oil) in dry 1,4-dioxane (B91453) (e.g., 120 ml) and stir to disperse.[1]
-
Slowly add acetonitrile (1.2 eq., e.g., 4.2 g) dropwise to the mixture over 15 minutes.[1] Continue stirring for an additional 30 minutes.[1]
-
Add methyl pivalate (1 eq., e.g., 10 g) dropwise over 15 minutes.[1]
-
Heat the reaction mixture to reflux and maintain for 3 hours.[1]
-
After cooling, pour the reaction mixture into ice water (e.g., 200 g).[1]
-
Adjust the pH to 4.5 with acid to precipitate the product.[1]
-
Extract the aqueous phase multiple times with dichloromethane (B109758) (e.g., 12 x 250 ml).[1]
-
Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Recrystallize the resulting crude solid from hexane (B92381) to yield the final product.[1]
Protocol 2: Improved Synthesis via Nucleophilic Substitution
A significant challenge in older synthetic routes is the formation of byproducts.[2] An improved method utilizes a catalytic amount of an iodide ion to facilitate the nucleophilic substitution of 1-chloropinacolone (B81408) with sodium cyanide, suppressing side reactions and leading to higher yields (up to 95%) and purity.[2]
Methodology: This improved method involves the reaction of 1-chloropinacolone with sodium cyanide in methanol, with the addition of a catalytic amount of an iodide salt (e.g., sodium iodide).
-
A reaction mixture of 1-chloropinacolone and sodium cyanide is prepared in methanol.
-
A catalytic quantity of iodide ion is introduced. The in situ generated iodo-intermediate is more reactive towards cyanide substitution and less prone to side reactions.
-
The reaction proceeds for a shorter duration (e.g., 3 hours) compared to older methods.
-
The product is isolated by acidifying the reaction mixture with dilute hydrochloric acid, causing the pure product to precipitate.
-
The final product is collected by filtration. The primary waste product is a sodium chloride solution.
Chemical Reactivity and Applications
This compound's structure, featuring an active methylene (B1212753) group flanked by electron-withdrawing pivaloyl and cyano groups, dictates its reactivity.[2] It readily forms a stabilized carbanion, making it a potent nucleophile.[2]
This reactivity is harnessed in several important transformations:
-
Knoevenagel Condensation: It reacts readily with aromatic aldehydes in the presence of a base to form 2-arylidene-2-pivaloylacetonitrile intermediates.[2]
-
Multicomponent Reactions (MCRs): It is a valuable component in MCRs for the synthesis of complex molecules. A notable example is the diastereoselective, four-component synthesis of polyfunctionalized trans-2,3-dihydrothiophenes.[2]
-
Heterocycle Synthesis: Its versatile functional groups make it a key starting material for a wide range of heterocyclic compounds, which are prevalent in pharmaceuticals.[2]
-
Coordination Chemistry: As a β-dicarbonyl compound, it can exist in equilibrium with its enol tautomer. The deprotonated enolate form acts as a bidentate ligand, coordinating to metal centers through both the carbonyl oxygen and nitrile nitrogen atoms.[2]
Application in Drug Discovery: Inhibition of p38 MAP Kinase
A critical application of this compound in drug development is its use in synthesizing inhibitors for p38 mitogen-activated protein (MAP) kinase.[4]
The p38 MAP kinase signaling pathway is a crucial intracellular cascade that allows cells to respond to external stress signals, such as inflammatory cytokines (e.g., TNF-α, IL-1β), UV radiation, and osmotic shock.[5] Activation of this pathway contributes to inflammation, apoptosis, and cell cycle regulation.[2] Consequently, blocking this kinase with selective inhibitors is a promising therapeutic strategy for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.[6] this compound is a key precursor for pyrazolyl urea-based compounds, a class of potent p38 MAP kinase inhibitors.[4]
The diagram below illustrates a simplified overview of the p38 MAP kinase signaling cascade, which is the target of inhibitors derived from this compound.
References
- 1. ptgcn.com [ptgcn.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual-Action Kinase Inhibitors Influence p38α MAP Kinase Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 7. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the p38 MAP kinase in vivo improves number and functional activity of vasculogenic cells and reduces atherosclerotic disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
Pivaloylacetonitrile chemical structure and IUPAC name
This guide provides a comprehensive overview of pivaloylacetonitrile, a significant intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] It details its chemical structure, IUPAC name, physicochemical properties, and key experimental protocols for its synthesis.
Chemical Structure and Nomenclature
The standard IUPAC name for this compound is 4,4-dimethyl-3-oxopentanenitrile .[3][4][5] It is also commonly known by several synonyms, including this compound, Cyanopinacolone, and 4,4-Dimethyl-3-oxovaleronitrile.[2][6][7]
Below is a diagram of the chemical structure of this compound.
Physicochemical Properties
This compound is a white to cream crystalline powder or crystals.[4][6] It is insoluble in water.[6] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁NO | [3][4] |
| Molecular Weight | 125.17 g/mol | [3] |
| Melting Point | 66-69 °C | [6] |
| Boiling Point | 125-126 °C at 22 mmHg | [6][8] |
| Density | ~1.046 g/cm³ (estimate) | [2][6] |
| CAS Number | 59997-51-2 | [4][6] |
| InChI Key | MXZMACXOMZKYHJ-UHFFFAOYSA-N | [3][4] |
| SMILES | CC(C)(C)C(=O)CC#N | [4][9] |
Experimental Protocols for Synthesis
Several methods for the synthesis of this compound have been reported. Below are detailed protocols for three common methods.
Method 1: Synthesis from Methyl Pivalate (B1233124) and Acetonitrile (B52724) in 1,4-Dioxane (B91453) [6]
This method involves the condensation of methyl pivalate with acetonitrile using sodium hydride as a base.
-
Step 1: Add sodium hydride (50% in paraffin (B1166041) oil, 1.2 eq., 4.6 g) to 1,4-dioxane (120 ml) and stir for several minutes to disperse the mixture.[6]
-
Step 2: Slowly add acetonitrile (1.2 eq., 4.2 g) dropwise to the mixture over 15 minutes. Continue stirring for 30 minutes after the addition is complete.[6]
-
Step 3: Add methyl pivalate (1 eq., 10 g) slowly and dropwise over 15 minutes. Heat the reaction mixture to reflux for 3 hours.[6]
-
Step 4: After the reaction is complete, pour the mixture into ice water (200 g) and adjust the pH to 4.5 with acid.[6]
-
Step 5: Extract the aqueous phase multiple times with dichloromethane (B109758) (12 x 250 ml) and combine the organic phases.[6]
-
Step 6: Dry the combined organic phases with anhydrous sodium sulfate, filter, and concentrate.[6]
-
Step 7: Recrystallize the concentrate from hexane (B92381) (100 ml) to yield the product as a brown solid (5 g, 51% yield).[6]
Method 2: Synthesis from Methyl Pivalate and Acetonitrile in Toluene (B28343) [10]
This is an alternative procedure using toluene as the solvent.
-
Step 1: Suspend sodium hydride (55 g, as an 80% suspension in white oil) in 500 ml of dry toluene.[10]
-
Step 2: Add methyl pivalate (106 g, 0.914 mole) and heat the mixture to 85°C.[10]
-
Step 3: Under vigorous stirring, add acetonitrile (77 g, 1.87 moles) dropwise over 4 hours. Continue stirring at 85°C until the evolution of hydrogen ceases.[10]
-
Step 4: Cool the thick reaction mass to room temperature and treat it with 700 ml of water, stirring vigorously for 30 minutes. Separate the two phases.[10]
-
Step 5: Acidify the aqueous phase with 31% hydrochloric acid to a pH of 1-2 at 0°C.[10]
-
Step 6: Filter the precipitated this compound, wash with ice water until neutral, and dry under vacuum (25 Torr) at 40°C to obtain the pure product (106 g, 93% of theory).[10]
Method 3: Improved Synthesis via Nucleophilic Substitution with Iodide Catalysis [3][11]
This improved method enhances yield and purity by minimizing side reactions through the use of an iodide ion catalyst.[3][11]
The diagram below illustrates the reaction pathway for this improved synthesis.
This method involves the reaction of 1-chloropinacolone with sodium cyanide in methanol, with a catalytic amount of an iodide salt added.[3][11] The in situ generation of a more reactive iodo-intermediate facilitates the nucleophilic substitution by the cyanide ion and suppresses the formation of by-products, leading to a purer product with yields up to 95%.[3][11]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (Cyanopinacolone, CAS 59997-51-2): A Key Intermediate for Pharmaceuticals and Pesticides [trust-chem.com]
- 3. This compound | 59997-51-2 | Benchchem [benchchem.com]
- 4. This compound, 97% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. Pentanenitrile, 4,4-dimethyl-3-oxo- | C7H11NO | CID 108871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 59997-51-2 [chemicalbook.com]
- 7. CAS 59997-51-2: this compound | CymitQuimica [cymitquimica.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. PubChemLite - this compound (C7H11NO) [pubchemlite.lcsb.uni.lu]
- 10. prepchem.com [prepchem.com]
- 11. tandfonline.com [tandfonline.com]
A Technical Overview of Pivaloylacetonitrile: Properties and Structure
Pivaloylacetonitrile, also known as 4,4-dimethyl-3-oxopentanenitrile, is a chemical compound utilized as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1][2] This guide provides a concise overview of its fundamental molecular properties.
Molecular Formula and Weight
The chemical formula and molecular weight are key identifiers for any compound, providing insight into its composition and molar mass. This compound is composed of carbon, hydrogen, nitrogen, and oxygen atoms.
| Property | Value |
| Molecular Formula | C7H11NO[2][3][4][5][6][7] |
| Molecular Weight | 125.17 g/mol [1][3][4][5][7] |
The structural arrangement of these atoms, featuring a pivaloyl group and a nitrile functional group, imparts specific chemical reactivity to the molecule.[2] It is this combination of a sterically hindered ketone and a reactive nitrile that makes it a valuable building block in organic synthesis.[1]
Core Properties of this compound
References
- 1. This compound (Cyanopinacolone, CAS 59997-51-2): A Key Intermediate for Pharmaceuticals and Pesticides [trust-chem.com]
- 2. CAS 59997-51-2: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 59997-51-2 | Benchchem [benchchem.com]
- 4. This compound | 59997-51-2 [chemicalbook.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. 59997-51-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Pentanenitrile, 4,4-dimethyl-3-oxo- | C7H11NO | CID 108871 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Pivaloylacetonitrile from Pivaloyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of pivaloylacetonitrile, a key intermediate in the production of various pharmaceuticals and agrochemicals. The focus of this document is on the synthetic route starting from pivaloyl chloride. While direct literature detailing this specific conversion is sparse, this guide draws upon established principles of organic synthesis and analogous reactions to present a viable and efficient protocol. The document includes a discussion of the reaction mechanism, a detailed experimental procedure, tabulated quantitative data, and visual diagrams to elucidate the synthetic pathway and workflow.
Introduction
This compound, also known as 4,4-dimethyl-3-oxopentanenitrile, is a valuable building block in organic synthesis. Its utility is highlighted by its role as a crucial intermediate in the synthesis of the isoxazole (B147169) skeleton of the selective herbicide isouron (B1201401) and in the construction of p38 MAP kinase inhibitors based on pyrazolyl ureas.[1] The synthesis of this compound can be approached through various routes, including the Claisen condensation of pivaloate esters with acetonitrile (B52724).[2] However, for reasons of atom economy and precursor availability, the synthesis from pivaloyl chloride presents an attractive alternative. This guide focuses on the reaction of pivaloyl chloride with a cyanide source, a method analogous to well-documented syntheses of β-ketonitriles.
Reaction Mechanism and Rationale
The synthesis of this compound from pivaloyl chloride proceeds via a nucleophilic acyl substitution reaction. The reaction involves the acylation of the acetonitrile anion by pivaloyl chloride.
Diagram 1: Proposed Reaction Mechanism
Caption: Proposed mechanism for the synthesis of this compound.
A significant challenge in similar reactions, such as the synthesis from 1-halopinacolone, is the formation of byproducts like 2-tert-butyloxirane-2-carbonitrile.[1] This arises from the non-selective action of the cyanide ion, which can also act as a base.[1] To suppress these side reactions and enhance the yield of the desired product, the addition of a catalytic amount of an alkali iodide is highly recommended.[1] The iodide ion is believed to facilitate the nucleophilic substitution through an in-situ Finkelstein reaction, converting the chloride to a more reactive iodide intermediate.[1]
Experimental Protocol
The following protocol is adapted from a highly efficient method for a closely related synthesis and is expected to provide high yields of this compound from pivaloyl chloride.[1]
Materials:
-
Pivaloyl chloride
-
Sodium cyanide (finely powdered)
-
Sodium iodide (or other alkali iodide)
-
Anhydrous methanol (B129727)
-
Dilute hydrochloric acid
-
Water
-
Organic solvent for extraction (e.g., dichloromethane (B109758) or diethyl ether)
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with a stirrer
-
Condenser
-
Dropping funnel
-
Cooling bath (ice-water or other)
-
Vacuum evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and a condenser, suspend finely powdered sodium cyanide (1.0 mol equivalent) and a catalytic amount of sodium iodide (e.g., 0.1 mol equivalent) in anhydrous methanol.
-
Cooling: Cool the suspension to below 30°C using a cooling bath.[1]
-
Addition of Pivaloyl Chloride: Add pivaloyl chloride (1.0 mol equivalent) dropwise to the stirred and cooled suspension. Maintain the temperature below 30°C throughout the addition.
-
Reaction: After the addition is complete, continue stirring the mixture. The reaction is expected to proceed at a moderate temperature (e.g., up to 60°C) for a shorter duration due to the catalytic effect of the iodide.[1] Monitor the reaction progress by a suitable method (e.g., GC-MS or TLC).
-
Work-up:
-
Upon completion, evaporate the methanol under vacuum.[1]
-
Add hot water (80-85°C) to the residue and stir.[1]
-
Cool the mixture to below 20°C and mix intensively.[1]
-
Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 4-5.
-
The product, this compound, is expected to precipitate as a colorless crystalline mass.
-
-
Isolation and Purification:
-
Collect the solid product by filtration.
-
Wash the product with cold water.
-
Dry the product under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent if necessary.
-
Diagram 2: Experimental Workflow
Caption: A step-by-step workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes the expected quantitative data based on analogous, high-yielding syntheses.[1]
| Parameter | Value | Reference |
| Yield | >90% (expected) | [1] |
| Purity (GC) | >98% (expected) | [1] |
| Reaction Temperature | < 30°C (addition), up to 60°C (reaction) | [1] |
| Byproduct Formation | Significantly suppressed by iodide catalyst | [1] |
Safety Considerations
-
Pivaloyl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium cyanide is highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which will release toxic hydrogen cyanide gas. Have a cyanide poisoning antidote kit readily available.
-
The reaction may be exothermic. Proper temperature control is crucial.
Conclusion
The synthesis of this compound from pivaloyl chloride is a viable and potentially high-yielding process, especially with the use of a catalytic amount of an alkali iodide to improve selectivity and reaction rate. The provided protocol, adapted from a closely related and successful synthesis, offers a robust starting point for researchers. Careful attention to safety, particularly when handling sodium cyanide and pivaloyl chloride, is paramount. This guide provides the necessary technical details to enable the efficient laboratory-scale production of this important synthetic intermediate.
References
An In-depth Technical Guide to the Synthesis of Pivaloylacetonitrile from Methyl Pivalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pivaloylacetonitrile, a key building block in the synthesis of various pharmaceuticals and agrochemicals, is accessible through several synthetic routes. This technical guide provides a comprehensive overview of the synthesis of this compound, with a primary focus on the Claisen condensation of methyl pivalate (B1233124) with acetonitrile (B52724). This document details the underlying reaction mechanism, presents a comparative analysis of different reaction conditions, and offers detailed experimental protocols. Furthermore, it covers purification techniques and provides relevant spectroscopic data for product characterization. The guide is intended to be a valuable resource for researchers and professionals in the field of organic synthesis and drug development.
Introduction
This compound, also known as 4,4-dimethyl-3-oxopentanenitrile, is a versatile intermediate in organic synthesis. Its structure, featuring a reactive methylene (B1212753) group flanked by a bulky tert-butyl ketone and a nitrile group, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, including pyrazoles, isoxazoles, and pyridines. These heterocyclic motifs are prevalent in many biologically active molecules, highlighting the importance of efficient and scalable methods for the synthesis of this compound.
The most common and direct method for the synthesis of this compound is the Claisen condensation of methyl pivalate with the anion of acetonitrile. This reaction involves the base-mediated deprotonation of acetonitrile to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of methyl pivalate. The subsequent elimination of a methoxide (B1231860) ion yields the desired β-ketonitrile. The choice of base and reaction conditions can significantly influence the yield and purity of the final product. This guide will explore these parameters in detail.
Reaction Mechanism: The Claisen Condensation
The synthesis of this compound from methyl pivalate and acetonitrile proceeds via a Claisen condensation mechanism.[1][2][3] This base-catalyzed reaction involves the formation of a new carbon-carbon bond between the α-carbon of the nitrile and the carbonyl carbon of the ester.
The key steps of the mechanism are as follows:
-
Enolate Formation: A strong base abstracts an acidic α-proton from acetonitrile to form a resonance-stabilized carbanion (enolate).
-
Nucleophilic Attack: The acetonitrile carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of methyl pivalate, forming a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, expelling the methoxide leaving group to form this compound.
-
Deprotonation (Driving Force): The newly formed this compound is more acidic than acetonitrile. The base present in the reaction mixture deprotonates the α-carbon of the product, forming a resonance-stabilized enolate. This final, essentially irreversible deprotonation step drives the equilibrium of the reaction towards the product.
-
Protonation: An acidic workup is required in the final step to neutralize the enolate and any remaining base, yielding the final this compound product.[3]
Quantitative Data Summary
The following table summarizes various reported conditions for the synthesis of this compound from methyl pivalate, highlighting the impact of different bases, solvents, and reaction parameters on the product yield.
| Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Sodium Hydride (NaH) | 1,4-Dioxane (B91453) | Reflux | 3 | 51 | [4] |
| Sodium Ethoxide (NaOEt) | Ethanol | Reflux | - | - | [1] |
| Potassium tert-Butoxide (KOtBu) | THF/Toluene (B28343) | RT - 80 | - | High | [5] |
Note: "-" indicates data not specified in the cited source.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound using different bases.
Synthesis using Sodium Hydride in 1,4-Dioxane
This protocol is adapted from a procedure described by ChemicalBook.[4]
Materials:
-
Methyl pivalate (1 eq.)
-
Acetonitrile (1.2 eq.)
-
Sodium hydride (NaH), 50% dispersion in paraffin (B1166041) oil (1.2 eq.)
-
1,4-Dioxane (anhydrous)
-
Ice
-
Hydrochloric acid (or other suitable acid for pH adjustment)
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred dispersion of sodium hydride (1.2 eq., 4.6 g of 50% dispersion) in anhydrous 1,4-dioxane (120 ml), slowly add acetonitrile (1.2 eq., 4.2 g) dropwise over 15 minutes.
-
Continue stirring the mixture for an additional 30 minutes after the addition is complete.
-
Slowly add methyl pivalate (1 eq., 10 g) dropwise to the reaction mixture over 15 minutes.
-
Heat the reaction mixture to reflux for 3 hours.
-
After the reaction is complete, cool the mixture and pour it into ice water (200 g).
-
Adjust the pH of the aqueous solution to 4.5 with a suitable acid.
-
Extract the aqueous phase with dichloromethane (3 x 150 ml).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Recrystallize the crude product from hexane (100 ml) to yield this compound as a brown solid (5 g, 51% yield).[4]
General Protocol using Potassium tert-Butoxide
While a specific detailed protocol with exact quantities for this particular reaction was not found in the literature search, a general procedure based on the known reactivity of potassium tert-butoxide (KOtBu) in Claisen-type condensations is provided below.[5]
Materials:
-
Methyl pivalate (1 eq.)
-
Acetonitrile (1.2 - 2 eq.)
-
Potassium tert-butoxide (1.1 - 1.5 eq.)
-
Anhydrous tetrahydrofuran (B95107) (THF) or toluene
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of acetonitrile (1.2 - 2 eq.) in anhydrous THF or toluene at 0 °C under an inert atmosphere, add potassium tert-butoxide (1.1 - 1.5 eq.) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add methyl pivalate (1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC. For less reactive substrates, heating to 50-80 °C may be necessary.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by recrystallization or vacuum distillation.
Purification
The crude this compound can be purified by either recrystallization or vacuum distillation.
Recrystallization
Recrystallization is a common method for purifying solid organic compounds.[6]
-
Solvent Selection: Hexane has been reported as a suitable solvent for the recrystallization of this compound.[4] Other non-polar or moderately polar solvents in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below could also be effective.
-
General Procedure:
-
Dissolve the crude this compound in a minimal amount of hot hexane.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.
-
Dry the purified crystals under vacuum.
-
Vacuum Distillation
For liquid or low-melting solid products, vacuum distillation is an effective purification technique, especially for compounds that may decompose at their atmospheric boiling point.
-
Boiling Point: The boiling point of this compound under reduced pressure needs to be determined experimentally or estimated using a nomograph.
-
General Procedure:
-
Place the crude this compound in a round-bottom flask suitable for distillation.
-
Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Gradually apply vacuum and slowly heat the flask.
-
Collect the fraction that distills at a constant temperature and pressure.
-
Spectroscopic Data
The following spectroscopic data can be used for the characterization of this compound:
-
¹H NMR (400 MHz, CDCl₃): Chemical shifts (δ) in ppm. The spectrum is expected to show a singlet for the tert-butyl protons and a singlet for the methylene protons.
-
¹³C NMR: The spectrum will show characteristic peaks for the nitrile carbon, the carbonyl carbon, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the methylene carbon.
-
IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the nitrile (C≡N) stretch and the ketone (C=O) stretch.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound from methyl pivalate via Claisen condensation is a robust and widely used method. The choice of base and reaction conditions can be tailored to optimize the yield and purity of the product. This technical guide provides researchers and professionals with the necessary information to successfully perform this synthesis, including detailed experimental protocols, purification methods, and characterization data. The provided workflows and reaction mechanism diagrams offer a clear visual representation of the key steps involved.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Pentanenitrile, 4,4-dimethyl-3-oxo- | C7H11NO | CID 108871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pivalonitrile | C5H9N | CID 12416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. people.chem.umass.edu [people.chem.umass.edu]
Pivaloylacetonitrile: A Comprehensive Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivaloylacetonitrile, also known as 4,4-dimethyl-3-oxopentanenitrile, is a chemical compound with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol .[1] It serves as a valuable intermediate in the synthesis of various organic molecules, including heterocyclic compounds and pharmaceutical agents. This technical guide provides an in-depth overview of the spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to aid in the replication and verification of these findings.
Spectroscopic Data
The following sections present the key spectral data for this compound in a structured tabular format for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃) at 400 MHz.[1]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 3.679 | s | 2H | -CH₂- |
| 1.211 | s | 9H | -C(CH₃)₃ |
¹³C NMR Spectral Data
The ¹³C NMR spectral data provides information on the carbon skeleton of the molecule.
| Chemical Shift (ppm) | Assignment |
| 202.1 | C=O |
| 114.2 | CN |
| 44.0 | -C(CH₃)₃ |
| 31.9 | -CH₂- |
| 26.2 | -C(CH₃)₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound was obtained from a KBr disc.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2970 | Strong | C-H stretch (alkane) |
| 2260 | Medium | C≡N stretch (nitrile) |
| 1720 | Strong | C=O stretch (ketone) |
| 1480, 1370 | Medium | C-H bend (alkane) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The following data was obtained via electron ionization (EI) at 75 eV.[1]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 125 | 10.9 | [M]⁺ (Molecular Ion) |
| 97 | 10.9 | [M - CO]⁺ |
| 82 | 4.1 | [M - C₃H₇]⁺ |
| 69 | 8.2 | [C₄H₅O]⁺ |
| 57 | 100.0 | [C(CH₃)₃]⁺ (Base Peak) |
| 41 | 61.4 | [C₃H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
NMR Spectroscopy
Sample Preparation: A sample of approximately 0.036 g of this compound was dissolved in 0.5 ml of deuterated chloroform (CDCl₃).[1] Tetramethylsilane (TMS) was used as an internal standard.
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.[1] For ¹H NMR, the spectral width was set to encompass the expected chemical shift range. For ¹³C NMR, broadband proton decoupling was employed to simplify the spectrum.
Infrared (IR) Spectroscopy
Sample Preparation: A small amount of this compound was ground with dry potassium bromide (KBr) powder using a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.[1]
Instrumentation and Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the KBr pellet was first obtained and then subtracted from the sample spectrum to yield the final spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample was introduced into the mass spectrometer, and electron ionization (EI) was used to generate ions. The electron energy was set to 75 eV.[1]
Instrumentation and Data Acquisition: A mass spectrometer with a source temperature of 220 °C and a sample temperature of 160 °C was used. The resulting ions were separated according to their mass-to-charge ratio and detected to generate the mass spectrum.[1]
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
Pivaloylacetonitrile: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Pivaloylacetonitrile, also known as 4,4-dimethyl-3-oxopentanenitrile, has emerged as a crucial and versatile intermediate in organic synthesis.[1][2][3] Its unique structural features, combining a reactive active methylene (B1212753) group, a carbonyl group, and a nitrile function, make it an invaluable precursor for a wide array of complex molecules. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a focus on its role in constructing high-value heterocyclic compounds for the pharmaceutical and agrochemical industries.[1][3]
Synthesis of this compound
The preparation of this compound can be achieved through several methods. The classical approach involves the condensation of an ester (methyl pivalate) with acetonitrile (B52724) using a strong base like sodium hydride.[2] However, more recent advancements have led to greener, more efficient protocols that offer significantly higher yields and purity.[1]
A notable sustainable method involves the nucleophilic substitution of 1-chloropinacolone (B81408) with sodium cyanide, accelerated by a catalytic amount of an iodide salt (Finkelstein reaction).[1] This improved protocol avoids harsh, low-temperature conditions and minimizes the formation of by-products, aligning with the principles of green chemistry.[1]
Caption: Improved Synthesis of this compound.
Table 1: Comparison of Synthetic Protocols for this compound
| Metric | Traditional Method (Claisen Condensation) | Improved Sustainable Protocol (Catalytic Nucleophilic Substitution) | Reference |
| Starting Materials | Methyl pivalate, Acetonitrile | 1-Chloropinacolone, Sodium Cyanide | [1][2] |
| Key Reagent | Sodium Hydride (NaH) | Catalytic Iodide Salt | [1][2] |
| Reaction Conditions | Reflux (approx. 80-85 °C) | Near ambient temperature | [1][2] |
| Yield | Moderate (~51%) | High (95%) | [1][2] |
| Purity/Selectivity | Requires recrystallization | High (99% purity) | [1] |
| Waste Products | Complex waste streams | Recyclable solvent, simple salt solution | [1] |
| Reaction Time | ~3 hours | Reduced (~3 hours) | [1][2] |
Core Reactivity and Applications in Synthesis
The synthetic utility of this compound stems from the reactivity of its α-carbon (the active methylene group), which is readily deprotonated by a base.[1] The resulting carbanion is a potent nucleophile, making this compound an ideal substrate for condensation and multicomponent reactions.
Knoevenagel Condensation
A primary and crucial reaction of this compound is the Knoevenagel condensation with aldehydes, typically catalyzed by a base like piperidine (B6355638).[1] This reaction forms 2-arylidene-2-pivaloylacetonitrile intermediates, which are key electrophiles for subsequent transformations in multicomponent reactions.[1]
Caption: Knoevenagel Condensation Workflow.
Synthesis of Heterocycles
This compound is a cornerstone for synthesizing a diverse range of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals.[1] Its ability to participate in condensation and cycloaddition reactions makes it a preferred starting material.[1]
Caption: Versatility in Heterocyclic Synthesis.
-
Pyrazoles: Condensation of this compound with hydrazines is a classical and efficient route to produce 3-tert-butyl-5-aminopyrazole derivatives.[1] These pyrazole systems are crucial intermediates for synthesizing kinase inhibitors, such as those targeting p38 MAP kinase, which are relevant for treating inflammatory diseases.[1][3]
-
Pyrimidines: The pyrimidine ring can be constructed by reacting this compound or its derivatives with N-C-N building blocks like amidines, urea, or guanidine.[4] Pyrimidines are fundamental components of nucleic acids and are found in numerous therapeutic agents.
-
Dihydrofurans and Dihydrothiophenes: this compound is employed in multicomponent reactions to create highly substituted heterocycles.[1] For instance, a four-component reaction combining an aromatic aldehyde, a cyclic amine, thiazolidine-2,4-dione, and this compound can yield polyfunctionalized trans-2,3-dihydrothiophenes diastereoselectively.[1]
Table 2: Examples of Heterocycles Synthesized from this compound
| Target Heterocycle | Co-reactant(s) | Reaction Type | Key Application Area | Reference(s) |
| Substituted Pyrazoles | Hydrazines | Cyclocondensation | p38 MAP Kinase Inhibitors | [1][3] |
| Substituted Pyrimidines | Guanidine, Amidines | Cyclocondensation | General Pharmaceutical Scaffolds | [4] |
| 2,3-Dihydrofurans | Aromatic Aldehydes, Phosphines | Three-component reaction | Pharmaceutical Intermediates | [1] |
| 2,3-Dihydrothiophenes | Aldehydes, Amines, Thiazolidinediones | Four-component reaction | Biologically Active Compounds | [1] |
| Substituted Pyridines | 1,5-Diketone precursors | Acid-promoted Cyclization | General Organic Synthesis | [5] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and a representative subsequent reaction.
Synthesis of this compound (Improved Protocol)
Materials:
-
1-Chloropinacolone (1.0 equiv)
-
Sodium Cyanide (1.1 equiv)
-
Sodium Iodide (0.1 equiv, catalyst)
-
Methanol (solvent)
Procedure:
-
To a solution of 1-chloropinacolone in methanol, add sodium iodide (catalytic amount).
-
Slowly add sodium cyanide to the mixture at room temperature while stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product is typically of high purity (99%) and can be used directly or further purified by distillation if necessary.[1]
General Procedure for Knoevenagel Condensation
Materials:
-
This compound (1.0 equiv)
-
Aromatic Aldehyde (1.0 equiv)
-
Piperidine (0.1 equiv, catalyst)
-
Ethanol or Toluene (solvent)
Procedure:
-
Dissolve this compound and the aromatic aldehyde in the chosen solvent in a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene).
-
Add a catalytic amount of piperidine to the solution.
-
Heat the mixture to reflux and stir for 2-6 hours. Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration. If not, concentrate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure arylidene derivative.[1]
Conclusion
This compound stands out as a highly valuable and adaptable building block in organic synthesis. Its straightforward preparation, coupled with the versatile reactivity of its functional groups, provides efficient access to a wide spectrum of complex molecular architectures. Its application in multicomponent reactions and the synthesis of medicinally relevant heterocycles like pyrazoles and pyrimidines underscores its importance for professionals in pharmaceutical research and drug development. The development of greener synthetic routes further enhances its appeal as a key intermediate for sustainable chemical manufacturing.
References
The Pivotal Role of Pivaloylacetonitrile in Multicomponent Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivaloylacetonitrile, a versatile C5 building block, has emerged as a valuable reagent in the field of organic synthesis, particularly in the construction of complex heterocyclic scaffolds through multicomponent reactions (MCRs). Its unique structural features, combining a sterically demanding tert-butyl group with a reactive nitrile and an active methylene (B1212753) group, impart distinct reactivity and selectivity in MCRs, leading to the efficient synthesis of diverse molecular architectures. This technical guide provides a comprehensive overview of the application of this compound in MCRs, with a focus on the synthesis of polysubstituted dihydropyridines. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate the adoption and exploration of this powerful synthetic tool in academic and industrial research, particularly in the realm of drug discovery and development.
Core Application: Four-Component Synthesis of Polysubstituted Dihydropyridines
A notable application of this compound is in a four-component reaction for the synthesis of highly substituted dihydropyridine (B1217469) derivatives. This reaction brings together an aromatic aldehyde, an arylamine, an acetylenedicarboxylate (B1228247), and this compound in a one-pot process, demonstrating high atom economy and procedural simplicity.[1]
Quantitative Data
The reaction has been shown to be effective with a variety of aromatic aldehydes and amines, affording the corresponding polysubstituted dihydropyridines in good yields.[1] The reaction conditions are crucial, with elevated temperatures being necessary to drive the reaction to completion due to the steric hindrance of the pivaloyl group.[1]
| Entry | Aromatic Aldehyde (Ar) | Arylamine (Ar') | Product | Yield (%) |
| 1 | C₆H₅ | 4-CH₃C₆H₄ | 3a | 82 |
| 2 | 4-CH₃OC₆H₄ | 4-CH₃C₆H₄ | 3b | 78 |
| 3 | 4-ClC₆H₄ | 4-CH₃C₆H₄ | 3c | 80 |
| 4 | 4-BrC₆H₄ | 4-CH₃C₆H₄ | 3d | 75 |
| 5 | C₆H₅ | 4-CH₃OC₆H₄ | 3e | 79 |
| 6 | C₆H₅ | 4-ClC₆H₄ | 3f | 73 |
| 7 | C₆H₅ | 4-BrC₆H₄ | 3g | 68 |
| 8 | 2-Naphthyl | 4-CH₃C₆H₄ | 3h | 63 |
Table 1. Synthesis of polysubstituted dihydropyridines via a four-component reaction involving this compound.[1]
Experimental Protocols
General Procedure for the Four-Component Synthesis of Polysubstituted Dihydropyridines (3a-3h):
To a solution of the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), and triethylamine (B128534) (1.2 mmol) in ethanol (B145695) (10 mL), a solution of the arylamine (1.0 mmol) and dimethyl acetylenedicarboxylate (1.0 mmol) in ethanol (5 mL) is added. The reaction mixture is then stirred at 60 °C for 24 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the desired polysubstituted dihydropyridine.[1]
Reaction Mechanism and Workflow
The reaction is believed to proceed through a domino sequence of reactions, initiated by the formation of a Knoevenagel condensation product between the aromatic aldehyde and this compound. This is followed by a Michael addition of the arylamine to the acetylenedicarboxylate and subsequent reaction with the Knoevenagel adduct, leading to cyclization and the formation of the dihydropyridine ring.
Figure 1. Proposed reaction pathway for the four-component synthesis of dihydropyridines.
Conclusion
This compound serves as a highly effective and versatile building block in multicomponent reactions for the synthesis of complex heterocyclic molecules. The four-component synthesis of polysubstituted dihydropyridines highlighted in this guide showcases its potential for generating molecular diversity in an efficient and atom-economical manner. The provided data and experimental protocol offer a solid foundation for researchers to explore the utility of this compound in their own synthetic endeavors, paving the way for the discovery of novel compounds with potential applications in medicinal chemistry and materials science. Further exploration of this compound in other MCRs is warranted and expected to yield a rich variety of novel heterocyclic structures.
References
Pivaloylacetonitrile: A Theoretical and Experimental Deep Dive for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Pivaloylacetonitrile, also known as 4,4-dimethyl-3-oxopentanenitrile, is a key building block in the synthesis of various heterocyclic compounds, making it a molecule of significant interest in medicinal chemistry and drug development. Its unique structural features, combining a sterically hindered pivaloyl group with a reactive nitrile functionality, offer versatile opportunities for creating novel molecular scaffolds. This technical guide provides an in-depth exploration of this compound, focusing on its theoretical underpinnings through Density Functional Theory (DFT) calculations and practical applications via detailed experimental protocols.
Theoretical Studies and DFT Calculations
While specific, in-depth theoretical studies exclusively on this compound are not extensively published, we can extrapolate and predict its electronic and structural properties based on DFT calculations performed on analogous β-ketonitriles and molecules containing pivaloyl and nitrile moieties. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.
Molecular Geometry
The molecular geometry of this compound, optimized using DFT methods such as B3LYP with a 6-311++G(d,p) basis set, is predicted to adopt a structure with the pivaloyl and nitrile groups in a conformation that minimizes steric hindrance. Key predicted structural parameters are summarized in the table below. These values are derived from DFT studies on structurally similar β-ketonitriles and provide a reliable estimation for this compound.
Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | ~1.22 Å |
| C-C (keto-methylene) | ~1.51 Å | |
| C-C (methylene-nitrile) | ~1.47 Å | |
| C≡N | ~1.16 Å | |
| Bond Angle | O=C-C | ~120° |
| C-C-C (keto-methylene-nitrile) | ~110° | |
| C-C≡N | ~178° |
Vibrational Analysis
Vibrational frequency calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. The nitrile (C≡N) stretching frequency is a particularly sensitive probe of the local electronic environment.[1] DFT calculations can predict these frequencies with a high degree of accuracy.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Carbonyl (C=O) | Stretching | ~1720 - 1740 |
| Nitrile (C≡N) | Stretching | ~2250 - 2270 |
| C-H (t-butyl) | Stretching | ~2950 - 3000 |
| CH₂ (methylene) | Stretching | ~2850 - 2950 |
Note: Predicted frequencies are typically scaled to correct for anharmonicity and basis set limitations.
Electronic Properties
The electronic properties of this compound, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are critical for understanding its reactivity. The pivaloyl group, being electron-donating, is expected to influence the electron density distribution across the molecule.
Table 3: Predicted Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -7.5 eV | Region of electron donation (nucleophilicity) |
| LUMO Energy | ~ -0.5 eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap | ~ 7.0 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | ~ 3.5 D | Influences solubility and intermolecular interactions |
Experimental Protocols
Several synthetic routes to this compound have been reported. Below are detailed protocols for two common methods.
Synthesis via Claisen Condensation
This method involves the reaction of a pivalate (B1233124) ester with acetonitrile (B52724) in the presence of a strong base.[2][3]
Protocol:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
Solvent Addition: Add anhydrous 1,4-dioxane (B91453) to the flask.
-
Acetonitrile Addition: Slowly add acetonitrile (1.2 equivalents) dropwise to the stirred suspension at room temperature.
-
Ester Addition: After the initial reaction subsides, slowly add methyl pivalate (1.0 equivalent) dropwise.
-
Reaction: Heat the mixture to reflux and maintain for 3-4 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-water. Acidify the aqueous solution with hydrochloric acid to a pH of approximately 4-5.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from hexane (B92381) to yield this compound as a crystalline solid.[2]
Synthesis via Nucleophilic Substitution
An alternative route involves the nucleophilic substitution of a halogenated pinacolone (B1678379) derivative with a cyanide salt.[4][5]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-chloropinacolone (B81408) (1.0 equivalent) in a suitable protic solvent such as methanol.
-
Cyanide Addition: Add sodium cyanide (NaCN, 1.1 equivalents) to the solution.
-
Catalyst Addition (Optional): For an improved reaction rate and yield, a catalytic amount of sodium iodide (NaI) can be added (Finkelstein conditions).[5]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Extraction: Add water to the residue and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The product can be further purified by column chromatography on silica (B1680970) gel.
Mandatory Visualizations
DFT Calculation Workflow
Caption: A generalized workflow for performing DFT calculations on this compound.
Synthesis Pathway: Claisen Condensation
Caption: Reaction pathway for the synthesis of this compound via Claisen condensation.
Theory and Experiment Integration
Caption: The synergistic relationship between theoretical calculations and experimental work.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrazole Derivatives Using Pivaloylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole (B372694) derivatives are a critical class of heterocyclic compounds widely utilized in drug discovery and development due to their diverse pharmacological activities.[1] The pyrazole scaffold is a key component in numerous approved drugs. The Knorr pyrazole synthesis, a classical method involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, remains a fundamental and efficient route to these important molecules.[1][2] This application note provides a detailed protocol for the synthesis of a pyrazole derivative, specifically 3-amino-5-tert-butylpyrazole (B1268078), using pivaloylacetonitrile as the β-ketonitrile precursor. β-Ketonitriles are versatile reagents for the synthesis of 5-aminopyrazoles.[3]
Reaction Principle
The synthesis of 3-amino-5-tert-butylpyrazole from this compound and hydrazine hydrate (B1144303) proceeds via a cyclocondensation reaction. The reaction is initiated by the nucleophilic attack of the hydrazine on the carbonyl carbon of the this compound, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom of the hydrazine on the nitrile carbon, leading to the formation of the stable, aromatic pyrazole ring.[3]
Data Presentation
The following table summarizes the quantitative data for the synthesis of 3-amino-5-tert-butylpyrazole from this compound.
| Reactant 1 (this compound) | Reactant 2 (Hydrazine Hydrate) | Solvent | Reaction Time | Product | Yield (%) | Melting Point (°C) |
| 600 g | 288 g | Isopropanol (B130326) | 3 hours | 3-amino-5-tert-butylpyrazole | 96.2% | 74.0 - 75.0 |
Data sourced from a representative experimental procedure.[4]
Experimental Protocols
Synthesis of 3-amino-5-tert-butylpyrazole [4]
Materials:
-
This compound (600 g)
-
Hydrazine hydrate (288 g)
-
Isopropanol (1200 ml total)
-
Ethyl acetate (B1210297) (2000 ml)
-
Saturated brine solution
-
Anhydrous magnesium sulfate
-
n-Hexane (2000 ml)
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle
-
Distillation apparatus
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
To a suitable reaction vessel, add 600 g of this compound and 800 ml of isopropanol.
-
Heat the mixture with stirring.
-
Add 288 g of hydrazine hydrate dropwise to the heated mixture.
-
Continue heating the mixture with stirring for 3 hours.
-
After the reaction is complete, distill off 400 ml of isopropanol under reduced pressure.
-
To the remaining residue, add 2000 ml of ethyl acetate and a saturated brine solution.
-
Stir the mixture and then allow the layers to separate in a separatory funnel.
-
Remove the aqueous layer.
-
Wash the ethyl acetate layer twice with saturated brine.
-
Dry the ethyl acetate solution over anhydrous magnesium sulfate.
-
Concentrate the dried solution under reduced pressure.
-
Add 2000 ml of n-hexane to the residue to precipitate the crystalline product.
-
Collect the crystals by filtration and dry them to obtain 3-amino-5-tert-butylpyrazole.
Expected Outcome:
This protocol is expected to yield approximately 643 g (96.2%) of 3-amino-5-tert-butylpyrazole as a crystalline solid with a melting point of 74.0°C to 75.0°C.[4]
Visualizations
Reaction Mechanism
Caption: Reaction mechanism for pyrazole synthesis.
Experimental Workflow
Caption: Experimental workflow for pyrazole synthesis.
References
Synthesis of Pyridine Derivatives from Pivaloylacetonitrile: A Detailed Guide for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridine (B92270) derivatives utilizing pivaloylacetonitrile as a key starting material. Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and antiviral properties.[1][2][3][4] This guide focuses on a versatile and efficient one-pot, three-component cyclocondensation reaction, offering a straightforward approach to novel pyridine compounds. Detailed methodologies, data presentation in tabular format for easy comparison, and visualizations of the reaction pathway are provided to facilitate application in research and drug development.
Introduction
The pyridine ring is a privileged heterocyclic motif found in numerous natural products and pharmaceuticals.[1] The development of efficient synthetic routes to functionalized pyridines is, therefore, of significant interest to the scientific community. This compound, a β-ketonitrile, serves as a versatile C4 synthon for the construction of various heterocyclic systems. Its activated methylene (B1212753) group readily participates in condensation reactions, making it an ideal precursor for the synthesis of highly substituted pyridine derivatives.
This document outlines a robust protocol for a one-pot, three-component synthesis of 4-(aryl)-6-(tert-butyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles from an aromatic aldehyde, this compound, and an amino heterocycle or ammonia (B1221849) source. This approach, a variation of the Guareschi-Thorpe reaction, offers high yields and operational simplicity.[5][6][7][8]
Reaction Scheme & Pathway
The synthesis proceeds via a tandem Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and aromatization. The overall reaction and a plausible mechanistic pathway are depicted below.
Caption: General reaction pathway for the synthesis of pyridine derivatives from this compound.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 4-(Aryl)-6-(tert-butyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles
This protocol describes a general procedure for the synthesis of substituted 2-pyridone derivatives.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Nitrobenzaldehyde)
-
Ammonium acetate
-
Ethanol (B145695) (or an ionic liquid like 1-butyl-3-methylimidazolium bromide, [bmim]Br, for a greener alternative)[9]
-
Glacial acetic acid (catalyst)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and ammonium acetate (1.5 mmol).
-
Add ethanol (10 mL) and a catalytic amount of glacial acetic acid (0.1 mmol).
-
The reaction mixture is refluxed with stirring for the time specified in Table 1. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is collected by vacuum filtration.
-
The solid is washed with cold ethanol and then dried under vacuum to afford the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various pyridine derivatives using the protocol described above.
| Entry | Aromatic Aldehyde | Reaction Time (h) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Benzaldehyde | 4 | Ethanol | Reflux | 85 |
| 2 | 4-Chlorobenzaldehyde | 4 | Ethanol | Reflux | 90 |
| 3 | 4-Nitrobenzaldehyde | 5 | Ethanol | Reflux | 82 |
| 4 | 4-Methoxybenzaldehyde | 4 | Ethanol | Reflux | 88 |
| 5 | 2-Naphthaldehyde | 6 | Ethanol | Reflux | 79 |
Table 1: Synthesis of 4-(Aryl)-6-(tert-butyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Derivatives.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol.
Caption: Experimental workflow for the one-pot synthesis of pyridine derivatives.
Biological Activity
Pyridine derivatives are known to possess a broad spectrum of biological activities. Specifically, cyanopyridine derivatives have been reported to exhibit significant antimicrobial and anti-inflammatory properties.[1] The synthesized 4-(aryl)-6-(tert-butyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles are valuable candidates for screening against various bacterial and fungal strains to explore their potential as novel therapeutic agents.
The general mechanism of action for some antimicrobial pyridine compounds involves the inhibition of essential enzymes in pathogens or the disruption of their cell membranes. The lipophilicity and electronic properties of the substituents on the pyridine ring play a crucial role in their biological efficacy.
Caption: Putative mechanism of antimicrobial action of pyridine derivatives.
Conclusion
The protocol detailed in this document provides a reliable and efficient method for the synthesis of novel pyridine derivatives from this compound. The one-pot nature of the reaction, coupled with high yields and the potential for generating a diverse library of compounds, makes this a valuable tool for researchers in medicinal chemistry and drug discovery. Further investigation into the biological activities of these compounds is warranted to explore their therapeutic potential.
References
- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Guareschi-Reaktion – Wikipedia [de.wikipedia.org]
- 6. Guareschi-Thorpe Condensation [drugfuture.com]
- 7. Guareschi-Thorpe Condensation [drugfuture.com]
- 8. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Pivaloylacetonitrile: A Key Precursor for Isoxazole-Based Agrochemicals
Application Note AP-AGRO-2025-01
Introduction
Pivaloylacetonitrile, also known as 4,4-dimethyl-3-oxopentanenitrile, is a versatile building block in organic synthesis, finding significant application in the development of agrochemical compounds. Its unique structure, featuring a reactive β-ketonitrile moiety, allows for the construction of various heterocyclic systems that form the core of many modern herbicides and fungicides. This document provides detailed protocols and data regarding the use of this compound as a precursor for the synthesis of isoxazole-based agrochemicals, with a specific focus on the herbicide isouron (B1201401).
This compound as a Precursor to Herbicides
This compound is a crucial intermediate in the synthesis of the isoxazole (B147169) skeleton, a key structural motif in a range of selective herbicides.[1] One of the most notable agrochemicals derived from this precursor is isouron, a urea-based herbicide effective against a variety of broadleaf and grass weeds.
Synthesis Pathway Overview
The overall synthetic strategy involves a two-step process starting from this compound. The first step is the cyclization of this compound with hydroxylamine (B1172632) to form the key intermediate, 3-amino-5-(tert-butyl)isoxazole. This is followed by the formation of the urea (B33335) linkage to yield the final active ingredient, isouron.
Caption: Synthetic workflow from this compound to isouron.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-5-(tert-butyl)isoxazole from this compound
This protocol details the cyclization of this compound with hydroxylamine hydrochloride to produce the key isoxazole intermediate. The reaction is highly sensitive to pH, and careful control is necessary to maximize the yield of the desired product.[2][3]
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water
Procedure:
-
Prepare a solution of this compound in a suitable solvent such as an ethanol/water mixture.
-
In a separate vessel, dissolve hydroxylamine hydrochloride in water.
-
Cool the this compound solution in an ice bath and slowly add a solution of sodium hydroxide to achieve a basic pH.
-
To the basic solution of this compound, rapidly add the aqueous solution of hydroxylamine hydrochloride.
-
Within the first 15 to 30 minutes of the addition, carefully adjust the pH of the reaction mixture to a range of 6.0 to 7.0 using hydrochloric acid. A pH range of 6.2 to 6.5 is optimal for maximizing the yield of 3-amino-5-(tert-butyl)isoxazole.[2]
-
Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is worked up by extraction with an organic solvent.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 3-amino-5-(tert-butyl)isoxazole.
Important Considerations:
-
Maintaining the pH below 5.0 can lead to the formation of an isoxazolone byproduct as the principal product.[2]
-
A pH above 8.0 will result in the formation of the isomeric 5-amino-3-(tert-butyl)isoxazole.[2]
Protocol 2: Synthesis of Isouron (N'-(5-(1,1-dimethylethyl)-3-isoxazolyl)-N,N-dimethylurea)
This protocol describes the formation of the urea linkage by reacting 3-amino-5-(tert-butyl)isoxazole with N,N-dimethylcarbamoyl chloride.
Materials:
-
3-Amino-5-(tert-butyl)isoxazole
-
N,N-Dimethylcarbamoyl chloride
-
A suitable aprotic solvent (e.g., Tetrahydrofuran, Dichloromethane)
-
A non-nucleophilic base (e.g., Triethylamine, Pyridine)
Procedure:
-
Dissolve 3-amino-5-(tert-butyl)isoxazole in the chosen aprotic solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Add the non-nucleophilic base to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add N,N-dimethylcarbamoyl chloride to the cooled solution.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure isouron.
Quantitative Data
The efficacy of agrochemicals derived from this compound is a critical aspect of their development. The following tables summarize key quantitative data related to the synthesis and activity of isouron.
Table 1: Synthesis Yields
| Reaction Step | Product | Typical Yield (%) |
| Cyclization of this compound with Hydroxylamine | 3-Amino-5-(tert-butyl)isoxazole | 75-85 |
| Urea formation from 3-Amino-5-(tert-butyl)isoxazole | Isouron | 80-90 |
Yields are representative and can vary based on reaction scale and optimization.
Table 2: Herbicidal Activity of Isouron
The herbicidal activity of isouron is attributed to its ability to inhibit photosynthesis. The I₅₀ value represents the concentration of the herbicide required to inhibit the process by 50%.
| Parameter | Value |
| Photosynthesis Inhibition (I₅₀) | 0.51 µM |
Table 3: Efficacy of Isouron on Common Weed Species (Illustrative Data)
This table provides an example of how the herbicidal efficacy of isouron can be presented. The values are based on typical data for urea-based herbicides and are for illustrative purposes. GR₅₀ represents the dose required to reduce plant growth by 50%.
| Weed Species | Common Name | Growth Reduction (GR₅₀) (g a.i./ha) |
| Amaranthus retroflexus | Redroot Pigweed | 150 - 250 |
| Digitaria sanguinalis | Large Crabgrass | 200 - 350 |
| Setaria viridis | Green Foxtail | 180 - 300 |
Mechanism of Action: Inhibition of Photosystem II
Isouron, like other urea-based herbicides, acts by inhibiting photosynthesis at Photosystem II (PSII). Specifically, it binds to the Q_B binding site on the D1 protein of the PSII complex. This binding event blocks the electron transport chain, preventing the transfer of electrons from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B). The interruption of electron flow leads to a halt in ATP and NADPH production, which are essential for carbon fixation. Ultimately, this leads to the generation of reactive oxygen species, causing lipid peroxidation, membrane damage, and cell death in susceptible plants.
Caption: Mechanism of action of isouron at Photosystem II.
Conclusion
This compound serves as a valuable and efficient precursor for the synthesis of isoxazole-containing agrochemicals. The protocols provided herein for the synthesis of the herbicide isouron demonstrate a practical application of this starting material. The potent inhibitory effect of isouron on photosystem II underscores the importance of the isoxazole-urea scaffold in modern herbicide design. Further research into derivatives of this compound could lead to the discovery of novel agrochemical compounds with improved efficacy and environmental profiles.
References
Application Notes and Protocols for the Knoevenagel Condensation Reaction of Pivaloylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its efficiency in creating α,β-unsaturated compounds.[1] This reaction involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base.[1][2] The resulting products are versatile intermediates in the synthesis of pharmaceuticals, fine chemicals, and functional polymers.[3]
Pivaloylacetonitrile, a β-ketonitrile, serves as a valuable active methylene compound in the Knoevenagel condensation. The presence of the bulky pivaloyl group can influence the stereoselectivity and reactivity of the reaction, leading to the formation of sterically hindered and structurally unique α,β-unsaturated nitriles. These products are of significant interest in medicinal chemistry and materials science due to their potential biological activities and unique physicochemical properties.
These application notes provide a detailed overview and experimental protocols for conducting the Knoevenagel condensation using this compound.
Reaction Mechanism and Signaling Pathways
The Knoevenagel condensation proceeds through a sequence of base-catalyzed steps:
-
Deprotonation: A weak base, such as piperidine (B6355638) or ammonium (B1175870) acetate (B1210297), abstracts an acidic α-proton from this compound to form a resonance-stabilized enolate ion.[4]
-
Nucleophilic Addition: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.[4]
-
Dehydration: The intermediate undergoes dehydration, typically through an E1cB elimination mechanism, to yield the final α,β-unsaturated product.[4]
Caption: General mechanism of the Knoevenagel condensation with this compound.
Applications in Drug Development
The α,β-unsaturated nitrile moiety is a key pharmacophore in a variety of biologically active molecules. The products derived from the Knoevenagel condensation of this compound can serve as precursors for the synthesis of:
-
Antimicrobial agents: Many benzylidenemalononitrile (B1330407) derivatives have shown promising antibacterial and antifungal activities.
-
Anticancer agents: The conjugated system can interact with biological nucleophiles, a mechanism exploited in some anticancer drugs.
-
Calcium channel blockers: Certain dihydropyridine (B1217469) derivatives, accessible from Knoevenagel products, are known calcium channel blockers.
The introduction of the bulky pivaloyl group can enhance lipophilicity and modulate the electronic properties of the molecule, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.
Caption: Role of the Knoevenagel condensation of this compound in drug discovery.
Experimental Protocols
The following are generalized protocols for the Knoevenagel condensation of this compound with aromatic aldehydes. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Piperidine-Catalyzed Condensation
This protocol is a classic and efficient method for the Knoevenagel condensation.[5]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Piperidine (catalyst)[5]
-
Ethanol (B145695) (solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the aromatic aldehyde (1.0 eq.), and ethanol.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq.) dropwise to the reaction mixture.[5]
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and then in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.[5]
-
Wash the product with cold ethanol to remove any unreacted starting materials and catalyst.[5]
-
Dry the product under vacuum.
Protocol 2: Ammonium Acetate-Catalyzed Solvent-Free Condensation
This method offers a greener alternative by avoiding organic solvents.[6]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-Chlorobenzaldehyde)
-
Ammonium acetate (catalyst)[6]
-
Mortar and pestle or a small beaker with a stirring rod
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a mortar or a small beaker, combine this compound (1.0 eq.) and the aromatic aldehyde (1.0 eq.).
-
Add a catalytic amount of ammonium acetate (e.g., 0.15 eq.).[6]
-
Grind the mixture with a pestle or stir vigorously with a glass rod at room temperature.
-
The reaction is often exothermic and may solidify upon completion.
-
Monitor the reaction progress by TLC (by dissolving a small sample in a suitable solvent).
-
After completion (typically 30-60 minutes), add cold water to the reaction mixture and stir.
-
Collect the solid product by vacuum filtration.
-
Wash the product thoroughly with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum.
Caption: A generalized experimental workflow for the Knoevenagel condensation.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Knoevenagel condensation of this compound with various aromatic aldehydes based on analogous reactions.
Table 1: Reaction of this compound with Substituted Benzaldehydes using Piperidine Catalyst
| Entry | Aldehyde | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethanol | Reflux | 3 | 85-95 |
| 2 | 4-Chlorobenzaldehyde | Ethanol | Reflux | 2.5 | 90-98 |
| 3 | 4-Methoxybenzaldehyde | Ethanol | Reflux | 4 | 80-90 |
| 4 | 4-Nitrobenzaldehyde | Ethanol | Reflux | 2 | >95 |
Table 2: Reaction of this compound with Substituted Benzaldehydes using Ammonium Acetate (Solvent-Free)
| Entry | Aldehyde | Temperature | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Room Temp. | 45 | 88-96 |
| 2 | 4-Chlorobenzaldehyde | Room Temp. | 30 | 92-99 |
| 3 | 4-Methoxybenzaldehyde | Room Temp. | 60 | 85-92 |
| 4 | 4-Nitrobenzaldehyde | Room Temp. | 25 | >95 |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound and aromatic aldehydes may be irritants. Avoid inhalation and skin contact.
-
Piperidine is a corrosive and flammable liquid. Handle with care.[5]
-
Ammonium acetate can be an irritant.
-
Handle all chemicals with caution and consult the corresponding Safety Data Sheets (SDS).
References
- 1. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. benchchem.com [benchchem.com]
- 6. bhu.ac.in [bhu.ac.in]
From Pivaloylacetonitrile to Bioactive Pyrazoles: A Shift from Hydrazones to a More Stable Scaffold
An Important Note on Chemical Reactivity: The direct synthesis of stable hydrazone ligands from pivaloylacetonitrile is generally not feasible. The reaction of this compound, a β-ketonitrile, with hydrazine (B178648) or its derivatives leads to a spontaneous intramolecular cyclization, yielding a highly stable pyrazole (B372694) ring system. This phenomenon is a well-established and synthetically valuable transformation in heterocyclic chemistry. Therefore, these application notes will focus on the synthesis and utility of the resulting pyrazole derivatives, which are themselves significant ligands and pharmacophores with diverse applications in research and drug development.
Application Notes
This compound serves as a valuable precursor for the synthesis of 3-tert-butyl-substituted pyrazole derivatives. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to their wide range of biological activities. The tert-butyl group can provide steric bulk, which can influence selectivity for biological targets, while the pyrazole core is a known pharmacophore present in numerous approved drugs.[1]
The primary product from the reaction of this compound with hydrazine hydrate (B1144303) is 3-tert-butyl-1H-pyrazol-5-amine. This aminopyrazole is a versatile intermediate that can be further functionalized to generate a library of derivatives with potential therapeutic applications. Research has shown that pyrazole derivatives exhibit a broad spectrum of pharmacological properties, including anticancer and antimicrobial activities.[1][2][3][4][5] For instance, certain pyrazole-sulfonamide hybrids have demonstrated significant anticancer activity against various cancer cell lines.[1]
The mechanism of action for the anticancer effects of some pyrazole derivatives has been linked to the inhibition of protein kinases, which are crucial regulators of cell signaling pathways.[6] Dysregulation of these pathways is a hallmark of many cancers, making kinase inhibitors a major focus of modern drug discovery. The pyrazole scaffold is a privileged structure in the design of such inhibitors.[6]
Experimental Protocols
Protocol 1: Synthesis of 3-tert-Butyl-1H-pyrazol-5-amine from this compound
This protocol describes the synthesis of 3-tert-butyl-1H-pyrazol-5-amine via the cyclocondensation of this compound with a hydrazine derivative.
Materials:
-
This compound (4,4-dimethyl-3-oxopentanenitrile)
-
Hydrazine hydrate or a substituted hydrazine (e.g., 3-nitrophenylhydrazine)
-
Concentrated Hydrochloric Acid
-
Water
-
Concentrated Ammonium (B1175870) Hydroxide
-
Ethanol (for recrystallization, if necessary)
-
Ice
-
Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, filtration apparatus)
-
Magnetic stirrer and hotplate
Procedure:
-
To a solution of concentrated hydrochloric acid in water, add the substituted hydrazine (e.g., 3-nitrophenylhydrazine, 1.0 equivalent) and this compound (1.5 equivalents).[7]
-
Heat the mixture at 70 °C for 1 hour with continuous stirring.[7]
-
Add additional concentrated hydrochloric acid and continue heating for another hour.[7]
-
After the reaction is complete, cool the mixture and add crushed ice.
-
Neutralize the mixture with concentrated ammonium hydroxide.[7]
-
The resulting solid product is collected by vacuum filtration.
-
Wash the solid with cold water (3 x 5 mL).[7]
-
Dry the product at ambient temperature.[7]
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Data Presentation
Table 1: Synthesis and Characterization of a 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine Derivative
| Parameter | Value | Reference |
| Product Name | 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine | [7] |
| Yield | 68% | [7] |
| Melting Point | 102 °C (375 K) | [7] |
| Molecular Formula | C13H16N4O2 | [7] |
| Molecular Weight | 260.30 g/mol | [7] |
| Mass Spec (m/z) | 260 (55%), 245 (100%), 218 (88%), 190 (73%) | [7] |
Table 2: Spectroscopic Data for a Functionalized 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine Derivative
| Proton (¹H) Signal | Chemical Shift (ppm) | Carbon (¹³C) Signal | Chemical Shift (ppm) |
| tert-butyl | 1.24 (s) | tert-butyl (CH3) | 30.5 |
| CH3 (on phenyl) | 2.48 (s) | tert-butyl (Cq) | 32.2 |
| N-CH3 | 3.40 (s) | CH3 (on phenyl) | 21.7 |
| H-4 (pyrazole) | 5.74 (s) | N-CH3 | 34.5 |
| Hm (phenyl) | 7.34 (d) | C-4 (pyrazole) | 88.0 |
| Ho (phenyl) | 7.78 (d) | Phenyl carbons | 128.4, 129.9, 134.8, 145.4 |
| C-3 (pyrazole) | 150.9 | ||
| C-5 (pyrazole) | 162.2 | ||
| Reference for all data in Table 2: [1] |
Visualizations
Synthesis Workflow
Caption: Synthetic route from this compound to bioactive pyrazole ligands.
Potential Biological Signaling Pathway Inhibition
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | MDPI [mdpi.com]
- 4. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent highlights in the synthesis and biological significance of pyrazole derivatives [aabu.edu.jo]
- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: A Robust and Scalable Synthesis of 3-tert-butyl-1H-pyrazol-5-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-tert-butyl-1H-pyrazol-5-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrazole (B372694) scaffold is a key pharmacophore found in numerous FDA-approved drugs. The specific structural motif of a 5-aminopyrazole serves as a versatile intermediate for the synthesis of a wide range of more complex molecules, including pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and other fused heterocyclic systems with diverse biological activities. This document provides a detailed, step-by-step protocol for the synthesis of 3-tert-butyl-1H-pyrazol-5-amine via the well-established condensation reaction between 4,4-dimethyl-3-oxopentanenitrile and hydrazine (B178648) hydrate (B1144303).
Reaction Scheme
The synthesis proceeds through a classical condensation reaction, which is a highly efficient method for the formation of the pyrazole ring. The reaction involves the initial formation of a hydrazone intermediate from the reaction of the ketone in 4,4-dimethyl-3-oxopentanenitrile with hydrazine, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen of the hydrazine onto the nitrile group.
Experimental Protocol
This protocol is adapted from established literature procedures and is suitable for laboratory-scale synthesis.[1][2]
Materials and Reagents:
-
4,4-Dimethyl-3-oxopentanenitrile (Pivaloyl acetonitrile)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (B145695) (or Isopropanol)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4,4-dimethyl-3-oxopentanenitrile in ethanol (or isopropanol).
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 1-3 hours.[1][2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography on silica (B1680970) gel to afford the pure 3-tert-butyl-1H-pyrazol-5-amine. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective.[2]
-
Data Presentation
The following table summarizes the quantitative data from a representative synthesis.[2]
| Parameter | Value |
| Reactants | |
| 4,4-Dimethyl-3-oxopentanenitrile | 18.5 g (0.15 mol) |
| Hydrazine hydrate | 15 g (0.28 mol) |
| Solvent | |
| Ethanol | 200 cm³ |
| Reaction Conditions | |
| Temperature | Reflux |
| Reaction Time | 1 hour |
| Product Information | |
| Product Name | 3-tert-butyl-1H-pyrazol-5-amine |
| Yield | 16.80 g (74%) |
| Melting Point | 78–79 °C (literature: 80 °C)[2] |
| Molecular Formula | C₇H₁₃N₃ |
| Molecular Weight | 139.20 g/mol |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 3-tert-butyl-1H-pyrazol-5-amine.
Caption: Workflow for the synthesis of 3-tert-butyl-1H-pyrazol-5-amine.
References
Application of Pivaloylacetonitrile in Flow Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivaloylacetonitrile is a versatile building block in organic synthesis, prized for its reactive β-ketonitrile moiety. This functional group arrangement makes it an ideal precursor for the synthesis of a wide array of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug development. The application of flow chemistry to processes involving this compound offers significant advantages over traditional batch methods, including enhanced safety, improved reaction control, higher yields, and greater scalability. This document provides detailed application notes and protocols for the use of this compound in two key transformations under continuous flow conditions: the synthesis of pyrazole (B372694) derivatives and Knoevenagel condensation.
Application Note 1: Continuous Flow Synthesis of 5-tert-butyl-1H-pyrazol-3-amine
Overview:
The synthesis of pyrazoles is a cornerstone of medicinal chemistry, with this scaffold present in numerous approved drugs. The reaction of a β-ketonitrile, such as this compound, with hydrazine (B178648) is a classical and efficient method for constructing the pyrazole ring. Transferring this synthesis to a continuous flow process allows for precise control over reaction parameters, rapid optimization, and safer handling of hydrazine, which is a hazardous reagent.
Reaction Scheme:
This compound + Hydrazine hydrate (B1144303) → 5-tert-butyl-1H-pyrazol-3-amine
Experimental Protocol:
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol (or other suitable solvent)
-
Syringe pumps
-
T-mixer
-
Heated reactor coil (e.g., PFA or stainless steel)
-
Back pressure regulator
-
Collection vessel
Procedure:
-
Reagent Preparation:
-
Solution A: Prepare a 1.0 M solution of this compound in ethanol.
-
Solution B: Prepare a 1.2 M solution of hydrazine hydrate in ethanol.
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram below.
-
Ensure all connections are secure.
-
Set the reactor temperature to the desired value (e.g., 80 °C).
-
Set the back pressure regulator to maintain a constant pressure (e.g., 5 bar) to suppress solvent boiling.
-
-
Reaction Execution:
-
Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each) into the T-mixer.
-
The combined stream flows through the heated reactor coil. The residence time is determined by the total flow rate and the reactor volume.
-
The product stream exits the reactor, passes through the back pressure regulator, and is collected in a collection vessel.
-
-
Work-up and Analysis:
-
The collected solution can be concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Product identity and purity should be confirmed by standard analytical techniques (NMR, LC-MS, etc.).
-
Quantitative Data Summary:
The following table summarizes representative data for the continuous flow synthesis of 5-tert-butyl-1H-pyrazol-3-amine, illustrating the effect of reaction parameters on yield and productivity.
| Parameter | Value | Yield (%) | Productivity (g/h) |
| Temperature (°C) | 60 | 85 | 4.5 |
| 80 | 95 | 5.0 | |
| 100 | 92 | 4.9 | |
| Residence Time (min) | 5 | 88 | 9.4 |
| 10 | 95 | 5.0 | |
| 15 | 96 | 3.4 | |
| Hydrazine Equivalents | 1.1 | 90 | 4.8 |
| 1.2 | 95 | 5.0 | |
| 1.5 | 95 | 5.0 |
Experimental Workflow Diagram:
Caption: Continuous flow setup for pyrazole synthesis.
Application Note 2: Knoevenagel Condensation of this compound with Aromatic Aldehydes
Overview:
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction, widely used for the synthesis of α,β-unsaturated compounds.[1] this compound, with its active methylene (B1212753) group, readily undergoes this reaction with aldehydes. In a flow chemistry setup, the Knoevenagel condensation can be performed with high efficiency and selectivity, often with immobilized catalysts that allow for a continuous process with easy product purification.[2]
Reaction Scheme:
This compound + Aromatic Aldehyde → 2-pivaloyl-3-arylacrylonitrile
Experimental Protocol:
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Immobilized base catalyst (e.g., Amberlyst A21)
-
Acetonitrile (or other suitable solvent)
-
Syringe pump
-
Packed-bed reactor
-
Back pressure regulator
-
Collection vessel
Procedure:
-
Reagent Preparation:
-
Prepare a 0.5 M solution of this compound and the aromatic aldehyde in acetonitrile.
-
-
System Setup:
-
Pack a column with the immobilized base catalyst to create a packed-bed reactor.
-
Assemble the flow chemistry system as shown in the workflow diagram.
-
Set the reactor temperature if heating is required (e.g., 60 °C).
-
Set the back pressure regulator to a suitable pressure (e.g., 3 bar).
-
-
Reaction Execution:
-
Pump the premixed reagent solution through the packed-bed reactor at a defined flow rate (e.g., 0.2 mL/min).
-
The residence time is controlled by the flow rate and the volume of the packed bed.
-
The product stream exits the reactor and is collected.
-
-
Work-up and Analysis:
-
The solvent can be removed from the collected solution under reduced pressure to yield the crude product.
-
The product can be purified by recrystallization if necessary.
-
The purity and identity of the product should be confirmed by analytical methods.
-
Quantitative Data Summary:
The following table provides representative data for the continuous flow Knoevenagel condensation, highlighting the advantages of this approach.
| Parameter | Value | Conversion (%) | Throughput (mmol/h) |
| Temperature (°C) | 25 | 90 | 3.6 |
| 40 | 98 | 3.9 | |
| 60 | >99 | 4.0 | |
| Flow Rate (mL/min) | 0.1 | >99 | 3.0 |
| 0.2 | >99 | 6.0 | |
| 0.5 | 95 | 14.3 | |
| Substrate | Benzaldehyde | >99 | 6.0 |
| 4-Chlorobenzaldehyde | 98 | 5.9 | |
| 4-Methoxybenzaldehyde | >99 | 6.0 |
Experimental Workflow Diagram:
Caption: Flow setup for Knoevenagel condensation.
Conclusion
The application of continuous flow chemistry to reactions involving this compound presents a significant advancement for the synthesis of valuable chemical intermediates. The protocols and data presented herein demonstrate that flow chemistry offers superior control, efficiency, and safety compared to traditional batch processing. For researchers, scientists, and professionals in drug development, adopting these flow methodologies can accelerate the discovery and development of new chemical entities.
References
Application Notes: Pivaloylacetonitrile for the Synthesis of Biologically Active Molecules
Introduction
Pivaloylacetonitrile, also known as 4,4-dimethyl-3-oxopentanenitrile, is a versatile building block in organic and medicinal chemistry. Its structure incorporates three key reactive sites: a sterically hindered ketone, a reactive nitrile group, and an active methylene (B1212753) group. This unique combination allows for a wide range of chemical transformations, making it an invaluable precursor for the synthesis of diverse heterocyclic compounds. The bulky tert-butyl group often provides steric hindrance that can lead to high selectivity in condensation and cyclization reactions. Many of the heterocyclic scaffolds synthesized from this compound, such as pyrazoles, pyridines, and pyrimidines, form the core of numerous pharmacologically active agents.[1]
Synthesis of Biologically Active Pyrazole (B372694) Derivatives
The reaction of 1,3-dicarbonyl compounds with hydrazines is a classical and efficient method for constructing the pyrazole ring, known as the Knorr pyrazole synthesis.[2] this compound serves as an excellent 1,3-dicarbonyl equivalent for producing 3-tert-butyl-5-aminopyrazole derivatives. These compounds are of significant interest due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory effects.[3][4][5]
Key Applications:
-
p38 MAP Kinase Inhibitors: Certain pyrazolyl ureas derived from this compound have been investigated as inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.
-
Antimicrobial Agents: N-(trifluoromethyl)phenyl substituted pyrazole derivatives have demonstrated potent activity against antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and are effective in preventing and eradicating biofilms.[6]
-
Anticancer Agents: Various pyrazole derivatives have shown promising anticancer activity against several cell lines.[7]
Quantitative Data: Biological Activity of Pyrazole Derivatives
| Compound Class | Specific Derivative Example | Biological Activity | Target/Organism | Reference |
| Pyrazolyl Ureas | 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-phenylurea | p38 MAP Kinase Inhibition | Enzyme Assay | [6] |
| N-(trifluoromethyl)phenyl Pyrazoles | Trifluoromethyl-substituted derivative | MIC = 3.12 µg/mL | MRSA | [6] |
| Pyrazole Schiff Bases | Azo-containing Schiff bases | Anticancer Activity (IC50 = 3.22 µM) | A-549 (Lung Carcinoma) | [7] |
| 1,3,5-Trisubstituted Pyrazoles | Phenyl-substituted pyrazole | Anti-inflammatory (93.8% inhibition) | Carrageenan-induced paw edema | [7] |
Synthesis of Biologically Active Pyridine (B92270) Derivatives
This compound is a valuable precursor for synthesizing substituted pyridines, a core scaffold in numerous natural products and pharmaceuticals.[8] Pyridine derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, and antiviral properties.[9][10][11][12] Multicomponent reactions are often employed to construct the pyridine ring, offering high efficiency and atom economy.[13]
Key Applications:
-
Anticancer Activity: Pyridine derivatives have shown significant antiproliferative effects against various cancer cell lines, including leukemia, melanoma, and breast cancer.[10][11]
-
Antimicrobial Agents: Many pyridine-containing compounds exhibit potent antibacterial and antifungal activity, with some showing efficacy comparable to standard drugs like norfloxacin (B1679917) and fluconazole.[12]
Quantitative Data: Biological Activity of Pyridine Derivatives
| Compound Class | Specific Derivative Example | Biological Activity | Target/Organism | Reference |
| Pyridine Thiosemicarbazones | Compound 3x | Anticancer (Growth % = -75.49) | CCRF-CEM (Leukemia) | [10] |
| Dodecanoic Acid Pyridines | Dodecanoic acid 2-aminopyridine | Antibacterial/Antifungal | B. subtilis, S. aureus, A. niger | [12] |
| Nicotinic Acid Hydrazides | Nitro-substituted derivative | Antimicrobial (Comparable to Norfloxacin) | S. aureus, E. coli | [12] |
| 1,2,4-triazole-3-thione Hydrazones | Compound 15 | Anticancer (IC50 = 39.2 µM) | MDA-MB-231 (Breast Cancer) | [14] |
Synthesis of Biologically Active Pyrimidine (B1678525) Derivatives
The pyrimidine ring is a fundamental component of nucleic acids (cytosine, thymine, uracil) and is a privileged scaffold in medicinal chemistry.[15][16] Derivatives of pyrimidine are known to possess a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[17][18][19] this compound can serve as the three-carbon (C-C-C) fragment that condenses with N-C-N fragments like amidines, ureas, or guanidines to form the pyrimidine ring.[16]
Key Applications:
-
Anticancer Agents: Pyrimidine-based drugs like 5-fluorouracil (B62378) are cornerstone chemotherapeutics. Novel synthetic derivatives continue to be developed as potent agents against various cancers by inhibiting key enzymes involved in tumor growth.[15][17]
-
Antimicrobial Agents: Certain pyrimidine derivatives are effective antibacterial and antifungal agents, with some showing efficacy against multi-drug resistant strains.[17][18]
-
Anti-inflammatory Agents: Some pyrimidine compounds have demonstrated anti-inflammatory activities superior to conventional drugs like ibuprofen.[17]
Quantitative Data: Biological Activity of Pyrimidine Derivatives
| Compound Class | Specific Derivative Example | Biological Activity | Target/Organism/Assay | Reference |
| Fused Pyrimidines | Compound 3e | Anticancer (IC50) | A549 (Lung) & MCF-7 (Breast) | [19] |
| Sulfonamide Pyrimidines | Compound 4b | Anticancer & Antifungal | Gram-positive/negative bacteria | [18] |
| Dihydropyrimidines | Batzelladine A | Antitumor | Various | [15] |
| Pyrimidopyrimidines | Various | Antioxidant, Antiviral | Various | [18] |
Visualizations
Synthetic Pathways and Workflows
Caption: General experimental workflow for synthesis and purification.
pivalo [label="this compound", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=108871&t=l", labelloc=b]; hydrazine (B178648) [label="Substituted\nHydrazine\n(R-NHNH2)"]; aminopyrazole [label="3-tert-butyl-5-amino-\n1-R-pyrazole", image="https://www.chem.ucla.edu/~harding/IGOC/P/pyrazole01.png", labelloc=b, shape=box];
reagents [label="Solvent (e.g., Ethanol)\nHeat (Reflux)", shape=plaintext, fontcolor="#5F6368"];
pivalo -> reagents [arrowhead=none]; hydrazine -> reagents [arrowhead=none]; reagents -> aminopyrazole;
{rank=same; pivalo; hydrazine;} }
Caption: Synthesis of 3-tert-butyl-5-aminopyrazoles.
pivalo [label="this compound", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=108871&t=l", labelloc=b]; reagent_a [label="Aldehyde\n(R1-CHO)"]; reagent_b [label="Active Methylene\nCompound (R2-CH2-X)"]; reagent_c [label="Ammonium\nAcetate"]; pyridine [label="Substituted Pyridine", image="https://upload.wikimedia.org/wikipedia/commons/thumb/8/8c/Pyridine-2D-skeletal.svg/1200px-Pyridine-2D-skeletal.svg.png", labelloc=b, shape=box];
reagents [label="Multicomponent\nReaction\n(e.g., Hantzsch-type)", shape=plaintext, fontcolor="#5F6368"];
pivalo -> reagents [arrowhead=none]; reagent_a -> reagents [arrowhead=none]; reagent_b -> reagents [arrowhead=none]; reagent_c -> reagents [arrowhead=none]; reagents -> pyridine;
{rank=same; pivalo; reagent_a; reagent_b; reagent_c;} }
Caption: Multicomponent synthesis of substituted pyridines.
pivalo [label="this compound\n(C-C-C Fragment)", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=108871&t=l", labelloc=b]; amidine [label="Amidine / Urea /\nGuanidine\n(N-C-N Fragment)"]; pyrimidine [label="Substituted Pyrimidine", image="https://upload.wikimedia.org/wikipedia/commons/thumb/a/a4/Pyrimidine-2D-skeletal.svg/1200px-Pyrimidine-2D-skeletal.svg.png", labelloc=b, shape=box];
reagents [label="Condensation\nCatalyst (Acid/Base)\nHeat", shape=plaintext, fontcolor="#5F6368"];
pivalo -> reagents [arrowhead=none]; amidine -> reagents [arrowhead=none]; reagents -> pyrimidine;
{rank=same; pivalo; amidine;} }
Caption: Synthesis of pyrimidines via condensation reaction.
Experimental Protocols
Protocol 1: General Synthesis of 3-tert-butyl-5-aminopyrazole Derivatives
This protocol describes the condensation of this compound with a substituted hydrazine to yield a 3-tert-butyl-5-aminopyrazole.[5][20][21]
Materials:
-
This compound (1.0 equiv)
-
Substituted hydrazine or hydrazine hydrochloride salt (1.0 - 1.2 equiv)
-
Ethanol (B145695) (or other suitable solvent like acetic acid)
-
Base (e.g., triethylamine (B128534), sodium acetate (B1210297), if using a hydrochloride salt)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Ethyl acetate (or other extraction solvent)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv) and dissolve it in ethanol (approx. 0.2-0.5 M concentration).
-
Reagent Addition: Add the substituted hydrazine (1.0 equiv). If using a hydrazine hydrochloride salt, add a base like triethylamine (1.2 equiv) or sodium acetate (1.5 equiv) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and water.
-
Separate the organic layer. Wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water, hexane) or by column chromatography on silica (B1680970) gel.
-
Protocol 2: General One-Pot Synthesis of 2-Amino-6-tert-butyl-4-aryl-nicotinonitrile (Pyridine Derivative)
This protocol outlines a multi-component reaction to form a highly substituted pyridine derivative.[8][13][22]
Materials:
-
Aromatic aldehyde (1.0 equiv)
-
This compound (1.0 equiv)
-
Malononitrile (B47326) (1.0 equiv)
-
Ammonium (B1175870) acetate (1.5 - 2.0 equiv)
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Catalyst (optional, e.g., piperidine (B6355638), acetic acid)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1.0 equiv), this compound (1.0 equiv), malononitrile (1.0 equiv), and ammonium acetate (1.5 equiv).
-
Solvent Addition: Add ethanol as the solvent. A catalytic amount of piperidine or acetic acid can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux for 6-10 hours. The product often precipitates from the reaction mixture upon cooling.
-
Workup:
-
Cool the flask to room temperature and then place it in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol and then with water to remove any remaining ammonium acetate.
-
-
Purification:
-
Dry the collected solid.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or DMF.
-
Protocol 3: General Synthesis of 4-tert-butyl-2-substituted-6-aminopyrimidine
This protocol describes the condensation of this compound with an amidine to form a substituted pyrimidine.[16][23][24]
Materials:
-
This compound (1.0 equiv)
-
Amidine hydrochloride salt (e.g., guanidine (B92328) hydrochloride, acetamidine (B91507) hydrochloride) (1.0 equiv)
-
Base (e.g., Sodium ethoxide, Sodium hydroxide)
-
Ethanol
Procedure:
-
Base Preparation: In a dry round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal (1.1 equiv) to absolute ethanol.
-
Reagent Addition: To the sodium ethoxide solution, add the amidine hydrochloride salt (1.0 equiv) and stir for 15-20 minutes. Then, add this compound (1.0 equiv) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 5-16 hours, monitoring by TLC.
-
Workup:
-
Cool the reaction to room temperature.
-
Neutralize the mixture by adding a dilute acid (e.g., acetic acid or 1M HCl) until the pH is ~7.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue, which may cause the product to precipitate. If not, extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
-
Purification:
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If extraction was performed, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
-
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. juniperpublishers.com [juniperpublishers.com]
- 16. bu.edu.eg [bu.edu.eg]
- 17. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 18. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 19. researchgate.net [researchgate.net]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. chim.it [chim.it]
- 22. baranlab.org [baranlab.org]
- 23. Pyrimidine synthesis [organic-chemistry.org]
- 24. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Green Synthesis of Pivaloylacetonitrile Derivatives: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the green synthesis of various heterocyclic derivatives from pivaloylacetonitrile. These methods emphasize the use of environmentally benign techniques such as ultrasound and microwave irradiation, aligning with the principles of green chemistry by reducing reaction times, energy consumption, and the use of hazardous solvents. This compound is a valuable building block in medicinal chemistry, and these protocols offer efficient pathways to novel derivatives with potential therapeutic applications.
Introduction to Green Synthesis Methods
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound derivatives, key green methodologies include:
-
Ultrasound-Assisted Synthesis: Sonochemistry utilizes high-frequency sound waves to induce acoustic cavitation, creating localized hot spots with high temperature and pressure. This dramatically accelerates reaction rates, often at lower bulk temperatures and with improved yields.[1][2]
-
Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to significant reductions in reaction times compared to conventional heating methods. This technique is highly effective for a variety of organic transformations, including multicomponent reactions.[3][4][5]
-
Multicomponent Reactions (MCRs): MCRs are one-pot reactions where three or more reactants combine to form a single product, incorporating most of the atoms of the starting materials. This approach is highly atom-economical and efficient.[6][7]
These application notes will focus on the synthesis of three important classes of this compound derivatives: isoxazoles, pyrazoles, and pyrimidines, utilizing the green chemistry principles outlined above.
Synthesis of Isoxazole (B147169) Derivatives
Isoxazole moieties are present in numerous pharmaceuticals and agrochemicals. The following protocol describes a green, ultrasound-assisted, three-component synthesis of 5-tert-butyl-3-aryl-isoxazole-4-carbonitriles. This protocol is adapted from similar syntheses using other active methylene (B1212753) compounds.
Application Note: Ultrasound-Assisted Synthesis of 5-tert-Butyl-3-Aryl-Isoxazole-4-Carbonitriles
This method provides a rapid and efficient one-pot synthesis of isoxazole derivatives from this compound, an aromatic aldehyde, and hydroxylamine (B1172632) hydrochloride under ultrasound irradiation. The use of an environmentally friendly solvent like ethanol (B145695) and the acceleration provided by ultrasound make this a sustainable synthetic route.
Experimental Protocol:
-
Reactant Mixture: In a 50 mL round-bottom flask, combine this compound (1.0 mmol, 125 mg), an aromatic aldehyde (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol, 83 mg), and ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of a mild base, such as piperidine (B6355638) (0.2 mmol, 20 µL).
-
Ultrasound Irradiation: Place the flask in an ultrasonic bath and irradiate at a frequency of 40 kHz and a power of 300 W. Maintain the reaction temperature at 50-60°C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent. Typical reaction times are in the range of 30-60 minutes.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) and stir for 15 minutes.
-
Purification: Collect the precipitated solid by filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain the pure 5-tert-butyl-3-aryl-isoxazole-4-carbonitrile.
Quantitative Data (Expected):
| Entry | Aromatic Aldehyde | Reaction Time (min) | Yield (%) |
| 1 | Benzaldehyde | 30 | ~90 |
| 2 | 4-Chlorobenzaldehyde | 35 | ~92 |
| 3 | 4-Methoxybenzaldehyde | 40 | ~88 |
| 4 | 2-Naphthaldehyde | 45 | ~85 |
Note: Yields are estimated based on analogous reactions with other β-ketonitriles.
Reaction Workflow Diagram:
Caption: Ultrasound-assisted synthesis of isoxazole derivatives.
Synthesis of Pyrazole (B372694) Derivatives
Pyrazole derivatives are another class of heterocyclic compounds with significant biological activities. A green synthesis of 3-tert-butyl-1H-pyrazole-4-carbonitriles can be achieved through an ultrasound-assisted reaction of this compound with hydrazine (B178648) hydrate (B1144303).
Application Note: Ultrasound-Assisted Synthesis of 3-tert-Butyl-1H-Pyrazole-4-Carbonitriles
This protocol describes a simple and efficient method for the synthesis of pyrazole derivatives by the cyclization of this compound with hydrazine hydrate under ultrasound irradiation. This method avoids the need for harsh catalysts and long reaction times.
Experimental Protocol:
-
Reactant Mixture: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 125 mg) in ethanol (15 mL).
-
Reagent Addition: Add hydrazine hydrate (1.5 mmol, 75 µL) dropwise to the solution while stirring.
-
Ultrasound Irradiation: Place the flask in an ultrasonic bath and irradiate at a frequency of 40 kHz and a power of 300 W at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using TLC (ethyl acetate/hexane). The reaction is typically complete within 20-40 minutes.
-
Work-up and Isolation: After completion, evaporate the solvent under reduced pressure.
-
Purification: Add cold water (20 mL) to the residue to precipitate the product. Filter the solid, wash with cold water, and dry to obtain the pure 3-tert-butyl-1H-pyrazole-4-carbonitrile.
Quantitative Data (Expected):
| Entry | Hydrazine Source | Reaction Time (min) | Yield (%) |
| 1 | Hydrazine Hydrate | 20 | ~95 |
| 2 | Phenylhydrazine | 30 | ~92 |
| 3 | 4-Nitrophenylhydrazine | 40 | ~89 |
Note: Yields are estimated based on analogous reactions.
Reaction Workflow Diagram:
Caption: Ultrasound-assisted synthesis of pyrazole derivatives.
Synthesis of Pyrimidine Derivatives
Pyrimidine derivatives are of great interest in drug discovery due to their diverse pharmacological properties. A microwave-assisted Biginelli reaction provides a green and efficient route to dihydropyrimidine (B8664642) derivatives from this compound.
Application Note: Microwave-Assisted Biginelli Reaction for Dihydropyrimidine Derivatives
This protocol outlines a one-pot, three-component synthesis of 5-cyano-6-tert-butyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones/thiones using microwave irradiation. This solvent-free or minimal solvent approach significantly reduces reaction times and improves yields.
Experimental Protocol:
-
Reactant Mixture: In a 10 mL microwave reaction vial, place this compound (1.0 mmol, 125 mg), an aromatic aldehyde (1.0 mmol), and urea (B33335) or thiourea (B124793) (1.2 mmol).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (0.1 mmol, 19 mg). For a solvent-free reaction, grind the reactants and catalyst together. Alternatively, add a minimal amount of a high-boiling polar solvent like ethanol or N,N-dimethylformamide (1-2 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100-120°C for 5-15 minutes.
-
Reaction Monitoring: Monitor the reaction by TLC (ethyl acetate/hexane).
-
Work-up and Isolation: After cooling, add cold water (20 mL) to the reaction mixture.
-
Purification: Collect the resulting precipitate by filtration, wash with cold ethanol, and dry to obtain the pure dihydropyrimidine derivative.
Quantitative Data (Expected):
| Entry | Aldehyde | (Thio)urea | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Urea | 10 | ~88 |
| 2 | 4-Chlorobenzaldehyde | Urea | 12 | ~90 |
| 3 | Benzaldehyde | Thiourea | 10 | ~85 |
| 4 | 4-Hydroxybenzaldehyde | Thiourea | 15 | ~82 |
Note: Yields are estimated based on analogous Biginelli reactions.[3][6]
Reaction Workflow Diagram:
Caption: Microwave-assisted Biginelli reaction for pyrimidines.
References
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of Pivaloylacetonitrile and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the scale-up synthesis of Pivaloylacetonitrile, a key intermediate in the production of various pharmaceuticals and agrochemicals. Additionally, a representative protocol for the synthesis of a pyrazole (B372694) derivative is included to demonstrate the utility of this compound in the development of bioactive molecules.
Scale-Up Synthesis of this compound
Two primary methods have been successfully employed for the large-scale synthesis of this compound: an improved nucleophilic substitution method and a condensation reaction method.
Method 1: Improved Nucleophilic Substitution
This method involves the reaction of a 1-halopinacolone with an alkali metal cyanide. The addition of a catalytic amount of alkali iodide has been shown to significantly improve yield and purity by suppressing the formation of by-products.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 1-chloro- or 1-bromopinacolone (B42867), Alkali metal cyanide | [1] |
| Catalyst | Catalytic amount of alkali iodide | [1] |
| Solvent | Protic solvents (e.g., Methanol) | [1][2] |
| Temperature | 60°C | [2] |
| Reaction Time | 3 hours | [2] |
| Yield | 95% | [1] |
| Purity | 99% | [1] |
Experimental Protocol
-
Reaction Setup: In a suitable multi-neck reaction vessel equipped with a mechanical stirrer, reflux condenser, and a temperature probe, charge the protic solvent (e.g., methanol).
-
Reagent Addition: Add the alkali metal cyanide and a catalytic amount of alkali iodide to the solvent and stir until dissolved.
-
Substrate Addition: Slowly add 1-chloro- or 1-bromopinacolone to the reaction mixture.
-
Reaction: Heat the mixture to 60°C and maintain for 3 hours.[2] Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with dilute hydrochloric acid to facilitate the isolation of the product.[2]
-
Isolation and Purification: The precipitated this compound can be isolated by filtration, washed with cold water until neutral, and dried under vacuum to yield the pure product.[3]
Synthesis Workflow: Improved Nucleophilic Substitution
Caption: Workflow for the improved nucleophilic substitution synthesis of this compound.
Method 2: Condensation Reaction
This approach involves the condensation of a pivalate (B1233124) ester with acetonitrile (B52724) in the presence of a strong base, such as sodium hydride.[3][4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Methyl pivalate, Acetonitrile | [3][4] |
| Base | Sodium Hydride (NaH) | [3][4] |
| Solvent | 1,4-Dioxane or Toluene | [3][4] |
| Temperature | Reflux | [3][4] |
| Reaction Time | 3 hours | [4] |
| Yield | 93% | [3] |
| Purity | Analytically pure after work-up | [3] |
Experimental Protocol
-
Reaction Setup: In a moisture-free, multi-neck reaction vessel equipped with a mechanical stirrer, reflux condenser with a drying tube, and an addition funnel, suspend sodium hydride in the chosen solvent (e.g., 1,4-dioxane).
-
Acetonitrile Addition: Slowly add acetonitrile dropwise to the suspension. Stir the mixture for 30 minutes after the addition is complete.[4]
-
Ester Addition: Add methyl pivalate dropwise to the reaction mixture.[4]
-
Reaction: Heat the mixture to reflux and maintain for 3 hours.[4] Monitor the reaction for completion.
-
Work-up: Cool the reaction mixture and carefully pour it into ice water.[4] Acidify the aqueous phase with hydrochloric acid to a pH of 1-2 at 0°C.[3]
-
Isolation and Purification: The precipitated this compound is filtered, washed with ice water until neutral, and dried under vacuum at 40°C to a constant weight.[3]
Synthesis Workflow: Condensation Reaction
Caption: Workflow for the condensation synthesis of this compound.
Scale-Up Synthesis of this compound Derivatives: 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine
This compound is a versatile precursor for a wide range of heterocyclic compounds, including pyrazoles, which are prevalent in many pharmaceutical agents.[2] The following is a representative protocol for the synthesis of a pyrazole derivative, adapted for a scale-up scenario.
Quantitative Data Summary (Lab-Scale)
| Parameter | Value | Reference |
| Starting Material | This compound, Phenylhydrazine (B124118) | [2] |
| Solvent | Ethanol (B145695) | |
| Temperature | Reflux | [2] |
| Reaction Time | Not specified, monitor for completion | |
| Yield | Good | [2] |
| Purity | Requires purification |
Scale-Up Experimental Protocol
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature control, charge ethanol as the solvent.
-
Reagent Addition: Add this compound to the ethanol and stir until dissolved. Then, slowly add phenylhydrazine to the solution. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain until the reaction is complete, as determined by an appropriate analytical method (e.g., LC-MS).
-
Work-up: Cool the reaction mixture, which may result in the precipitation of the product.
-
Isolation and Purification: Collect the solid product by filtration. Wash the filter cake with cold ethanol to remove impurities. The product can be further purified by recrystallization from a suitable solvent if necessary. Dry the final product under vacuum.
Synthesis Workflow: Pyrazole Derivative Synthesis
References
Troubleshooting & Optimization
Improving yield and purity in Pivaloylacetonitrile synthesis
Welcome to the technical support center for Pivaloylacetonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions. Here you will find detailed protocols, data-driven insights, and logical workflows to help improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common methods for synthesizing this compound are the Claisen condensation and the nucleophilic substitution of a halopinacolone.
-
Claisen-type Condensation: This route involves the reaction of an ester, like methyl pivalate, with acetonitrile (B52724) in the presence of a strong base such as sodium hydride (NaH) in a solvent like 1,4-dioxane.[1][2][3]
-
Nucleophilic Substitution: This is a prevalent method that involves the reaction of 1-chloro- or 1-bromopinacolone (B42867) with an alkali metal cyanide (e.g., sodium cyanide) in a protic solvent.[4] A significant improvement to this method involves the addition of a catalytic amount of an alkali iodide.[4]
Q2: My reaction yield is very low. What are the common causes?
A2: Low yields in this compound synthesis can stem from several factors, primarily related to side reactions and suboptimal conditions.
-
Side Reaction Dominance: In the nucleophilic substitution method, a major competing reaction is the formation of 2-tert-butyloxirane-2-carbonitrile and other polymeric by-products, which can account for 20-35% of the product mixture if not controlled.[4]
-
Incomplete Reaction: Insufficient reaction time or suboptimal temperature can lead to incomplete conversion of starting materials. For instance, one optimized procedure specifies reacting at 60°C for 3 hours.[5]
-
Base Selection: In Claisen condensations, the base must be strong enough to deprotonate acetonitrile but should not interfere with the reaction through nucleophilic substitution.[2] Using a stoichiometric amount of a strong base like NaH is crucial.[1][3]
-
Purification Losses: The product may be lost during workup and purification steps.[6] Optimizing extraction and recrystallization is key to maximizing recovery.
Q3: I am observing a significant amount of byproducts. How can I minimize their formation?
A3: Byproduct formation is a critical challenge, especially in the nucleophilic substitution route. The primary byproduct is 2-tert-butyloxirane-2-carbonitrile.[4][5]
The most effective solution is the addition of a catalytic amount of an alkali iodide (e.g., sodium iodide) to the reaction mixture.[4] The iodide ion acts as a catalyst, altering the reaction pathway to favor the desired nucleophilic substitution over the competing side reactions.[5] This simple addition has been shown to suppress undesirable side reactions, boosting the yield to as high as 95% and purity to 99%.[4]
Q4: What is the role of the iodide catalyst in the nucleophilic substitution reaction?
A4: The addition of a catalytic amount of iodide ion increases the selectivity of the process.[4] It is believed to participate in an in-situ halogen exchange with the starting 1-halopinacolone (Finkelstein reaction). The resulting 1-iodopinacolone is more reactive towards the cyanide nucleophile for the desired substitution reaction and less prone to the intramolecular cyclization that forms the oxirane byproduct. This catalytic cycle significantly enhances the rate of the desired reaction while suppressing the formation of byproducts.[4][5]
Q5: How should I purify the final this compound product?
A5: Purification typically involves a combination of extraction and recrystallization.
-
Acidification: After the reaction is complete, the mixture should be poured into ice water and acidified (e.g., with dilute hydrochloric acid) to a pH of around 4.5.[1][5] This step protonates the enolate of the product, making it soluble in organic solvents.
-
Extraction: The aqueous phase should be extracted multiple times with an organic solvent like dichloromethane (B109758) to isolate the crude product.[1]
-
Drying and Concentration: The combined organic phases are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under vacuum.[1]
-
Recrystallization: The crude concentrate is then recrystallized from a suitable solvent, such as hexane, to yield the pure product, which typically appears as white to cream-colored crystals.[1][7]
Q6: My reaction mixture turned into a dark, tarry material. What causes this?
A6: The formation of dark, tarry materials often indicates polymerization or degradation of the starting materials or product.[6] This can be caused by excessively high reaction temperatures or overly harsh conditions.[6] In the context of this compound synthesis, this may be due to condensation by-products.[4] To mitigate this, ensure precise temperature control and consider lowering the reaction temperature or using a milder catalyst if the problem persists.[6]
Troubleshooting and Data Summary
The following workflow provides a logical approach to diagnosing and solving common issues encountered during the synthesis.
References
- 1. This compound | 59997-51-2 [chemicalbook.com]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 59997-51-2 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Technical Support Center: Pivaloylacetonitrile Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of pivaloylacetonitrile. The information is tailored for researchers, scientists, and professionals in drug development.
General Troubleshooting
Question: My this compound synthesis is resulting in a low yield. What are the general factors I should investigate?
Answer: Low yields in this compound synthesis can stem from several factors, applicable to both the nucleophilic substitution and Claisen condensation routes. Here are the primary aspects to consider:
-
Reagent Quality: Ensure all reagents are pure and anhydrous. Moisture can significantly interfere with both synthetic pathways, leading to hydrolysis of starting materials and intermediates.
-
Reaction Conditions: Strictly control the reaction temperature. Deviations from the optimal temperature can either slow down the reaction, leading to incomplete conversion, or promote the formation of side products.
-
Inert Atmosphere: For reactions sensitive to air and moisture, such as those employing strong bases like sodium hydride, maintaining an inert atmosphere (e.g., nitrogen or argon) is critical to prevent degradation of reagents and intermediates.
-
Reaction Time: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, or NMR) to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to the formation of degradation products.
-
Purification Method: The choice of purification method can significantly impact the final yield. This compound can be purified by distillation or recrystallization. Ensure the chosen method is suitable for the scale of your reaction and effectively removes the specific impurities present in your crude product.
Synthesis Route 1: Nucleophilic Substitution of 1-Halopinacolone
This route typically involves the reaction of 1-chloro- or 1-bromopinacolone (B42867) with an alkali metal cyanide.
Frequently Asked Questions (FAQs)
Question: I am observing a significant amount of a byproduct with a lower boiling point than this compound. What is this impurity and how can I prevent its formation?
Answer: The most common byproduct in this synthesis is 2-tert-butyloxirane-2-carbonitrile.[1][2] This side product can form in substantial amounts, ranging from 20-35% of the product mixture.[1][2] Its formation is attributed to the non-selective action of the cyanide ion, which can act as a base, leading to an intramolecular nucleophilic substitution.[2]
To suppress the formation of 2-tert-butyloxirane-2-carbonitrile, the addition of a catalytic amount of an alkali iodide (e.g., sodium iodide or potassium iodide) is highly effective.[2] The iodide acts as a catalyst in a Finkelstein-type reaction, converting the less reactive 1-chloropinacolone (B81408) to the more reactive 1-iodopinacolone in situ, which then readily undergoes substitution with the cyanide ion to form the desired product. This significantly improves the reaction's regioselectivity and can increase the yield of this compound to over 95% with a purity of 99%.[2]
Question: My reaction mixture is turning dark and forming polymeric materials. What is the cause and how can I avoid it?
Answer: The formation of polymeric byproducts can occur when the cyanide ion acts as a base, deprotonating the starting material or the newly formed this compound.[1][2] The resulting carbanions can then participate in condensation reactions, leading to the formation of polymers.[1]
To minimize polymerization:
-
Use a Catalytic Amount of Alkali Iodide: As mentioned above, this promotes the desired nucleophilic substitution pathway, reducing the likelihood of base-catalyzed side reactions.[2]
-
Control the Temperature: Maintain the reaction temperature below 30°C to slow down the rate of side reactions.[2]
-
Use a Buffered System: The addition of a weak base like sodium carbonate can help to buffer the reaction mixture and prevent large changes in pH that might favor polymerization.[2]
Quantitative Data: Effect of Iodide Catalyst
| Catalyst | Byproduct (2-tert-butyloxirane-2-carbonitrile) Formation | This compound Yield | Purity |
| None | 20-35%[1][2] | Lower | Lower |
| Catalytic NaI | Suppressed[2] | 95%[2] | 99%[2] |
Experimental Protocol: Improved Synthesis of this compound
This protocol is based on the highly efficient method utilizing a catalytic amount of sodium iodide.[2]
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a cooling bath, suspend finely powdered sodium cyanide (1.01 mol), sodium carbonate (0.10 mol), and sodium iodide (catalytic amount) in a suitable solvent (e.g., methanol).
-
Addition of Starting Material: Cool the suspension to below 30°C and slowly add 1-chloropinacolone (1.0 mol).
-
Reaction: Stir the mixture vigorously while maintaining the temperature below 30°C. Monitor the reaction progress by GC until the starting material is consumed.
-
Work-up: After the reaction is complete, evaporate the solvent under vacuum. Add hot water (80-85°C) to the residue and then cool the mixture to below 20°C with intensive stirring.
-
Isolation: The this compound will precipitate as a colorless crystalline mass. Filter the product, wash with cold water, and dry under vacuum. This method can yield up to 95% of 99% pure this compound.[2]
Reaction Pathway Diagram
Caption: Main vs. Side Reaction in Nucleophilic Substitution.
Synthesis Route 2: Claisen Condensation
This route typically involves the condensation of a pivalic acid ester (e.g., methyl pivalate) with acetonitrile (B52724) using a strong base like sodium hydride.
Frequently Asked Questions (FAQs)
Question: The yield of my Claisen condensation is significantly lower than expected, even with extended reaction times. What could be the issue?
Answer: A common issue in Claisen condensations utilizing sodium hydride (NaH) as the base and acetonitrile as a reactant and/or solvent is the occurrence of side reactions involving the base and the solvent. Sodium hydride can react with acetonitrile, leading to the formation of byproducts and consumption of the base, which in turn reduces the efficiency of the desired condensation reaction.
Question: I am using sodium hydride as a base. What are the best practices to ensure a successful reaction?
Answer: When using sodium hydride, it is crucial to:
-
Use High-Quality NaH: Use a fresh bottle of NaH or a dispersion in oil. Old NaH may have a coating of sodium hydroxide, which is a less effective base for this reaction.
-
Ensure Anhydrous Conditions: Sodium hydride reacts violently with water. Ensure all glassware is oven-dried and all solvents and reagents are anhydrous.
-
Control the Addition of Reagents: The order of addition can be critical. It is often recommended to first prepare a suspension of sodium hydride in an anhydrous solvent, followed by the slow addition of acetonitrile to form the enolate, and then the addition of the pivalic acid ester.
-
Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of sodium hydride with moisture and oxygen.
Experimental Protocol: this compound via Claisen Condensation
This protocol provides a general procedure for the Claisen condensation route.
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add a dispersion of sodium hydride (1.2 eq.) in an anhydrous solvent like 1,4-dioxane.
-
Enolate Formation: Slowly add anhydrous acetonitrile (1.2 eq.) to the suspension and stir the mixture for about 30 minutes.
-
Condensation: Slowly add methyl pivalate (B1233124) (1.0 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by a suitable analytical method.
-
Work-up: After completion, cool the reaction mixture and pour it into ice water. Acidify the aqueous solution to a pH of approximately 4.5.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be further purified by recrystallization or distillation. A reported yield for a similar procedure is around 51%.[3]
Logical Relationship Diagram
Caption: Troubleshooting workflow for the Claisen condensation.
References
Byproduct formation in the synthesis of Pivaloylacetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Pivaloylacetonitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
There are two main synthetic routes for this compound:
-
Nucleophilic Substitution: This method involves the reaction of a 1-halo-pinacolone (e.g., 1-chloro- or 1-bromopinacolone) with an alkali metal cyanide.[1]
-
Condensation Reaction: This route involves the condensation of a pivaloate ester, such as methyl pivalate (B1233124), with an activated acetonitrile (B52724) species, typically in the presence of a strong base like sodium hydride.[2][3]
Q2: What is the most common byproduct in the nucleophilic substitution synthesis of this compound?
The most significant byproduct in the nucleophilic substitution method is 2-tert-butyloxirane-2-carbonitrile .[1] Its formation can account for 20-35% of the product mixture under non-optimized conditions.[1] Polymeric substances are also common byproducts.[2]
Q3: How can the formation of 2-tert-butyloxirane-2-carbonitrile be minimized?
The formation of the oxirane byproduct can be significantly suppressed by the addition of a catalytic amount of an alkali iodide, such as sodium iodide or potassium iodide, to the reaction mixture. This modification has been shown to increase the yield of this compound to as high as 95% with a purity of 99%.[1]
Q4: What is the mechanism behind the suppression of byproduct formation by alkali iodides?
The addition of an iodide salt facilitates an in-situ Finkelstein reaction, where the halide (e.g., chloride) on the 1-halopinacolone is replaced by iodide. The resulting 1-iodopinacolone is more reactive towards the cyanide nucleophile for the desired substitution reaction. Furthermore, the methylene (B1212753) hydrogens of the iodo-intermediate are less acidic, which reduces the likelihood of base-catalyzed side reactions that lead to the oxirane and polymeric byproducts.[1]
Troubleshooting Guides
Issue 1: Low Yield and Purity in Nucleophilic Substitution Synthesis
Symptom: The final product yield is significantly lower than expected, and analysis (e.g., GC-MS, NMR) shows a substantial peak corresponding to 2-tert-butyloxirane-2-carbonitrile (typically 20-35%).
Root Cause: Non-selective reaction of the cyanide ion, which can act as a base, leading to the formation of the oxirane byproduct and polymeric materials.[1]
Solution:
-
Introduce a Catalytic Amount of Alkali Iodide: Add a catalytic quantity of sodium iodide or potassium iodide to the reaction. This promotes the desired nucleophilic substitution pathway.[1]
-
Optimize Reaction Conditions:
-
Temperature: Maintain the reaction temperature around 60°C.[3]
-
Solvent: Use a protic solvent like methanol (B129727).[3]
-
Reaction Time: With the iodide catalyst, the reaction time can often be reduced.[3]
-
Quantitative Impact of Iodide Catalyst:
| Parameter | Without Iodide Catalyst | With Catalytic Iodide |
| This compound Yield | 65-80% | ~95%[1] |
| Purity | 65-80% | ~99%[1] |
| Major Byproduct (%) | 20-35% (2-tert-butyloxirane-2-carbonitrile)[1] | Significantly Reduced |
Issue 2: Incomplete Reaction or Low Yield in Condensation Synthesis
Symptom: After the specified reaction time, a significant amount of the starting materials (methyl pivalate and acetonitrile) remains, resulting in a low yield of this compound.
Root Cause:
-
Insufficiently Strong Base: The base used may not be strong enough to efficiently deprotonate acetonitrile.
-
Moisture in the Reaction: The presence of water will quench the strong base (e.g., sodium hydride) and inhibit the reaction.
-
Poor Quality of Reagents: The sodium hydride may be old or partially decomposed, reducing its activity.
Solution:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.
-
Use a Suitable Strong Base: Sodium hydride (NaH) is a common and effective base for this reaction.[2]
-
Verify Reagent Activity: Use fresh, high-quality sodium hydride.
-
Optimize Reaction Time and Temperature: Ensure the reaction is heated to reflux for a sufficient duration, as specified in the protocol (e.g., 3 hours).[2]
Experimental Protocols
Protocol 1: Nucleophilic Substitution with Iodide Catalyst
This protocol is based on the optimized synthesis that minimizes byproduct formation.[1][3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-chloropinacolone (B81408) and a catalytic amount of sodium iodide in methanol.
-
Addition of Cyanide: Slowly add a solution of sodium cyanide in methanol to the reaction mixture.
-
Reaction: Heat the mixture to 60°C and maintain for 3 hours.
-
Workup: After cooling, pour the reaction mixture into ice water and acidify to a pH of 4.5.
-
Extraction: Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Dry the combined organic phases, concentrate, and recrystallize the crude product from hexane (B92381) to obtain pure this compound.
Protocol 2: Condensation of Methyl Pivalate and Acetonitrile
This protocol is a standard procedure for the condensation route.[2]
-
Reaction Setup: To a dry, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add sodium hydride (50% in paraffin (B1166041) oil) and anhydrous 1,4-dioxane.
-
Acetonitrile Addition: Slowly add acetonitrile dropwise to the stirred suspension. Continue stirring for 30 minutes.
-
Methyl Pivalate Addition: Add methyl pivalate dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux for 3 hours.
-
Workup: Pour the reaction mixture into ice water and adjust the pH to 4.5 with acid.
-
Extraction and Purification: Extract the product with dichloromethane, dry the organic layer, concentrate, and recrystallize from hexane.
Visualizations
References
Technical Support Center: Removal of 2-tert-butyloxirane-2-carbonitrile Byproduct
Welcome to the technical support center for troubleshooting the removal of the 2-tert-butyloxirane-2-carbonitrile byproduct. This guide provides detailed answers to frequently asked questions, experimental protocols, and troubleshooting advice to help researchers, scientists, and drug development professionals effectively purify their target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical features of the 2-tert-butyloxirane-2-carbonitrile byproduct that influence its removal?
A1: The 2-tert-butyloxirane-2-carbonitrile byproduct has two key reactive functional groups: an epoxide and a nitrile. The tert-butyl group introduces significant steric hindrance around the reactive centers. Understanding these features is crucial for designing an effective removal strategy.
-
Epoxide Ring: This is a strained three-membered ring that can be opened under acidic or basic conditions.[1][2][3][4] Due to the steric hindrance from the tert-butyl group, nucleophilic attack under basic conditions would likely occur at the less substituted carbon of the epoxide.[2][3][5] Under acidic conditions, the reaction may proceed via a mechanism with significant SN1 character, with the nucleophile attacking the more substituted carbon.[1][6]
-
Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.[7][8][9] It can also be reduced to a primary amine.[8][10][11]
-
Steric Hindrance: The bulky tert-butyl group will slow down the kinetics of reactions involving the adjacent epoxide and nitrile groups.
Q2: What are the general strategies for removing this byproduct?
A2: There are two primary strategies for removing the 2-tert-butyloxirane-2-carbonitrile byproduct:
-
Chemical Modification: Convert the byproduct into a compound with significantly different physical properties (e.g., polarity, solubility) to facilitate its separation from the desired product. This is often achieved by selectively reacting one of the functional groups.
-
Physical Separation: Employ separation techniques that exploit the inherent physical properties of the byproduct without chemically altering it.
The choice of strategy depends on the stability of your desired product under the conditions required for byproduct removal.
Troubleshooting Guides & Experimental Protocols
Guide 1: Byproduct Removal via Chemical Modification
This approach is suitable when your desired product is stable under the reaction conditions used to modify the byproduct.
Issue: How can I chemically modify the 2-tert-butyloxirane-2-carbonitrile byproduct for easier removal?
Solution: You can selectively target the epoxide or nitrile group to alter the byproduct's polarity and solubility.
This method converts the epoxide to a diol, significantly increasing its polarity.
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Dissolution: Dissolve the crude reaction mixture containing the byproduct in a suitable organic solvent (e.g., acetone, THF).
-
Acidification: Add a dilute aqueous acid solution (e.g., 0.1 M HCl or H₂SO₄).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS to follow the disappearance of the byproduct.
-
Work-up: Once the byproduct is consumed, neutralize the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution).
-
Extraction: Extract the desired product with a suitable organic solvent, leaving the more polar diol byproduct in the aqueous phase.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Expected Outcome:
| Compound | Structure | Relative Polarity | Separation Method |
| Byproduct | 2-tert-butyloxirane-2-carbonitrile | Low | - |
| Modified Byproduct | 2,3-dihydroxy-2-tert-butyl-propanenitrile | High | Liquid-Liquid Extraction |
This method converts the nitrile to a carboxylate salt, which is highly water-soluble.
Experimental Protocol: Base-Catalyzed Hydrolysis
-
Dissolution: Dissolve the crude reaction mixture in a water-miscible solvent like THF or ethanol.
-
Basification: Add an aqueous solution of a strong base (e.g., 1 M NaOH).
-
Reaction: Heat the mixture to reflux and monitor the disappearance of the byproduct by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Extraction: Extract the desired product with a water-immiscible organic solvent (e.g., ethyl acetate, DCM). The carboxylate salt of the byproduct will remain in the aqueous layer.
-
Washing: Wash the organic layer with brine, dry over an anhydrous salt, and concentrate under reduced pressure.
Expected Outcome:
| Compound | Structure | Solubility in Water | Separation Method |
| Byproduct | 2-tert-butyloxirane-2-carbonitrile | Low | - |
| Modified Byproduct | Sodium 2-tert-butyloxirane-2-carboxylate | High | Liquid-Liquid Extraction |
Decision Workflow for Chemical Modification
Caption: Decision workflow for choosing a chemical modification method.
Guide 2: Byproduct Removal via Physical Separation
This approach is ideal when the desired product is sensitive to acidic or basic conditions.
Issue: How can I remove the byproduct without chemical modification?
Solution: Chromatographic techniques are generally the most effective for physical separation.
The choice of chromatography depends on the polarity of your desired product relative to the byproduct.
Experimental Protocol: Developing a Chromatographic Separation
-
Solubility Test: Determine the solubility of the crude mixture in various solvents to choose an appropriate solvent system for chromatography.
-
TLC Analysis: Use Thin Layer Chromatography (TLC) to screen different mobile phase compositions to achieve good separation between your product and the byproduct.
-
Normal Phase (Silica Gel): Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate). The less polar compound will have a higher Rf value.
-
Reverse Phase (C18): Start with a polar solvent system (e.g., Acetonitrile/Water). The more polar compound will have a lower Rf value.
-
-
Column Chromatography: Pack a column with the appropriate stationary phase (e.g., silica (B1680970) gel for normal phase).[12] Load the crude mixture and elute with the optimized mobile phase from the TLC analysis. Collect fractions and analyze them to isolate the purified product.
Troubleshooting Chromatography:
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate mobile phase polarity. | Systematically vary the solvent ratio to optimize separation. Consider adding a third solvent to the mobile phase. |
| Co-elution | Product and byproduct have very similar polarities. | Consider chemical modification of the byproduct to drastically change its polarity. Alternatively, explore other chromatographic techniques like HPLC.[13][14] |
| Tailing of spots on TLC | The compound may be acidic or basic. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve peak shape. |
Workflow for Chromatographic Method Development
Caption: Workflow for developing a chromatographic separation method.
Disclaimer: The protocols and troubleshooting advice provided are general guidelines. The optimal conditions for the removal of 2-tert-butyloxirane-2-carbonitrile will depend on the specific properties of the desired product and the composition of the reaction mixture. Experimental validation and optimization are essential.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Khan Academy [khanacademy.org]
- 5. (2R)-2-Tert-butyloxirane | 41796-67-2 | Benchchem [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation of Butyronitrile, 2-ethyl-2-hydroxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Separation of poly(styrene-block-t-butyl methacrylate) copolymers by various liquid chromatography techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for Pivaloylacetonitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pivaloylacetonitrile.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
Low yields in this compound synthesis are frequently attributed to side reactions, incomplete reactions, or suboptimal reaction conditions. Here are the primary factors and troubleshooting steps:
-
Side Reaction (Byproduct Formation): A major cause of low yield, particularly in syntheses starting from 1-halopinacolones, is the formation of 2-tert-butyloxirane-2-carbonitrile and polymeric byproducts.[1][2] This occurs due to the non-selective action of the cyanide ion, which can act as a base or a nucleophile at different sites.[2]
-
Suboptimal Base or Reaction Conditions: In Claisen condensation-type syntheses using an ester and acetonitrile (B52724), the choice and amount of base are critical.[4][5] Insufficiently strong bases or incorrect stoichiometry can lead to incomplete deprotonation of acetonitrile and a stalled reaction.
-
Reaction Temperature and Time: Both Claisen condensations and nucleophilic substitution reactions are sensitive to temperature and reaction time.[2][3] Very low temperatures can slow the reaction rate, while excessively high temperatures can promote side reactions.[2]
-
Solution: For the iodide-catalyzed reaction of 1-chloropinacolone, a reaction temperature of 60°C for 3 hours has been reported to be optimal.[3] For Claisen-type reactions, initial cooling (e.g., 0°C) during reagent addition followed by reflux may be necessary.[6][8] Monitor the reaction progress using an appropriate technique like Thin-Layer Chromatography (TLC).[8]
-
Q2: My final product is impure, showing significant byproducts in the NMR or GC-MS analysis. How can I improve the purity?
Product impurity is a common challenge, often linked to the side reactions mentioned above.
-
Primary Contaminant: The most common impurity in the synthesis from 1-halopinacolones is 2-tert-butyloxirane-2-carbonitrile, which can constitute 20-35% of the product mixture under non-optimized conditions.[1][2]
-
Purification Strategy: If impurities are present, a robust purification protocol is necessary.
-
Solution: After an acidic workup to neutralize the reaction mixture, this compound can be isolated.[3] Recrystallization from a suitable solvent, such as hexane (B92381), is an effective method for purification.[6]
-
Q3: The reaction seems to have stalled and is not proceeding to completion. What should I check?
A stalled reaction can be due to several factors related to reagents and reaction conditions.
-
Reagent Quality: The purity and reactivity of starting materials are crucial.
-
Solution: Ensure that the acetonitrile and any solvents used are anhydrous.[8] The base (e.g., NaH) should be fresh and not have been deactivated by moisture.
-
-
Insufficient Base: In Claisen-type reactions, an insufficient amount of base will result in an incomplete reaction.
-
Temperature: The reaction may be too cold, leading to a very slow reaction rate.
-
Solution: While initial additions may be done at a lower temperature to control exotherms, the reaction may require heating to reflux to proceed to completion.[6] Monitor the reaction by TLC to determine if it is progressing.
-
Data Presentation: Comparison of Reaction Conditions
The following table summarizes and compares different reaction conditions for the synthesis of this compound.
| Synthesis Route | Starting Materials | Base/Catalyst | Solvent | Temperature | Reaction Time | Reported Yield | Reported Purity | Reference |
| Claisen Condensation | Methyl pivalate (B1233124), Acetonitrile | Sodium Hydride (NaH) | 1,4-Dioxane | Reflux | 3 hours | 51% | Not Specified | [6] |
| Nucleophilic Substitution | 1-Chloropinacolone, Sodium Cyanide | - | Methanol | Not Specified | 6 hours | Moderate (implied) | 65-80% (implied) | [2][3] |
| Optimized Nucleophilic Substitution | 1-Chloropinacolone, Sodium Cyanide | Catalytic Sodium Iodide | Methanol | 60°C | 3 hours | 95% | 99% | [3] |
Experimental Protocols
1. Optimized Synthesis of this compound via Nucleophilic Substitution [1][3]
This protocol is based on the improved method utilizing a catalytic amount of iodide to enhance yield and purity.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-chloropinacolone, sodium cyanide, and a catalytic amount of sodium iodide to methanol.
-
Reaction: Heat the mixture to 60°C and maintain for 3 hours.
-
Workup: After the reaction is complete, cool the mixture and acidify with dilute hydrochloric acid.
-
Isolation and Purification: Isolate the crude product. The pure product can be obtained with a reported yield of 95% and purity of 99%.[3]
2. Synthesis of this compound via Claisen Condensation [6]
-
Reaction Setup: To a dispersion of sodium hydride (50% in paraffin (B1166041) oil) in 1,4-dioxane, slowly add acetonitrile dropwise over 15 minutes. Stir for an additional 30 minutes.
-
Reagent Addition: Slowly add methyl pivalate dropwise to the reaction mixture over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux for 3 hours.
-
Workup: After completion, pour the reaction mixture into ice water and adjust the pH to 4.5 with acid.
-
Extraction: Extract the aqueous phase multiple times with dichloromethane.
-
Isolation and Purification: Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate. Recrystallize the concentrate from hexane to yield the product (reported yield of 51%).[6]
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound | 59997-51-2 | Benchchem [benchchem.com]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. This compound | 59997-51-2 [chemicalbook.com]
- 7. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
Troubleshooting low yield in Knoevenagel condensation of Pivaloylacetonitrile
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in the Knoevenagel condensation of pivaloylacetonitrile. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is the Knoevenagel condensation with this compound challenging, often resulting in low yields?
A1: The primary challenge arises from steric hindrance. The bulky tert-butyl group in this compound can impede the approach of the reactants and the formation of the transition state, slowing down the reaction rate and leading to lower yields compared to less hindered active methylene (B1212753) compounds. Ketones are also generally less reactive than aldehydes in Knoevenagel condensations.
Q2: What are the most common side reactions to consider when troubleshooting low yields?
A2: Common side reactions include self-condensation of the aldehyde or ketone starting material, especially with strong bases. Michael addition of another molecule of the active methylene compound to the product can also occur, though this is less likely with the sterically hindered this compound. Decomposition of reactants or products at elevated temperatures is another possibility.
Q3: How does the choice of catalyst impact the reaction with a sterically hindered substrate like this compound?
A3: The catalyst choice is critical. While weak bases like piperidine (B6355638) and ammonium (B1175870) acetate (B1210297) are common for Knoevenagel condensations, a sterically hindered substrate may require a stronger base or a different type of catalyst to facilitate deprotonation of the active methylene group. However, a base that is too strong can promote self-condensation of the carbonyl partner. Lewis acids can also be effective catalysts.
Q4: Can the reaction conditions be modified to favor the product in the case of low yields?
A4: Yes, optimizing reaction conditions is key. This can include increasing the reaction temperature, extending the reaction time, and removing water as it forms to shift the equilibrium towards the product. The choice of solvent also plays a crucial role in reactant solubility and reaction rate.
Troubleshooting Guide for Low Yield
This guide provides a systematic approach to identifying and resolving common issues leading to low yields in the Knoevenagel condensation of this compound.
Problem: Low or No Product Yield
Possible Cause 1: Ineffective Catalyst
-
Solution: Screen a variety of catalysts to find one suitable for the sterically hindered this compound. Start with commonly used weak bases and consider Lewis acids if basic conditions are not fruitful. Optimize the catalyst loading, as too little may result in a slow reaction and too much can lead to side reactions.
Possible Cause 2: Unfavorable Reaction Conditions
-
Solution: Systematically vary the reaction temperature and time. Sterically hindered substrates often require more forcing conditions. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to check for the consumption of starting materials and the formation of byproducts.
Possible Cause 3: Inappropriate Solvent
-
Solution: The solvent must be able to dissolve the reactants and facilitate the reaction. Polar aprotic solvents like DMF or DMSO can be effective. Ensure that your reactants are soluble in the chosen solvent at the reaction temperature.
Possible Cause 4: Presence of Water
-
Solution: The Knoevenagel condensation produces water, which can inhibit the reaction or lead to side reactions.[1] Consider removing water as it forms, for instance, by using a Dean-Stark apparatus if the solvent forms an azeotrope with water.
Data Presentation
Table 1: Catalyst Screening for Knoevenagel Condensation of this compound with Benzaldehyde (Illustrative Data)
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine (10) | Ethanol | 80 | 24 | 25 |
| 2 | Ammonium Acetate (20) | Toluene | 110 | 24 | 40 |
| 3 | TiCl4 (10) | DCM | 40 | 12 | 55 |
| 4 | Boric Acid (15) | Ethanol | 78 | 18 | 65 |
Experimental Protocols
General Protocol for Catalyst Screening in Knoevenagel Condensation of this compound
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), the desired aldehyde or ketone (1.0 eq), and the chosen solvent (5-10 mL per mmol of this compound).
-
Add the selected catalyst (see Table 1 for examples of catalysts and loading).
-
Heat the reaction mixture to the desired temperature and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a suitable reagent (e.g., dilute HCl if a basic catalyst was used).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in the Knoevenagel condensation of this compound.
Caption: Reaction pathway for the Knoevenagel condensation of this compound.
References
Technical Support Center: Pivaloylacetonitrile Purification by Recrystallization
Welcome to the Technical Support Center for the purification of pivaloylacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the purification of this compound by recrystallization.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| PN-T01 | The this compound fails to crystallize upon cooling. | 1. Excess solvent was used: The concentration of this compound is below the saturation point even at low temperatures.[1][2] 2. Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated. 3. Inappropriate solvent: The solubility of this compound in the chosen solvent is too high, even at low temperatures.[2] | 1. Reduce solvent volume: Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again. 2. Induce crystallization: Try scratching the inside of the flask with a glass rod at the solution-air interface or add a seed crystal of pure this compound. 3. Solvent selection: Re-evaluate the solvent choice. Consider a solvent in which this compound has lower solubility at cold temperatures, or use a mixed-solvent system. |
| PN-T02 | An oil has formed instead of crystals ("oiling out"). | 1. High impurity concentration: Significant impurities can lower the melting point of the mixture, causing it to separate as a liquid. 2. Rapid cooling: Cooling the solution too quickly can cause the this compound to come out of solution above its melting point. 3. Inappropriate solvent: The boiling point of the solvent may be too high relative to the melting point of this compound (69-72°C). | 1. Re-dissolve and dilute: Reheat the solution until the oil dissolves completely. Add a small amount of additional hot solvent to lower the saturation and then allow it to cool slowly. 2. Slower cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. 3. Solvent system modification: Consider using a lower-boiling point solvent or a mixed-solvent system. For instance, dissolve the compound in a good solvent (like ethanol) and then add a poor solvent (like water) dropwise until turbidity persists. |
| PN-T03 | The yield of recrystallized this compound is low. | 1. Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor.[3] 2. Premature crystallization: The product crystallized during hot filtration. 3. Incomplete crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature. 4. Washing with warm solvent: Using a solvent that is not ice-cold for washing the crystals can dissolve a portion of the product. | 1. Minimize solvent: Use the minimum amount of hot solvent required to fully dissolve the crude this compound. 2. Preheat filtration apparatus: Ensure the funnel and receiving flask are hot to prevent premature crystallization. 3. Maximize cooling: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes. 4. Use ice-cold solvent for washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| PN-T04 | The recrystallized this compound is still impure. | 1. Rapid crystal formation: Fast cooling can trap impurities within the crystal lattice. 2. Inappropriate solvent: The chosen solvent may not effectively differentiate between this compound and the impurities in terms of solubility.[1] 3. Insufficient washing: The mother liquor containing dissolved impurities was not completely removed from the crystal surfaces. | 1. Slow cooling: Allow the solution to cool slowly and without disturbance to promote the formation of pure crystals. 2. Re-evaluate solvent: Test the solubility of the crude material in a range of solvents to find one that either leaves impurities undissolved when hot or keeps them in solution when cold. 3. Thorough washing: After filtration, wash the crystals with a small amount of fresh, ice-cold solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a recrystallization solvent for this compound?
An ideal solvent for the recrystallization of this compound should exhibit the following characteristics[4][5]:
-
High solubility at elevated temperatures: It should dissolve this compound completely when hot.
-
Low solubility at low temperatures: this compound should be sparingly soluble in the solvent when cold to allow for good recovery.
-
Appropriate boiling point: The boiling point should be high enough to allow for a good solubility difference but not so high that it is difficult to remove from the crystals.
-
Inertness: The solvent should not react with this compound.
-
Volatility: It should be volatile enough to be easily removed from the purified crystals after filtration.
-
Favorable impurity solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).
Q2: Which solvents are recommended for the recrystallization of this compound?
Based on literature and the chemical structure of this compound (a β-ketonitrile), both non-polar and polar protic solvents can be considered. Hexane (B92381) and ethanol (B145695) are commonly suggested. The choice of solvent will depend on the nature of the impurities.
Q3: How can I select the best solvent experimentally?
To select the best solvent, perform small-scale solubility tests:
-
Place a small amount of crude this compound (e.g., 20-30 mg) into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different potential solvent to each test tube at room temperature. Observe the solubility.
-
If the compound is insoluble at room temperature, heat the test tube gently. An ideal solvent will dissolve the compound when hot.[5]
-
Allow the hot solution to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large quantity of crystals.
Q4: What is a mixed-solvent system and when should I use it for this compound?
A mixed-solvent system consists of two miscible solvents, one in which this compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent"). This system is useful when no single solvent has the ideal solubility properties.
To perform a mixed-solvent recrystallization, dissolve the this compound in the minimum amount of the hot "good" solvent. Then, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy (turbid). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A common example would be using an ethanol-water mixture.
Quantitative Data
The following table provides illustrative solubility data for this compound in potential recrystallization solvents. Note: This data is representative and intended for guidance. Actual solubility should be determined experimentally.
| Solvent | Solubility at 10°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Boiling Point (°C) |
| Hexane | ~0.5 | ~15 | 69 |
| Ethanol | ~5 | ~50 | 78 |
| Isopropanol | ~4 | ~45 | 82 |
| Toluene | ~2 | ~30 | 111 |
| Water | Insoluble | Sparingly Soluble | 100 |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound from Hexane
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hexane and a boiling chip. Heat the mixture to boiling on a hot plate while stirring. Continue adding hexane in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Mixed-Solvent Recrystallization of this compound (Ethanol-Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Addition of Anti-solvent: While keeping the solution hot, add water dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to the mixture until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collection, Washing, and Drying: Follow steps 5-7 from Protocol 1, using an ice-cold ethanol-water mixture of the final composition for washing.
Visualizations
Caption: Troubleshooting workflow for this compound recrystallization.
Caption: Experimental workflow for this compound recrystallization.
References
Technical Support Center: Monitoring Pivaloylacetonitrile Reactions by TLC
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for effectively monitoring pivaloylacetonitrile reactions using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is Thin-Layer Chromatography (TLC) and why is it used for monitoring reactions? A1: Thin-Layer Chromatography (TLC) is a rapid and inexpensive analytical technique used to separate components of a mixture.[1][2][3] It operates on the principle that different compounds will travel up a plate coated with a stationary phase (like silica (B1680970) gel) at different rates, carried by a mobile phase (a solvent system).[1][4] For reaction monitoring, TLC is invaluable as it can visually show the consumption of starting materials and the formation of products over time, helping to determine when a reaction is complete.[5][6]
Q2: What basic equipment and materials do I need to start monitoring my this compound reaction with TLC? A2: You will need TLC plates (typically silica gel on an inert backing), a developing chamber (a beaker or jar with a lid), capillary tubes or spotters for applying your sample, a pencil for marking the plate, a selection of solvents for the mobile phase, and a method for visualizing the separated spots.[3][7]
Q3: How do I select the right solvent system (eluent) for my reaction? A3: The goal is to find a solvent system where the starting material (this compound) has an Rf value of approximately 0.5.[8] The choice of solvent depends on the polarity of your compounds. A common starting point for many organic reactions is a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate).[2] You can adjust the ratio of these solvents to achieve good separation. If your spots are too close to the baseline (low Rf), you need to increase the polarity of the eluent; if they are too close to the solvent front (high Rf), you need to decrease the polarity.[9]
Q4: How can I visualize this compound and its reaction products on a TLC plate? A4: Since this compound contains a carbonyl group and its reaction products (e.g., from a Knoevenagel condensation) are often conjugated, several visualization methods are effective:
-
UV Light (254 nm): This is a non-destructive first step.[10] If your compounds are UV-active (containing aromatic rings or conjugated systems), they will appear as dark spots on the fluorescent green background of the TLC plate.[10][11]
-
Iodine Vapor: Exposing the plate to iodine vapor in a chamber can reveal many organic compounds as yellow-brown spots.[10][12] This method is semi-destructive as the spots will fade over time.[13]
-
Potassium Permanganate (B83412) (KMnO₄) Stain: This is a destructive stain that is excellent for visualizing compounds that can be oxidized, such as alkenes, alkynes, or alcohols.[12] Spots will appear yellow or brown on a purple background.[12]
-
2,4-Dinitrophenylhydrazine (DNPH) Stain: This stain is specific for aldehydes and ketones, which will appear as yellow to bright orange spots.[12][14]
Q5: What is a Retention Factor (Rf) value and how is it used? A5: The Retention Factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[3] It is calculated as: Rf = (distance traveled by the sample) / (distance traveled by the solvent front)[3] The Rf value is a characteristic of a compound under specific conditions (stationary phase, mobile phase, temperature).[4] In reaction monitoring, you will track the disappearance of the spot corresponding to the starting material's Rf and the appearance of a new spot with a different Rf for the product.
Q6: How do I correctly interpret a TLC plate while monitoring a reaction? A6: A standard setup involves spotting three lanes on the TLC plate: your starting material, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture.[5][7]
-
Lane 1 (Starting Material): Shows the position of your reactant.
-
Lane 2 (Reaction Mixture): Shows all components currently in the reaction vessel.
-
Lane 3 (Co-spot): Helps to definitively identify the starting material spot in the reaction mixture lane. As the reaction progresses, you should observe the spot for the starting material in the reaction mixture lane diminish in intensity, while a new spot (the product) appears. The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane.[8]
Experimental Protocols
Protocol 1: General TLC Setup
-
Prepare the Developing Chamber: Pour a small amount of your chosen solvent system (eluent) into the chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere with solvent vapor, and cover the chamber.[3][7]
-
Prepare the TLC Plate: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate.[3][7] Do not use a pen, as the ink can separate and interfere with the chromatogram.[15]
Protocol 2: Spotting the Plate for Reaction Monitoring
-
Prepare Samples: If your reaction mixture is concentrated, dilute a small aliquot with a volatile solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to avoid overloading the plate.[4] A 1% solution is a good starting point.[4]
-
Spot the Plate: Use a capillary tube to apply small spots of your samples onto the origin line.
-
Lane 1: Spot the starting this compound solution.
-
Lane 2: Spot the diluted reaction mixture.
-
Lane 3 (Co-spot): Spot the starting material first, then, in the same location, spot the reaction mixture.
-
-
Keep Spots Small: Aim for spot diameters of 1-2 mm.[16] Allow the solvent to fully evaporate between applications if you need to apply more sample to the same spot.[5][15]
Protocol 3: Developing and Analyzing the Plate
-
Development: Carefully place the spotted TLC plate into the prepared developing chamber. Ensure the solvent level is below the origin line.[3][15] Close the chamber and allow the solvent to ascend the plate via capillary action.[4]
-
Completion: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber.[8] Immediately mark the position of the solvent front with a pencil.[7]
-
Drying: Allow all the solvent to evaporate from the plate in a fume hood.
-
Visualization: View the plate under a UV lamp and circle any visible spots with a pencil.[13] If necessary, proceed with a chemical stain for visualization.
-
Calculation: Measure the distances from the origin to the center of each spot and to the solvent front to calculate the Rf values.
Data and Visualization Summary
Table 1: Common Solvents for TLC Mobile Phases (Listed by Increasing Polarity)
| Solvent | Polarity Index |
| Hexane / Petroleum Ether | 0.1 |
| Toluene | 2.4 |
| Dichloromethane (DCM) | 3.1 |
| Diethyl Ether | 4.0 |
| Ethyl Acetate (EtOAc) | 4.4 |
| Acetone | 5.1 |
| Methanol (MeOH) | 5.1 |
| Acetic Acid | 6.2 |
Note: Polarity indices are approximate. Often, mixtures like Hexane/Ethyl Acetate are used to fine-tune the polarity of the mobile phase.
Table 2: Recommended Visualization Methods for this compound Reactions
| Method | Type | Detects | Appearance |
| UV Light (254 nm) | Non-destructive | Aromatic & conjugated compounds | Dark spots on a green fluorescent background[10] |
| Iodine Vapor | Semi-destructive | Unsaturated & aromatic compounds | Yellow-brown spots on a light-brown background[10][12] |
| KMnO₄ Stain | Destructive | Oxidizable groups (alkenes, alcohols) | Yellow/brown spots on a purple background[12] |
| DNPH Stain | Destructive | Aldehydes & Ketones | Yellow to orange spots[12][14] |
Visual Workflows and Guides
Caption: Standard workflow for monitoring a chemical reaction using TLC.
Troubleshooting Guide
Q: My spots are streaking or appearing as elongated tails. What's wrong? A: This is a common issue with several potential causes:
-
Sample Overloading: The most frequent cause. Your sample is too concentrated.[1][9] Solution: Dilute your sample significantly (e.g., 10-fold) with a volatile solvent and re-run the TLC.[9]
-
Acidic or Basic Compounds: this compound or its products might be interacting too strongly with the acidic silica gel. Solution: Add a small amount (0.1-1%) of acetic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) to your eluent to improve spot shape.[9]
-
Inappropriate Solvent: The solvent may not be suitable for your compound, causing it to smear. Solution: Try a different solvent system.[15]
Q: I don't see any spots on my developed TLC plate. Why? A: There are a few possibilities:
-
Sample Too Dilute: Not enough compound was spotted on the plate.[9][15] Solution: Try spotting multiple times in the same location, allowing the solvent to dry completely between each application.[9][15]
-
Compound Not UV-Active: Your compound may not absorb UV light. Solution: Use a chemical stain (like potassium permanganate or iodine vapor) to visualize the plate.[9][10]
-
Incorrect Spotting: The origin line was below the solvent level in the chamber, causing your sample to wash away.[4][15] Solution: Ensure the origin line is always above the solvent level.
-
Compound Evaporation: If your compound is very volatile, it may have evaporated from the plate.[9]
Q: My spots are all clustered at the bottom (low Rf) or top (high Rf). How do I fix this? A: This indicates your solvent system has the wrong polarity for the separation.
-
Spots at Bottom (Rf < 0.2): Your eluent is not polar enough to move the compounds up the plate.[9] Solution: Increase the proportion of the polar solvent in your mixture (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate system).
-
Spots at Top (Rf > 0.8): Your eluent is too polar, causing the compounds to travel with the solvent front.[9] Solution: Decrease the proportion of the polar solvent (e.g., increase the amount of hexane).
Caption: Troubleshooting logic for adjusting solvent polarity based on Rf values.
Q: The solvent front is running unevenly. What causes this? A: An uneven solvent front can ruin a separation.
-
Damaged Plate: The silica gel at the bottom edge of the plate may be chipped or uneven.[15][17] Solution: Ensure the bottom of the plate is flat and the silica is intact.
-
Chamber Imbalance: The plate might be touching the side of the chamber or the filter paper.[15] Solution: Position the plate carefully in the center of the chamber, leaning it against the back wall.
Q: My reaction is in a high-boiling point solvent (e.g., DMF, DMSO) and the TLC is a smear. How can I get a clean TLC? A: High-boiling solvents will not evaporate and will travel up the plate, causing severe streaking.[18]
-
Solution 1 (Vacuum): After spotting the plate, place it under a high vacuum for several minutes to evaporate the high-boiling solvent before developing the plate.[18]
-
Solution 2 (Micro-Workup): Take a small aliquot of the reaction mixture, dilute it with a solvent like ethyl acetate, add water, and shake. Separate the organic layer, dry it briefly (e.g., with a small amount of Na₂SO₄), and then spot this cleaned-up sample on the TLC plate.[8]
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 9. silicycle.com [silicycle.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Illuminating the Invisible: Visualization and Detection of Compounds in TLC [plantextractwholesale.com]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. bitesizebio.com [bitesizebio.com]
- 16. organomation.com [organomation.com]
- 17. youtube.com [youtube.com]
- 18. Chromatography [chem.rochester.edu]
Technical Support Center: Catalyst Selection for Pivaloylacetonitrile Synthesis
Welcome to the technical support center for the synthesis of pivaloylacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on catalyst selection and troubleshooting for this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The prevalent method involves the nucleophilic substitution of a halogen (typically chlorine or bromine) in 1-chloro- or 1-bromopinacolone (B42867) with an alkali metal cyanide, such as sodium cyanide, in a protic solvent.[1] However, this direct reaction often suffers from low regioselectivity.[2]
Q2: What are the major challenges and side reactions in this compound synthesis?
A2: A significant challenge is the formation of byproducts, which reduces the yield and purity of the final product.[2] The primary byproduct is 2-tert-butyloxirane-2-carbonitrile, which can form in amounts of 20-35%.[1] Polymeric substances can also be formed as undesirable side products.[2] These side reactions are attributed to the non-selective action of the cyanide ion.[1]
Q3: How can the formation of byproducts be minimized?
A3: The addition of a catalytic amount of an alkali iodide, such as sodium iodide, to the reaction mixture is a highly effective strategy to suppress undesirable side reactions.[1] This modification enhances the selectivity of the process and leads to a much purer product.[2]
Q4: What is the role of the iodide catalyst in the reaction?
A4: The iodide ion acts as a catalyst by facilitating the reaction pathway.[2] This is an application of the Finkelstein reaction, where the iodide ion converts the less reactive alkyl chloride or bromide to a more reactive alkyl iodide in situ. This intermediate then readily undergoes nucleophilic substitution by the cyanide ion, leading to a higher conversion of the starting material under mild reaction conditions.[2]
Q5: What are the benefits of using an iodide catalyst?
A5: The use of a catalytic amount of iodide leads to several advantages, including:
-
Increased reaction rate and yield.[2]
-
Suppression of side reactions, leading to higher purity of the final product.[2]
-
Diminished formation of by-products and waste.[2]
-
Milder reaction conditions, such as a lower reaction temperature and shorter reaction time.[1]
-
Limited use of expensive and dangerous solvents.[2]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature. | Optimize reaction conditions: A reported optimized procedure involves maintaining the reaction temperature at 60°C for 3 hours.[2] Monitor the reaction progress using techniques like TLC or GC-MS to ensure the consumption of starting materials. |
| Byproduct formation: Significant formation of 2-tert-butyloxirane-2-carbonitrile and polymeric materials.[1][2] | Introduce an iodide catalyst: The addition of a catalytic amount of an alkali iodide is a proven method to suppress these side reactions and increase the yield of the desired product.[1] | |
| Impure Product | Presence of byproducts: Contamination with 2-tert-butyloxirane-2-carbonitrile and other condensation by-products.[1] | Utilize an iodide catalyst: As mentioned above, a catalytic amount of iodide significantly improves the selectivity of the reaction, leading to a purer product.[1][2] |
| Inadequate workup: The purification process may not be effectively removing unreacted starting materials or byproducts. | Refine the workup procedure: After the reaction, acidification of the mixture with dilute hydrochloric acid facilitates the isolation of the pure product.[2] Recrystallization from a suitable solvent, such as hexane, can further purify the product.[3] | |
| Slow Reaction Rate | Suboptimal reaction conditions: The reaction may be proceeding slowly due to low temperature or the absence of a suitable catalyst. | Increase temperature and add a catalyst: Increasing the reaction temperature to around 60°C and introducing a catalytic amount of an iodide ion can significantly increase the reaction rate.[1][2] |
Quantitative Data Summary
The following table summarizes the impact of catalyst selection on the synthesis of this compound.
| Catalyst | Starting Materials | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| None | 1-chloro- or 1-bromopinacolone, Alkali metal cyanide | Protic solvents | Not specified | Not specified | Moderate (60-78%) | Contaminated with 20-35% byproduct | [1] |
| Catalytic Iodide Ion | 1-chloropinacolone (B81408), Sodium cyanide | Methanol | 60 | 3 | 95 | 99 | [1][2] |
| Sodium Hydride (NaH) | Methyl pivalate, Acetonitrile | 1,4-Dioxane | Reflux | 3 | 51 | Not specified | [3] |
Experimental Protocols
Optimized Synthesis of this compound using a Catalytic Amount of Iodide[1][2]
This protocol describes an improved method for the synthesis of this compound with high yield and purity.
Materials:
-
1-chloropinacolone
-
Sodium cyanide
-
Sodium iodide (catalytic amount)
-
Methanol
-
Dilute hydrochloric acid
Procedure:
-
In a reaction vessel, dissolve 1-chloropinacolone and sodium cyanide in methanol.
-
Add a catalytic amount of sodium iodide to the reaction mixture.
-
Heat the mixture to 60°C and maintain this temperature for 3 hours, with stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture by the slow addition of dilute hydrochloric acid to facilitate the precipitation of the product.
-
Isolate the solid product by filtration.
-
Wash the product with cold water and dry under vacuum.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the iodide-catalyzed synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
Pivaloylacetonitrile Reaction Scale-Up: Technical Support Center
Welcome to the Technical Support Center for the scale-up of pivaloylacetonitrile synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges and solutions encountered when transitioning from laboratory-scale to industrial production.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the scale-up of this compound synthesis in a question-and-answer format.
FAQs
Q1: We are observing a significant amount of a byproduct, 2-tert-butyloxirane-2-carbonitrile, during the synthesis from 1-chloropinacolone (B81408) and sodium cyanide. What causes this and how can we minimize its formation?
A1: The formation of 2-tert-butyloxirane-2-carbonitrile is a common side reaction in the synthesis of this compound from 1-chloropinacolone and an alkali metal cyanide.[1] This occurs due to the non-selective action of the cyanide ion, which can act as a base, leading to the intramolecular cyclization of the starting material.[1] To suppress this undesirable side reaction, the addition of a catalytic amount of an alkali iodide (e.g., potassium iodide or sodium iodide) to the reaction mixture is highly effective.[1] This approach has been shown to increase the yield of this compound to as high as 95% with a purity of 99%.[1]
Q2: Our reaction yield is significantly lower upon scale-up compared to the lab-scale synthesis. What are the potential causes?
A2: A decrease in yield during scale-up can be attributed to several factors that become more pronounced at a larger scale. These include:
-
Inefficient Heat Transfer: Exothermic reactions can lead to localized hot spots in large reactors, promoting side reactions and degradation of the product. Ensure your cooling system is adequate for the larger volume and consider the rate of addition of reagents to control the exotherm.
-
Poor Mixing: Inadequate agitation in a large vessel can result in non-homogenous reaction conditions, leading to localized excesses of reactants and the formation of byproducts. The type and speed of the stirrer should be optimized for the reactor geometry.
-
Impurity Accumulation: Minor impurities in starting materials that are insignificant at the lab scale can have a magnified effect on the reaction at an industrial scale, potentially inhibiting the catalyst or promoting side reactions.
Q3: We are facing challenges in purifying this compound at a large scale. What are the recommended methods?
A3: Large-scale purification of this compound can be challenging due to the potential for co-distillation with impurities or thermal degradation. Common industrial purification methods include:
-
Vacuum Distillation: This is a standard method for purifying this compound. However, careful control of pressure and temperature is crucial to prevent decomposition.
-
Crystallization: Recrystallization from a suitable solvent can be an effective method for achieving high purity. A patent for an industrial-scale synthesis describes dissolving the crude product in water, acidifying to precipitate the this compound, followed by washing and vacuum drying.[2]
-
Continuous Chromatography: For very high purity requirements, continuous chromatography processes can be more cost-effective and efficient at an industrial scale compared to batch chromatography.
Q4: What are the key safety precautions for handling sodium cyanide at an industrial scale?
A4: Sodium cyanide is highly toxic and requires strict safety protocols, especially at a large scale. Key precautions include:
-
Dedicated Handling Areas: Use a well-ventilated, dedicated area for handling sodium cyanide, equipped with emergency showers and eyewash stations.
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves, aprons, boots, and respiratory protection.[3]
-
Acid-Free Environment: Never handle or store sodium cyanide near acids, as this can release highly toxic hydrogen cyanide gas.[3]
-
Emergency Preparedness: Have a clear emergency response plan in place for spills or exposure, including the availability of an antidote kit and trained personnel.[3]
-
Waste Disposal: All sodium cyanide waste must be treated and disposed of in accordance with local environmental regulations.
Q5: Can continuous flow chemistry be a viable solution for scaling up this compound synthesis?
A5: Yes, continuous flow chemistry offers several advantages for scaling up reactions like the synthesis of this compound. The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, which can lead to better reaction control, higher yields, and improved safety, especially for exothermic reactions.[4] For nitrile synthesis, continuous flow processes can also offer a safer way to handle hazardous reagents like cyanides. While a specific continuous flow process for this compound is not detailed in the provided results, cyanide-free continuous flow methods for other nitriles have been successfully developed and scaled up.[5]
Data Presentation
The following table summarizes quantitative data for two different synthesis routes of this compound at different scales.
| Parameter | Lab-Scale Synthesis (from 1-chloropinacolone) | Industrial-Scale Synthesis (from Methyl Pivalate)[2] |
| Starting Materials | 1-chloropinacolone, Sodium Cyanide, Alkali Iodide | Methyl Pivalate (B1233124), Acetonitrile (B52724), Sodium Hydride |
| Scale | Laboratory Bench | 68.6 kg product |
| Reaction Temperature | Not specified, but mentioned as "very low temperatures" for previous methods | 85°C |
| Reaction Time | Not specified | 7.5 hours (6 hours addition, 1.5 hours stirring) |
| Yield | 95% | 94% |
| Purity | 99% | Not specified, melting point 65°-68° C |
| Key Process Improvement | Addition of catalytic alkali iodide to suppress side reactions.[1] | Not applicable |
Experimental Protocols
1. Lab-Scale Synthesis of this compound from 1-Chloropinacolone
This protocol is based on the improved method described by Zelinka, Simbera, and Pazdera (2014).[1]
Materials:
-
1-chloropinacolone
-
Sodium cyanide (NaCN)
-
Potassium iodide (KI)
-
Protic solvent (e.g., ethanol/water mixture)
Procedure:
-
In a reaction vessel, dissolve 1-chloropinacolone in the chosen protic solvent.
-
Add a catalytic amount of potassium iodide to the solution.
-
In a separate vessel, prepare a solution of sodium cyanide in the protic solvent.
-
Slowly add the sodium cyanide solution to the 1-chloropinacolone solution while maintaining the reaction temperature at a controlled low level.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation to yield pure this compound.
2. Industrial-Scale Synthesis of this compound from Methyl Pivalate
This protocol is based on the process described in US Patent 4,728,743 A.[2]
Materials:
-
Sodium hydride (NaH) (11.4 kg, 475 moles)
-
Toluene (150 liters)
-
Methyl pivalate (50 kg, 431 moles)
-
Acetonitrile (48.88 kg, 1192 moles)
-
Water
-
Concentrated hydrochloric acid
Procedure:
-
Charge a suitable reactor with 11.4 kg of sodium hydride and 150 liters of toluene.
-
Heat the mixture to 85° C.
-
Over a period of 6 hours, add a mixture of 50 kg of methyl pivalate and 48.88 kg of acetonitrile to the reactor.
-
Stir the reaction mixture at 85° C until the evolution of hydrogen gas ceases.
-
Continue stirring for an additional 1.5 hours at 85° C.
-
Cool the reaction mixture to 25° C.
-
Add 500 ml of water and stir.
-
Separate the aqueous phase.
-
Cool the aqueous phase to 0° C.
-
Under cooling and stirring, acidify the aqueous phase to a pH of 2 with approximately 130 liters of concentrated hydrochloric acid to precipitate the product.
-
Separate the precipitated this compound.
-
Wash the product with water until neutral.
-
Dry the product in a vacuum at 40° C and 50 Torr to obtain 68.6 kg of this compound.
Visualizations
Caption: A logical workflow for the scale-up of this compound synthesis.
Caption: A troubleshooting guide for addressing low yield during scale-up.
References
- 1. researchgate.net [researchgate.net]
- 2. US4728743A - Process for the production of 3-oxonitriles - Google Patents [patents.google.com]
- 3. taekwang.co.kr [taekwang.co.kr]
- 4. Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry — Princeton - American Chemical Society [princeton-acs.org]
- 5. A cyanide-free synthesis of nitriles exploiting flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00458A [pubs.rsc.org]
Stability issues of Pivaloylacetonitrile under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Pivaloylacetonitrile under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is generally stable under normal storage conditions.[1] However, its stability can be compromised under certain reaction conditions. The primary concerns are its incompatibility with strong bases and strong oxidizing agents, which can lead to decomposition.[1][2] Exposure to high temperatures and light may also affect its stability.[3]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure its integrity, this compound should be stored in a tightly closed container in a cool, dry, and dark place.[4] Proper storage is crucial to prevent degradation and ensure reproducible experimental results.
Q3: Can this compound decompose during a Knoevenagel condensation?
A3: While this compound is a common reagent in Knoevenagel condensations, the basic catalysts used (e.g., piperidine (B6355638), pyridine) can potentially promote side reactions or degradation, although this is not widely reported as a major issue with weak bases.[5][6] Using a strong base as a catalyst is not recommended as it can induce self-condensation of the aldehyde or ketone starting material and potentially lead to the decomposition of the this compound itself.[6]
Q4: What are the likely decomposition pathways for this compound?
A4: The main decomposition pathways for this compound are believed to be hydrolysis and a retro-Claisen type cleavage, particularly in the presence of strong bases.
-
Hydrolysis: Under acidic or basic conditions, the nitrile group can hydrolyze to a carboxylic acid, and the keto group can also be involved in cleavage, ultimately leading to smaller molecules.[7]
-
Retro-Claisen Type Cleavage: In the presence of a strong base, beta-dicarbonyl compounds can undergo a retro-Claisen condensation.[7] A similar cleavage of the carbon-carbon bond between the carbonyl group and the methylene (B1212753) group in this compound is a plausible decomposition route, which would yield a pivalate (B1233124) ester and acetonitrile (B52724).
Q5: Are there any known impurities in commercially available this compound?
A5: A significant challenge in the synthesis of this compound is the formation of byproducts, which can persist as impurities.[2] These can include 2-tert-butyloxirane-2-carbonitrile and various polymeric substances.[2] The presence of these impurities can affect reaction outcomes and should be considered when troubleshooting unexpected results.
Troubleshooting Guides
Issue 1: Low or No Yield in a Reaction Involving this compound
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Ensure the reagent is of high purity and has been stored correctly. Consider purifying the reagent if its quality is uncertain. |
| Incompatible Base | If using a strong base, consider switching to a weaker base (e.g., piperidine, pyridine, or an ammonium (B1175870) salt) to minimize potential degradation of this compound.[3][5] |
| Sub-optimal Reaction Conditions | Optimize reaction temperature and time. Prolonged reaction times at elevated temperatures can lead to decomposition. Monitor the reaction progress by TLC or GC to avoid unnecessary heating.[3] |
| Presence of Water | For reactions sensitive to water, ensure all reagents and solvents are anhydrous. Water can lead to hydrolysis of the nitrile group.[3] |
Issue 2: Formation of Unexpected Byproducts
| Possible Cause | Troubleshooting Step |
| Side Reactions of this compound | In Knoevenagel condensations, Michael addition of this compound to the product can occur. To minimize this, control the stoichiometry of the reactants and consider lowering the reaction temperature.[5] |
| Retro-Claisen Type Cleavage | If a strong base is used, the formation of pivalic acid derivatives and acetonitrile might be observed. Using a milder base can prevent this.[7] |
| Hydrolysis | The presence of pivalic acid or cyanoacetic acid derivatives in the product mixture could indicate hydrolysis. Ensure anhydrous conditions and consider buffering the reaction mixture if appropriate. |
Data Presentation
Table 1: Summary of this compound Stability and Incompatibilities
| Parameter | Observation | Reference |
| Chemical Stability | Stable under recommended storage conditions. | |
| Incompatible Materials | Strong oxidizing agents, Strong bases. | [1] |
| Conditions to Avoid | Incompatible products, exposure to light and high temperatures. | [1][3] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen cyanide. | [1] |
Experimental Protocols
Protocol 1: General Procedure for a Knoevenagel Condensation with this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) and an aldehyde or ketone (1 equivalent) in a suitable solvent (e.g., toluene, ethanol).
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 equivalents) or pyridine.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.
-
Water Removal (Optional): For reactions that are sensitive to the water byproduct, a Dean-Stark apparatus can be used with a solvent that forms an azeotrope with water (e.g., toluene) to drive the reaction to completion.[3]
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Troubleshooting workflow for low yield reactions.
References
Technical Support Center: Identification of Impurities in Pivaloylacetonitrile by NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in Pivaloylacetonitrile using Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides & FAQs
Q1: My ¹H NMR spectrum of this compound shows unexpected peaks. What could they be?
A1: Unexpected peaks in the ¹H NMR spectrum of this compound typically arise from unreacted starting materials, byproducts from the synthesis, residual solvents, or degradation products. The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and its common impurities. Compare the chemical shifts and multiplicities of the unknown signals in your spectrum with the data in the table to identify the potential impurities.
Q2: I suspect the presence of unreacted starting materials in my this compound sample. What are their characteristic NMR signals?
A2: Depending on the synthetic route used, common starting materials include Methyl pivalate, Acetonitrile, and 1-Chloropinacolone. Their typical ¹H NMR signals are distinct and can be easily identified.
-
Methyl pivalate: Shows a singlet for the methoxy (B1213986) protons around 3.6 ppm and a singlet for the tert-butyl protons around 1.2 ppm.
-
Acetonitrile: Displays a singlet for the methyl protons around 2.0 ppm.
-
1-Chloropinacolone: Exhibits a singlet for the chloromethyl protons around 4.3 ppm and a singlet for the tert-butyl protons around 1.3 ppm.
Q3: A common byproduct in some synthetic routes is 2-tert-butyloxirane-2-carbonitrile. How can I identify it by NMR?
-
¹H NMR: The two diastereotopic protons on the oxirane ring would likely appear as doublets between 2.5 and 3.5 ppm. The tert-butyl group would be a singlet around 1.1-1.4 ppm.
-
¹³C NMR: The quaternary carbon of the tert-butyl group would be around 30-40 ppm, the methyl carbons of the tert-butyl group around 25-30 ppm, the oxirane carbons between 50-70 ppm, and the nitrile carbon between 115-125 ppm.
Q4: I have signals in my NMR that I suspect are from residual solvents. How can I confirm this?
A4: Solvents used in the synthesis and purification of this compound are a common source of impurities. Common solvents include 1,4-dioxane, dichloromethane, and hexane. You can confirm their presence by comparing the observed signals with known solvent chemical shift tables. It's also a good practice to run an NMR of the pure solvent you used for comparison. Adding a drop of a different deuterated solvent to your NMR tube can sometimes shift the solvent peaks, helping in their identification.
Q5: Could my this compound sample have degraded? What would the degradation products look like in the NMR?
A5: this compound can undergo hydrolysis, especially in the presence of acid or base, to yield Pivalic acid.
-
Pivalic acid: In the ¹H NMR spectrum, Pivalic acid shows a singlet for the tert-butyl protons around 1.2 ppm and a broad singlet for the acidic proton, which can appear over a wide range of chemical shifts (typically >10 ppm) and is often not observed.[2][3] In the ¹³C NMR, the carboxylic acid carbon appears around 180 ppm.
Data Presentation: NMR Chemical Shifts of this compound and Potential Impurities
The following table summarizes the approximate ¹H and ¹³C NMR chemical shifts (in ppm) for this compound and its potential impurities in CDCl₃. Chemical shifts can vary slightly depending on the solvent, concentration, and temperature.
| Compound | Structure | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| This compound | (CH₃)₃CCOCH₂CN | 1.21 (s, 9H), 3.68 (s, 2H) | 26.5, 30.1, 43.9, 114.5, 203.1 |
| Starting Materials | |||
| Methyl pivalate | (CH₃)₃CCOOCH₃ | 1.20 (s, 9H), 3.65 (s, 3H) | 27.2, 38.8, 51.5, 178.9 |
| Acetonitrile | CH₃CN | 1.97 (s, 3H) | 1.3, 117.7 |
| 1-Chloropinacolone | (CH₃)₃CCOCH₂Cl | 1.29 (s, 9H), 4.34 (s, 2H) | 26.8, 44.5, 51.8, 205.2 |
| Byproducts | |||
| 2-tert-butyloxirane-2-carbonitrile | C₆H₉NO | Estimated: 1.1-1.4 (s, 9H), 2.5-3.5 (2H, d) | Estimated: 25-30, 30-40, 50-70, 115-125 |
| Degradation Products | |||
| Pivalic acid | (CH₃)₃CCOOH | 1.25 (s, 9H), 10-13 (br s, 1H) | 27.2, 38.8, 185.5 |
| Common Solvents | |||
| 1,4-Dioxane | C₄H₈O₂ | 3.71 (s) | 67.2 |
| Dichloromethane | CH₂Cl₂ | 5.30 (s) | 53.8 |
| n-Hexane | C₆H₁₄ | 0.88 (t), 1.26 (m) | 14.1, 22.7, 31.6 |
Experimental Protocols
Methodology for NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) for accurate chemical shift referencing, if not already present in the solvent.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution and peak shape.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. This will typically require a larger number of scans due to the lower natural abundance of ¹³C. A proton-decoupled sequence is standard.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different species.
-
Analyze the chemical shifts, multiplicities, and integration values to identify the main compound and any impurities by comparing the data to the reference table and known literature values.
-
Mandatory Visualization
Caption: Workflow for the identification of impurities in this compound by NMR spectroscopy.
References
Validation & Comparative
A Comparative Guide to Purity Analysis of Pivaloylacetonitrile: qNMR vs. Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical quality attribute for chemical compounds used in research, and particularly in drug development, where impurities can impact efficacy and safety. Pivaloylacetonitrile, a key building block in organic synthesis, is no exception. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound. We present detailed experimental protocols and supporting data to facilitate an informed choice of analytical methodology.
Introduction to Purity Analysis Techniques
Quantitative NMR (qNMR) has emerged as a primary analytical method for purity determination. It offers a direct measurement of the analyte concentration against a certified internal standard, without the need for a substance-specific reference standard of the analyte itself. This is based on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
In contrast, HPLC and GC are comparative chromatographic techniques that separate components of a mixture based on their differential partitioning between a mobile phase and a stationary phase. Purity is typically determined by calculating the area percentage of the main component's peak relative to the total area of all detected peaks. While highly sensitive, these methods often rely on the availability of pure reference standards for both the main compound and its impurities for accurate quantification.
Methodology Comparison
The selection of an appropriate analytical method for the purity determination of this compound is crucial for ensuring the quality and reliability of research and development outcomes. The following table summarizes the key performance characteristics of qNMR, HPLC-UV, and GC-FID for this purpose.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) |
| Principle | Signal intensity is directly proportional to the number of nuclei. Quantification is performed against a certified internal standard. | Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. Detection is typically by UV absorbance. | Separation is based on the volatility of the analyte and its interaction with a stationary phase. Detection is by flame ionization. |
| Quantification | Absolute quantification without a specific standard of this compound. | Relative quantification (area percent) unless a certified standard of this compound is used for calibration. | Relative quantification (area percent) unless a certified standard of this compound is used for calibration. |
| Selectivity | High for structurally distinct molecules. Signal overlap can be a challenge for structurally similar impurities. | Excellent separation capability for a wide range of non-volatile and semi-volatile compounds. | Excellent separation for volatile and thermally stable compounds. |
| Sensitivity | Moderate. | High, especially for UV-active compounds. | Very high for compounds that ionize in a flame. |
| Analysis Time | Rapid (typically 5-15 minutes per sample). | Moderate (typically 15-45 minutes per sample). | Moderate (typically 20-60 minutes per sample). |
| Sample Throughput | High, amenable to automation. | High, with autosamplers. | High, with autosamplers. |
| Sample Requirement | Typically 2-20 mg. | Microgram to milligram range. | Microgram to milligram range. |
| Destructive? | No, the sample can be recovered. | Yes, the sample is consumed. | Yes, the sample is consumed. |
| Instrumentation Cost | High. | Moderate. | Moderate. |
| Typical Application | Purity assignment of reference materials, quantification of active pharmaceutical ingredients (APIs), and analysis of complex mixtures. | Routine quality control, stability testing, and impurity profiling. | Analysis of residual solvents, volatile impurities, and thermally stable compounds. |
Experimental Protocols
Purity Analysis of this compound by qNMR
This protocol describes a representative method for determining the purity of this compound using ¹H-qNMR with a certified internal standard.
a. Materials and Reagents
-
This compound (sample)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes (5 mm)
-
Analytical balance
b. Sample Preparation
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh an appropriate amount of the certified internal standard (to achieve a similar signal intensity to the analyte) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent.
-
Vortex the vial until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to an NMR tube.
c. NMR Data Acquisition
-
Spectrometer: 400 MHz or higher
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30')
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 s for accurate quantification).
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest (typically 8-32 scans).
-
Acquisition Time (aq): At least 3 seconds.
-
Temperature: 298 K
d. Data Processing and Purity Calculation
-
Apply a line broadening of 0.3 Hz to the FID.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Integrate the well-resolved signals of both this compound and the internal standard. For this compound, the singlet from the tert-butyl group (~1.2 ppm) and the singlet from the methylene (B1212753) group (~3.8 ppm) are suitable for quantification.
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Purity Analysis of this compound by HPLC-UV
This protocol provides a general method for the purity assessment of this compound using HPLC with UV detection.
a. Materials and Reagents
-
This compound (sample)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
b. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (or a wavelength determined by UV scan)
-
Injection Volume: 10 µL
c. Sample Preparation
-
Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in the mobile phase.
-
If necessary, prepare a series of calibration standards of pure this compound.
d. Data Analysis
-
Identify and integrate the peaks corresponding to this compound and any impurities.
-
For purity determination by area percent, calculate the purity as:
Purity (%) = (Area_this compound / Total_Area_all_peaks) * 100
-
For quantitative analysis, construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve and calculate the purity.
Purity Analysis of this compound by GC-FID
This protocol outlines a general method for the purity assessment of this compound using GC with Flame Ionization Detection.
a. Materials and Reagents
-
This compound (sample)
-
High-purity solvent for dilution (e.g., dichloromethane, ethyl acetate)
b. Chromatographic Conditions
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Detector Temperature: 300 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
c. Sample Preparation
-
Prepare a solution of the this compound sample at a concentration of approximately 1 mg/mL in a suitable solvent.
d. Data Analysis
-
Identify and integrate the peaks corresponding to this compound and any impurities.
-
Calculate the purity using the area percent method as described for HPLC. For more accurate results, response factors for the main component and impurities should be determined using reference standards.
Visualizations
Caption: Experimental workflow for the purity analysis of this compound by qNMR.
Caption: Logical comparison of qNMR, HPLC-UV, and GC-FID for purity analysis.
Conclusion
The choice of analytical technique for the purity determination of this compound depends on the specific requirements of the analysis.
-
qNMR is the method of choice for obtaining an absolute purity value without the need for a specific this compound reference standard, making it ideal for the certification of in-house standards and for providing highly accurate purity assessments.
-
HPLC-UV is a versatile and robust technique suitable for routine quality control, offering excellent separation of potential non-volatile impurities.
-
GC-FID is well-suited for the detection of volatile impurities and residual solvents that may not be readily observed by HPLC.
For a comprehensive purity assessment, a combination of these techniques is often recommended. For instance, HPLC or GC can be used for initial screening and impurity profiling, while qNMR can provide an orthogonal and absolute purity value, ensuring a thorough understanding of the material's quality.
A Comparative Guide to Analytical Methods for Pivaloylacetonitrile Analysis: HPLC vs. GC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivaloylacetonitrile, also known as 4,4-dimethyl-3-oxopentanenitrile, is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its purity is critical to ensure the quality, safety, and efficacy of the final products. Therefore, robust and reliable analytical methods are essential for its quantification and impurity profiling. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound, offering insights into method development, experimental protocols, and the relative advantages of each technique.
Physicochemical Properties of this compound
A successful analytical method development hinges on understanding the physicochemical properties of the analyte. Key properties of this compound are summarized below:
| Property | Value | Reference |
| Molecular Formula | C7H11NO | [3] |
| Molecular Weight | 125.17 g/mol | [3][4] |
| Appearance | White to cream crystalline powder | [1][3] |
| Melting Point | 66-69 °C | [3][5] |
| Boiling Point | 125-126 °C (at 22 mmHg) | [3][5] |
| Solubility | Insoluble in water; soluble in organic solvents | [1][3] |
| Key Functional Groups | Ketone, Nitrile | [6] |
The presence of a ketone group suggests UV absorbance, making UV-based detection in HPLC a viable option. Its boiling point is suitable for GC analysis.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds.[7] For this compound, a reversed-phase HPLC method is the most appropriate approach due to its limited water solubility.
Proposed HPLC Method Protocol
A suitable starting point for HPLC method development for this compound would be a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.
Experimental Protocol:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector: UV-Vis Detector at 275 nm (based on the n-π* transition of the ketone carbonyl group)
-
Sample Preparation: Dissolve a known weight of this compound in the mobile phase to a final concentration of approximately 0.1 mg/mL.
Method Development Workflow:
The development of a robust HPLC method follows a logical progression of steps to achieve the desired separation and quantification.
Gas Chromatography (GC) as an Alternative Method
Gas chromatography is an excellent alternative for the analysis of volatile compounds.[8] Given this compound's boiling point, GC is a suitable technique.
Proposed GC Method Protocol
A standard GC method with a flame ionization detector (FID) would be appropriate for the analysis of this compound.
Experimental Protocol:
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium or Nitrogen at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)
-
Sample Preparation: Dissolve a known weight of this compound in a suitable solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to a final concentration of approximately 1 mg/mL.
Comparison of HPLC and GC for this compound Analysis
The choice between HPLC and GC depends on several factors, including the specific analytical requirements, available instrumentation, and the nature of potential impurities.
| Feature | HPLC (Reversed-Phase) | Gas Chromatography (GC) |
| Principle | Partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Partitioning of the volatilized analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Instrumentation | HPLC system with a pump, injector, column oven, and UV-Vis detector. | GC system with an injector, oven, and Flame Ionization Detector (FID) or Mass Spectrometer (MS). |
| Sample Volatility | Not critical; suitable for non-volatile and thermally labile compounds. | Requires the analyte to be volatile and thermally stable. This compound is suitable. |
| Sample Preparation | Simple dissolution in the mobile phase. | Dissolution in a volatile organic solvent. Derivatization is generally not required for this compound.[7] |
| Potential Impurities | Can separate a wide range of impurities, including non-volatile starting materials (e.g., salts) and polymeric by-products. | Best for volatile impurities. Non-volatile impurities will remain in the injector and will not be detected. |
| Advantages | - High versatility for various compound polarities. - Non-destructive, allowing for fraction collection. - Good for analyzing potential non-volatile impurities from synthesis.[2] | - High resolution and efficiency. - FID provides universal detection for organic compounds. - Can be readily coupled to a mass spectrometer (GC-MS) for definitive peak identification. |
| Limitations | - Higher solvent consumption compared to GC. - Peak identification is based on retention time, which is not definitive without a mass spectrometer. | - Not suitable for non-volatile or thermally labile impurities. - The injector can become contaminated with non-volatile sample components. |
Conclusion
Both HPLC and GC are viable techniques for the analysis of this compound.
-
HPLC is a versatile and robust method, particularly advantageous for comprehensive impurity profiling, as it can detect both volatile and non-volatile impurities that may be present from the synthesis process. The proposed reversed-phase method offers a straightforward approach for routine quality control.
-
GC provides high-resolution separation and is an excellent choice for analyzing the main component and any volatile impurities. Its coupling with a mass spectrometer can provide unequivocal identification of unknown peaks.
The selection of the most appropriate method will depend on the specific analytical goals. For routine purity assessment and assay, a validated HPLC-UV method is often sufficient. For in-depth impurity identification and the analysis of volatile organic impurities, a GC-MS method would be superior. In a comprehensive quality control strategy, both techniques can be employed to provide a complete picture of the this compound sample's purity.
References
- 1. This compound (Cyanopinacolone, CAS 59997-51-2): A Key Intermediate for Pharmaceuticals and Pesticides [trust-chem.com]
- 2. This compound | 59997-51-2 | Benchchem [benchchem.com]
- 3. This compound | 59997-51-2 [chemicalbook.com]
- 4. Pentanenitrile, 4,4-dimethyl-3-oxo- | C7H11NO | CID 108871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Khan Academy [khanacademy.org]
Navigating the Analysis of Pivaloylacetonitrile and its Derivatives: A GC-MS Comparison Guide
For researchers, scientists, and professionals in drug development, the precise analysis of synthetic intermediates like Pivaloylacetonitrile and its derivatives is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a robust analytical technique for this purpose. This guide provides a comprehensive comparison of GC-MS performance for these compounds, supported by experimental protocols and illustrative data, while also considering alternative analytical methodologies.
This compound, a versatile building block in organic synthesis, and its derivatives, often exhibit the volatility and thermal stability amenable to GC-MS analysis. This technique offers both high-resolution separation and definitive identification, making it a cornerstone in purity assessment, reaction monitoring, and metabolite identification.
Quantitative Data Summary
Due to the limited availability of specific, publicly accessible GC-MS data for this compound and its derivatives, the following table presents hypothetical, yet chemically plausible, data to illustrate the analytical capabilities of GC-MS. This data is intended for demonstrative purposes.
| Compound Name | Molecular Weight ( g/mol ) | Hypothetical Retention Time (min) | Major Hypothetical Mass Spectral Fragments (m/z) |
| This compound | 125.17 | 8.54 | 125 (M+), 110, 83, 57 (base peak), 41 |
| 2-Hydroxy-pivaloylacetonitrile | 141.17 | 9.72 | 141 (M+), 126, 99, 57 (base peak), 43 |
| 2-Bromo-pivaloylacetonitrile | 204.07 | 10.15 | 205/203 (M+), 148/146, 124, 57 (base peak) |
Experimental Protocols
A representative experimental protocol for the GC-MS analysis of this compound and its derivatives is detailed below.
1. Sample Preparation:
-
Standard Solutions: Prepare individual stock solutions of this compound and its derivatives in a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) at a concentration of 1 mg/mL.
-
Working Solutions: Create a mixed standard solution by diluting the stock solutions to a final concentration of 10 µg/mL in the same solvent.
-
Sample Matrix: For reaction monitoring, dilute a small aliquot of the reaction mixture in the chosen solvent. For purity analysis of a solid sample, dissolve an accurately weighed amount in the solvent.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is a suitable starting point. For more polar derivatives, a mid-polar column like a DB-17ms could be evaluated.
-
Inlet: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Visualizing the Workflow and Method Comparison
To better understand the analytical process, the following diagrams illustrate the GC-MS workflow and a comparison with an alternative technique, High-Performance Liquid Chromatography (HPLC).
Caption: A diagram illustrating the sequential workflow of GC-MS analysis.
Caption: A diagram comparing the logical workflows of GC-MS and HPLC analysis.
Comparison with Alternatives: HPLC
High-Performance Liquid Chromatography (HPLC) serves as a primary alternative to GC-MS for the analysis of organic molecules. The choice between these techniques often hinges on the physicochemical properties of the analyte and the specific analytical goals.
Advantages of GC-MS for this compound and its Derivatives:
-
High-Resolution Separation: Capillary GC columns provide excellent separation efficiency for volatile and semi-volatile compounds.
-
Definitive Identification: The mass spectrometer provides detailed structural information through characteristic fragmentation patterns, allowing for confident compound identification by matching against spectral libraries.
-
Sensitivity: GC-MS can achieve low detection limits, which is crucial for impurity profiling.
Considerations for HPLC as an Alternative:
-
Suitability for Non-Volatile or Thermally Labile Derivatives: If derivatives of this compound are non-volatile or prone to degradation at elevated temperatures, HPLC is the more suitable technique.[1]
-
Derivatization Requirement: For ketones and aldehydes that lack a strong chromophore, HPLC analysis often necessitates a pre-column derivatization step to enable UV detection.[2] A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH).[2][3] This adds a step to the sample preparation process and may introduce its own set of analytical challenges.
-
Different Selectivity: The separation mechanism in reversed-phase HPLC is based on polarity, which is different from the volatility-based separation in GC. This can be advantageous for resolving isomers that are difficult to separate by GC.
References
A Comparative Guide to Pivaloylacetonitrile and Benzoylacetonitrile in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of starting materials is paramount to the efficiency, selectivity, and overall success of a synthetic route. Among the versatile building blocks available to chemists, β-ketonitriles are of significant interest due to their inherent reactivity and ability to participate in a wide array of chemical transformations. This guide provides an objective, data-driven comparison of two key β-ketonitriles: pivaloylacetonitrile and benzoylacetonitrile (B15868). By examining their physical properties, synthesis, and performance in key reactions, this document aims to equip researchers with the knowledge to make informed decisions when selecting the appropriate reagent for their synthetic endeavors.
At a Glance: Structural and Property Comparison
This compound and benzoylacetonitrile share the same core β-ketonitrile functionality but differ in the nature of their acyl group: a bulky, electron-donating tert-butyl group in the former and an aromatic, electron-withdrawing phenyl group in the latter. This fundamental structural difference imparts distinct physical and chemical properties, which are summarized below.
| Property | This compound | Benzoylacetonitrile |
| CAS Number | 59997-51-2 | 614-16-4 |
| Molecular Formula | C₇H₁₁NO | C₉H₇NO |
| Molecular Weight | 125.17 g/mol [1] | 145.16 g/mol [2] |
| Appearance | White to cream crystalline powder[1] | Light yellow to yellow-brown crystalline powder |
| Melting Point | 66-69 °C[1] | 82-83 °C[3] |
| Boiling Point | 125-126 °C at 22 mmHg[1] | 160 °C at 10 mmHg[3] |
| Solubility | Insoluble in water[1] | Sparingly soluble in water |
Synthesis of this compound and Benzoylacetonitrile
Both nitriles can be synthesized through Claisen condensation or related reactions. The choice of starting materials and reaction conditions is crucial for achieving high yields.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of methyl pivalate (B1233124) with acetonitrile (B52724) in the presence of a strong base like sodium hydride.
Experimental Protocol:
-
Suspend sodium hydride (1.2 equivalents) in dry 1,4-dioxane.
-
Slowly add acetonitrile (1.2 equivalents) dropwise to the suspension while stirring.
-
Continue stirring for 30 minutes after the addition is complete.
-
Add methyl pivalate (1 equivalent) dropwise to the reaction mixture.
-
Heat the mixture to reflux for 3 hours.
-
After cooling, pour the reaction mixture into ice water and adjust the pH to 4.5 with a suitable acid.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude product.[1]
Synthesis of Benzoylacetonitrile
Benzoylacetonitrile is frequently synthesized by the condensation of ethyl benzoate (B1203000) with acetonitrile using a base such as sodium methoxide (B1231860).
Experimental Protocol:
-
Prepare a solution of sodium methoxide (1 equivalent) in methanol.
-
Add ethyl benzoate (1 equivalent) and heat the mixture to 80 °C with stirring until a homogenous mass is formed.
-
Slowly add acetonitrile (1.2 equivalents) to the reaction mixture.
-
Increase the temperature to 120 °C and reflux for 24 hours.
-
Cool the mixture in an ice bath and add water and diethyl ether to dissolve the solid.
-
Separate the aqueous layer and acidify it with 5% sulfuric acid.
-
Wash the aqueous layer with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the product.[2]
Comparative Performance in Key Synthetic Reactions
The distinct steric and electronic properties of the tert-butyl and phenyl groups lead to notable differences in the reactivity and product profiles of this compound and benzoylacetonitrile in various organic reactions.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for the formation of carbon-carbon double bonds. In this reaction, the active methylene (B1212753) group of the β-ketonitrile condenses with a carbonyl compound, typically an aldehyde.
The bulky tert-butyl group in This compound can exert significant steric hindrance, which may influence the rate and yield of the condensation, particularly with sterically demanding aldehydes. However, it can also lead to higher selectivity in some cases. The phenyl group in benzoylacetonitrile , being less sterically demanding, generally allows for facile condensation with a wide range of aldehydes. Its electron-withdrawing nature can also influence the acidity of the methylene protons and the reactivity of the intermediate.
| Reagent | Aldehyde | Catalyst | Solvent | Yield (%) |
| This compound | Aromatic Aldehydes | Piperidine | Ethanol | Good to Excellent |
| Benzoylacetonitrile | Benzaldehyde | Piperidine | Toluene | ~90% |
Note: The yields are based on representative, non-comparative literature procedures and may vary depending on the specific substrate and reaction conditions.
Synthesis of Heterocycles
Both this compound and benzoylacetonitrile are invaluable precursors for the synthesis of a wide variety of heterocyclic compounds, including pyridines, pyrazoles, and thiophenes.
Pyridine (B92270) Synthesis: Polysubstituted pyridines can be synthesized through multi-component reactions involving these β-ketonitriles. The choice between this compound and benzoylacetonitrile can influence the substitution pattern and the overall yield of the resulting pyridine derivative.
Pyrazole (B372694) Synthesis: The reaction of β-ketonitriles with hydrazine (B178648) derivatives is a classical and efficient method for the synthesis of pyrazoles. The nature of the acyl group (pivaloyl or benzoyl) determines the substituent at the 5-position of the pyrazole ring.
| Reagent | Co-reactant | Product Class |
| This compound | Hydrazine | 5-tert-butyl-3-aminopyrazole |
| Benzoylacetonitrile | Hydrazine | 5-phenyl-3-aminopyrazole |
Visualizing the Synthetic Workflow and Decision Matrix
To aid in the selection process and to visualize a typical synthetic application, the following diagrams are provided.
Caption: A generalized workflow for syntheses involving β-ketonitriles.
Caption: Decision matrix for selecting between this compound and benzoylacetonitrile.
Conclusion
Both this compound and benzoylacetonitrile are highly valuable and versatile reagents in organic synthesis. The choice between them should be guided by the specific requirements of the target molecule and the synthetic strategy.
-
This compound is the reagent of choice when steric bulk is desired to control selectivity or to synthesize sterically encumbered molecules. The electron-donating nature of the tert-butyl group can also influence the reactivity of the molecule in specific contexts.
-
Benzoylacetonitrile offers a less sterically hindered and electronically activated alternative. The phenyl group can participate in π-stacking interactions and its electron-withdrawing nature can facilitate certain reactions.
By carefully considering the steric and electronic profiles of these two β-ketonitriles, researchers can optimize their synthetic routes to achieve their desired outcomes with greater efficiency and selectivity.
References
Pivaloylacetonitrile in Multicomponent Reactions: A Comparative Guide
In the landscape of modern organic synthesis and drug discovery, multicomponent reactions (MCRs) stand out for their efficiency, atom economy, and ability to rapidly generate complex molecular scaffolds from simple precursors.[1] Central to many of these reactions is the "active methylene" compound, a key building block whose structure dictates the outcome and efficiency of the reaction. This guide provides a comparative analysis of pivaloylacetonitrile, an active methylene (B1212753) compound distinguished by its unique steric and electronic properties, against other common alternatives in prominent MCRs.
This compound (4,4-dimethyl-3-oxopentanenitrile) is a β-ketonitrile featuring a sterically demanding tert-butyl group adjacent to the carbonyl. This structure imparts significant advantages in controlling reaction pathways, enhancing selectivity, and accessing novel molecular architectures that are often challenging to synthesize using traditional reagents.
Comparison of this compound with Alternative Active Methylene Compounds
The choice of an active methylene compound is critical in an MCR. The reactivity of the central CH₂ group is governed by the electron-withdrawing nature of its flanking groups, while the steric profile of these groups can influence the reaction's regioselectivity and kinetics. This compound's bulky tert-butyl group is a key differentiator.
| Compound | Structure | Key Features | Common MCRs |
| This compound | ![]() | - Highly active methylene group- Sterically bulky tert-butyl group- Provides access to unique scaffolds | Hantzsch-type, Biginelli-type |
| Ethyl Acetoacetate (B1235776) | ![]() | - Classic active methylene compound- Less sterically hindered- Prone to side reactions (e.g., transesterification) | Hantzsch, Biginelli[2] |
| Malononitrile | ![]() | - Highly acidic methylene protons- Two nitrile groups offer multiple reaction sites- Leads to highly functionalized products[3][4] | Gewald, Hantzsch-type[5] |
| Benzoylacetonitrile | ![]() | - Aromatic ketone provides electronic effects- Sterically larger than acetyl derivatives- Used for synthesizing various heterocycles[6] | Pyridine (B92270), Pyrimidine Synthesis[6] |
The primary advantage of the pivaloyl group is its significant steric hindrance.[6] This bulk can effectively shield one face of the molecule, directing the approach of other reactants and preventing undesired side reactions, which can lead to higher yields and cleaner reaction profiles.
Experimental Data and Performance
While direct, side-by-side comparative studies under identical conditions are sparse in the literature, we can analyze representative high-yield protocols to demonstrate the utility of this compound in comparison to other active methylene compounds in similar transformations.
Case Study 1: Hantzsch-type Pyridine Synthesis using a β-Ketonitrile
The Hantzsch reaction and its variants are fundamental MCRs for the synthesis of dihydropyridines (DHPs) and pyridines, scaffolds of significant pharmaceutical importance.[2][7][8] The use of β-ketonitriles like this compound in these reactions allows for the synthesis of highly substituted pyridines.[6]
Table 1: Synthesis of a Polysubstituted Pyridine Derivative
| Entry | Active Methylene Compound | Aldehyde | Amine Source | Yield (%) | Reaction Time | Conditions | Reference |
| 1 | This compound | Benzaldehyde | Ammonium (B1175870) Acetate (B1210297) | 85% | 3 h | Acetic Acid, Reflux | [9] (Adapted) |
| 2 | Malononitrile | Benzaldehyde | Ammonium Acetate | 80% | 4 h | Acetic Acid, Reflux | [3] |
Disclaimer: The data presented in this table is sourced from different studies and is for illustrative purposes only. The reaction conditions, while similar, were not identical, and thus this does not represent a direct head-to-head comparison.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Substituted Pyridine using this compound
This protocol is adapted from established methods for the multicomponent synthesis of functionalized pyridines.[9]
Materials:
-
This compound (1.0 mmol, 125 mg)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol, 106 mg, 102 µL)
-
Active Methylene Compound (e.g., Malononitrile) (1.0 mmol, 66 mg)
-
Ammonium Acetate (1.5 mmol, 115 mg)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
A mixture of this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), another active methylene compound (1.0 mmol), and ammonium acetate (1.5 mmol) in glacial acetic acid (5 mL) is prepared in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux and stirred for 3-5 hours.
-
The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is poured into ice-water, and the resulting solid precipitate is collected by filtration.
-
The crude product is washed with cold water, dried, and recrystallized from ethanol (B145695) to yield the pure pyridine derivative.
Protocol 2: Hantzsch Synthesis of 1,4-Dihydropyridines using Ethyl Acetoacetate
This is a classic protocol for the widely used Hantzsch DHP synthesis.[10]
Materials:
-
Aromatic Aldehyde (e.g., 5-substituted-2-furaldehyde) (5.2 mmol)
-
Ethyl Acetoacetate (10.4 mmol, 1.35 g, 1.32 mL)
-
Ammonium Acetate (7.8 mmol, 601 mg)
-
Catalyst (e.g., Gluconic Acid Aqueous Solution, 25 mol%)
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of the aldehyde (5.2 mmol), ethyl acetoacetate (2 equivalents, 10.4 mmol), and ammonium acetate (1.5 equivalents, 7.8 mmol) is prepared.
-
The catalyst is added, and the mixture is stirred at 60 °C for 3-6 hours.
-
Reaction completion is monitored by TLC.
-
After cooling, the product is typically isolated by filtration or extraction following the addition of water.
-
The crude product is purified by recrystallization from ethanol.
Visualizing the Workflow and Rationale
Graphviz diagrams can illustrate the logical flow of MCRs and the structural basis for this compound's advantages.
Caption: General workflow of a one-pot multicomponent reaction (MCR).
Caption: Steric advantage of the tert-butyl group in this compound.
Conclusion
This compound stands as a powerful and strategic choice for researchers engaged in multicomponent reactions. Its defining feature, the sterically demanding tert-butyl group, offers a distinct advantage over smaller, more conventional active methylene compounds. This steric bulk can effectively control reaction pathways, leading to enhanced yields, improved selectivity, and the ability to construct novel heterocyclic scaffolds. For professionals in drug development and materials science, the use of this compound opens doors to unexplored chemical spaces, enabling the synthesis of unique molecules with potentially superior properties. While direct quantitative comparisons across the literature remain a challenge, the principles of physical organic chemistry and the available synthetic reports strongly support the strategic implementation of this compound for advancing complex molecule synthesis.
References
- 1. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones - Arabian Journal of Chemistry [arabjchem.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]
- 8. ijcrt.org [ijcrt.org]
- 9. benchchem.com [benchchem.com]
- 10. Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Activity of Pivaloylacetonitrile Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of various heterocyclic compounds derived from pivaloylacetonitrile. It summarizes key quantitative data, details experimental protocols for activity screening, and visualizes relevant workflows and pathways to support further research and development in medicinal chemistry.
This compound is a versatile starting material in organic synthesis, readily undergoing condensation and cyclization reactions to form a variety of heterocyclic scaffolds. These derivatives, particularly pyrazoles, pyridines, and pyrimidines, have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. This guide focuses on the comparative screening of these derivatives for their anticancer and antimicrobial properties, presenting a compilation of data from various studies to aid in the identification of promising lead compounds.
Comparative Analysis of Biological Activities
The biological efficacy of this compound derivatives is significantly influenced by the nature of the heterocyclic ring and the substitutions on it. The following tables summarize the in vitro activities of representative derivatives against various cancer cell lines and microbial strains.
Anticancer Activity
The cytotoxic effects of this compound-derived pyrazole (B372694) and pyrimidine (B1678525) compounds have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are presented below. Lower IC50 values indicate higher potency.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrazoles | Substituted Pyrazole 1 | HCT116 (Colon) | 7.74 - 82.49 | Doxorubicin | 5.23 |
| Substituted Pyrazole 2 | MCF-7 (Breast) | 4.98 - 92.62 | Doxorubicin | 4.17 | |
| Indole-linked Pyrazole 1 | HCT116 (Colon) | < 23.7 | Doxorubicin | 24.7 - 64.8 | |
| Indole-linked Pyrazole 2 | MCF-7 (Breast) | < 23.7 | Doxorubicin | 24.7 - 64.8 | |
| Indole-linked Pyrazole 3 | HepG2 (Liver) | < 23.7 | Doxorubicin | 24.7 - 64.8 | |
| Indole-linked Pyrazole 4 | A549 (Lung) | < 23.7 | Doxorubicin | 24.7 - 64.8 | |
| Pyrimidines | Morpholinopyrimidine-5-carbonitrile 1 | Leukemia SR | 0.10 ± 0.01 | - | - |
| Morpholinopyrimidine-5-carbonitrile 2 | Leukemia SR | 0.09 ± 0.01 | - | - | |
| Pyrimidine-aryl urea (B33335) 1 | SW480 (Colon) | 11.08 | - | - |
Note: The IC50 values are presented as ranges from various studies to reflect the activity of different substitutions on the parent scaffold.
Antimicrobial Activity
Derivatives of this compound, particularly pyridines and pyrimidines, have demonstrated notable activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. Lower MIC values signify greater antimicrobial efficacy.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Pyridines | Substituted Pyridine 1 | Staphylococcus aureus | 31.25 - 62.5 | Ampicillin | - |
| Substituted Pyridine 2 | Escherichia coli | 31.25 - 62.5 | Ampicillin | - | |
| Substituted Pyridine 3 | Bacillus subtilis | 0.12 | Ampicillin | 0.24 | |
| Pyrimidines | Pyrido[2,3-d]pyrimidine 1 | Staphylococcus aureus | - | Streptomycin | - |
| Pyrido[2,3-d]pyrimidine 2 | Bacillus cereus | - | Streptomycin | - | |
| Pyrido[2,3-d]pyrimidine 3 | Proteus mirabilis | - | Streptomycin | - | |
| Pyrido[2,3-d]pyrimidine 4 | Serratia marcescens | - | Streptomycin | - |
Note: Some studies reported activity as percentage inhibition comparable to the standard drug without providing specific MIC values.
Experimental Protocols
Standardized methodologies are crucial for the reliable evaluation of biological activity. The following are detailed protocols for the key experiments cited in this guide.
In Vitro Anticancer Activity Screening (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives) and a positive control (e.g., Doxorubicin) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: The test compounds and a standard antibiotic are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 28-35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Experimental Workflows and Pathways
To provide a clearer understanding of the processes involved in biological activity screening, the following diagrams illustrate a generalized workflow and a representative signaling pathway that can be affected by cytotoxic compounds.
Caption: Generalized workflow for the synthesis and biological screening of this compound derivatives.
Caption: Simplified intrinsic apoptosis pathway often targeted by anticancer compounds.
Comparative Study of Catalysts for Pivaloylacetonitrile Synthesis: A Guide for Researchers
This guide provides a comparative analysis of catalytic methods for the synthesis of Pivaloylacetonitrile, a key intermediate in the production of various pharmaceuticals and agrochemicals. We will focus on the nucleophilic substitution pathway, comparing the conventional uncatalyzed reaction with an iodide-catalyzed approach, supported by experimental data to inform catalyst selection for optimal yield and purity.
Data Presentation: A Comparative Overview of Catalytic Performance
The synthesis of this compound via nucleophilic substitution of 1-chloropinacolone (B81408) with sodium cyanide is significantly enhanced by the addition of a catalytic amount of alkali iodide. The following table summarizes the quantitative improvements observed with this catalytic system compared to the uncatalyzed reaction.
| Performance Metric | Uncatalyzed Nucleophilic Substitution | Iodide-Catalyzed Nucleophilic Substitution |
| Yield | 60-78%[1] | 95%[2] |
| Purity | Lower, with 20-35% byproduct formation[1][2] | 99%[2] |
| Key Byproduct | 2-tert-butyloxirane-2-carbonitrile[1][2] | Suppressed[2] |
| Reaction Conditions | Protic solvents (e.g., methanol)[1][2] | Methanol with catalytic alkali iodide[1] |
| Primary Reactants | 1-chloropinacolone, Sodium cyanide[1][2] | 1-chloropinacolone, Sodium cyanide[1] |
Reaction Pathway Visualization
The following diagrams illustrate the uncatalyzed and iodide-catalyzed synthesis pathways for this compound.
Experimental Protocols
Below are the detailed experimental methodologies for both the uncatalyzed and the iodide-catalyzed synthesis of this compound.
Protocol 1: Uncatalyzed Synthesis of this compound
This protocol is based on the conventional nucleophilic substitution method, which is known to produce a significant amount of the 2-tert-butyloxirane-2-carbonitrile byproduct.[1][2]
-
Materials:
-
1-chloropinacolone
-
Sodium cyanide
-
Methanol
-
Water
-
Hydrochloric acid (for acidification)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in methanol.
-
Slowly add 1-chloropinacolone to the solution at room temperature with continuous stirring.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 6 hours).[1]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Acidify the mixture with dilute hydrochloric acid to a pH of approximately 4.5.
-
Extract the aqueous phase multiple times with an organic solvent like dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product, containing this compound and the oxirane byproduct, can be purified by recrystallization or distillation.
-
Protocol 2: Iodide-Catalyzed Synthesis of this compound
This improved protocol utilizes a catalytic amount of an alkali iodide to enhance selectivity and yield.[1][2]
-
Materials:
-
1-chloropinacolone
-
Sodium cyanide
-
Alkali iodide (e.g., sodium iodide or potassium iodide, catalytic amount)
-
Methanol
-
Water
-
Hydrochloric acid (for acidification)
-
-
Procedure:
-
To a reaction flask containing methanol, add sodium cyanide and a catalytic amount of alkali iodide.
-
Stir the mixture until the salts are dissolved.
-
Add 1-chloropinacolone to the reaction mixture.
-
Heat the mixture to reflux for a shorter duration compared to the uncatalyzed reaction (e.g., 3 hours).[1]
-
Upon completion of the reaction, cool the mixture.
-
Acidify the reaction mixture with dilute hydrochloric acid.
-
The pure this compound product is expected to precipitate out of the solution.
-
Collect the solid product by filtration and wash with water.
-
The filtrate will primarily contain sodium chloride.[1]
-
The isolated product can be dried to yield highly pure this compound.
-
Discussion of Catalytic Effect
The uncatalyzed reaction of 1-chloropinacolone with sodium cyanide suffers from low regioselectivity.[2] The cyanide ion can act as a base, leading to the formation of byproducts such as 2-tert-butyloxirane-2-carbonitrile and other polymeric materials.[1][2]
The addition of a catalytic amount of iodide ion initiates an in-situ Finkelstein reaction, converting the 1-chloropinacolone to a more reactive 1-iodo intermediate.[1][2] This iodo-intermediate is more susceptible to nucleophilic attack by the cyanide ion.[1] Furthermore, the methylene (B1212753) hydrogens of the iodo-intermediate are less acidic, which suppresses the base-catalyzed side reactions.[1] This catalytic approach not only significantly increases the yield and purity of this compound but also simplifies the workup procedure and reduces reaction times.[1]
References
Characterizing the Elusive Intermediates of Pivaloylacetonitrile Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the transient species that govern chemical reactions is paramount to optimizing syntheses and designing novel molecular entities. This guide provides a comparative analysis of the reaction intermediates of pivaloylacetonitrile, a versatile building block in organic synthesis. We delve into the characterization of these fleeting species, offering available experimental data and detailed protocols to illuminate their structure and reactivity.
This compound is a valuable precursor in the synthesis of a wide array of heterocyclic compounds, owing to the reactivity of its active methylene (B1212753) group. The formation of a resonance-stabilized carbanion, or enolate, is the cornerstone of its utility in fundamental organic transformations such as the Knoevenagel condensation, Michael addition, and pyrazole (B372694) synthesis. The characterization of this and subsequent intermediates provides a deeper understanding of the reaction mechanisms at play.
The Key Intermediate: The this compound Enolate
The journey of this compound in many of its characteristic reactions begins with the deprotonation of the α-carbon, situated between the electron-withdrawing pivaloyl and cyano groups. This abstraction, typically facilitated by a base, generates a resonance-stabilized enolate. The stability of this intermediate is a key factor in the compound's reactivity, and its formation can be inferred through various spectroscopic techniques and trapping experiments.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features | Interpretation |
| ¹H NMR | Singlet around 1.2 ppm (9H), Singlet around 3.8 ppm (2H) | Corresponds to the nine equivalent protons of the tert-butyl group and the two protons of the active methylene group, respectively. |
| ¹³C NMR | Resonances for the tert-butyl carbons, the quaternary carbon, the carbonyl carbon, the methylene carbon, and the nitrile carbon. | Confirms the carbon skeleton of the molecule. |
| IR Spectroscopy | Strong absorption around 2260 cm⁻¹ and 1720 cm⁻¹ | Characteristic stretching frequencies for the nitrile (C≡N) and carbonyl (C=O) groups, respectively. |
While direct spectroscopic observation of the enolate in solution can be challenging due to its transient nature, its formation is the pivotal first step in many synthetic pathways.
Knoevenagel Condensation: Formation of Arylidene Intermediates
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction where this compound reacts with an aldehyde or ketone. The reaction proceeds through an initial aldol-type addition followed by dehydration to yield a stable α,β-unsaturated product. The key intermediate in this reaction is the 2-arylidene-2-pivaloylacetonitrile.
A plausible workflow for the synthesis and characterization of this intermediate is outlined below:
Experimental Protocol: Synthesis and Characterization of a 2-Arylidene-2-pivaloylacetonitrile Intermediate
This protocol describes a general procedure for the synthesis of a Knoevenagel condensation product, which can be stopped before completion to isolate and characterize the arylidene intermediate.
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde) (1.0 eq)
-
Piperidine (B6355638) (catalytic amount, ~0.1 eq)
-
Ethanol (B145695) (solvent)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
Potassium bromide (KBr) for IR analysis
Procedure:
-
Dissolve this compound and the aromatic aldehyde in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
To isolate the intermediate, the reaction can be quenched after a short period (e.g., 30 minutes to 1 hour) by pouring the mixture into ice-water.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica (B1680970) gel.
Characterization:
-
¹H NMR (CDCl₃): The spectrum of the 2-arylidene intermediate will show the disappearance of the methylene protons of this compound and the appearance of a new singlet for the vinylic proton, typically in the range of 7.5-8.5 ppm. The signals for the aromatic protons and the tert-butyl group will also be present.
-
IR (KBr): The IR spectrum will show a shift in the nitrile (C≡N) stretching frequency (around 2220 cm⁻¹) and the carbonyl (C=O) stretching frequency (around 1700 cm⁻¹) compared to the starting this compound, due to conjugation.
Pyrazole Synthesis: Unraveling the Cyclization Pathway
This compound is a key starting material for the synthesis of pyrazole derivatives, which are important scaffolds in medicinal chemistry. The reaction with hydrazine (B178648) or its derivatives leads to the formation of a five-membered heterocyclic ring. The reaction is believed to proceed through the formation of a hydrazone or enamine intermediate, which then undergoes intramolecular cyclization.
Experimental Protocol: Synthesis of 5-tert-butyl-1H-pyrazol-3-amine
This protocol outlines the synthesis of a pyrazole derivative from this compound and hydrazine hydrate.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (solvent)
Procedure:
-
A solution of this compound in ethanol is prepared in a round-bottom flask.
-
Hydrazine hydrate is added dropwise to the solution at room temperature.
-
The reaction mixture is then heated to reflux and monitored by TLC.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is then triturated with water to afford the crude product.
-
The product can be purified by recrystallization from a suitable solvent.
While the isolation of the initial hydrazone or enamine intermediate can be difficult due to its rapid cyclization, its formation can be studied using in situ spectroscopic techniques like NMR. By monitoring the reaction mixture over time, the disappearance of the starting material signals and the appearance of new signals corresponding to the intermediate and final product can be observed.
Comparative Analysis with Alternative β-Ketonitriles
To provide a comprehensive comparison, it is valuable to consider the reactivity of this compound in the context of other β-ketonitriles, such as benzoylacetonitrile. The bulky tert-butyl group in this compound can exert significant steric and electronic effects on the stability and reactivity of the corresponding intermediates compared to the phenyl group in benzoylacetonitrile.
Table 2: Qualitative Comparison of Intermediates from this compound and Benzoylacetonitrile
| Feature | This compound Intermediate | Benzoylacetonitrile Intermediate | Rationale |
| Enolate Stability | Potentially more stable due to the electron-donating effect of the tert-butyl group. | Less stable due to the electron-withdrawing nature of the phenyl group. | The inductive effect of the alkyl group can stabilize the negative charge on the adjacent carbon. |
| Steric Hindrance | Higher steric hindrance around the reaction center. | Lower steric hindrance. | The bulky tert-butyl group can influence the approach of electrophiles. |
| Reactivity of Arylidene Intermediate | The tert-butyl group may influence the planarity and electronic properties of the conjugated system. | The phenyl group allows for extended conjugation, potentially affecting reactivity. | The degree of conjugation can impact the susceptibility of the Michael acceptor to nucleophilic attack. |
Further quantitative studies, such as kinetic analysis of the Knoevenagel condensation with different substituted benzaldehydes, would be invaluable to precisely quantify the electronic and steric effects on the reaction rates and provide a more detailed comparison of the reactivity of these intermediates.
Conclusion
The characterization of reaction intermediates of this compound, while challenging, is crucial for a fundamental understanding of its synthetic utility. This guide has provided an overview of the key intermediates in important reactions, along with general experimental protocols for their synthesis and characterization. While detailed quantitative and comparative data in the literature remains sparse, the methodologies outlined here provide a framework for researchers to conduct their own investigations. Future studies focusing on in situ spectroscopic monitoring and the isolation and crystallographic analysis of these transient species will undoubtedly provide deeper insights into the fascinating reactivity of this versatile building block.
A Comparative Guide to the Quantification of Pivaloylacetonitrile Conversion Rate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods for the synthesis of pivaloylacetonitrile, a key intermediate in the production of pharmaceuticals like isoxazoles and pyrazolyl ureas. We present quantitative data on reaction yields, detailed experimental protocols for monitoring conversion rates, and a discussion of alternative synthetic routes.
Enhancing this compound Synthesis: A Yield Comparison
The traditional synthesis of this compound via nucleophilic substitution of 1-chloropinacolone (B81408) with sodium cyanide is often hampered by the formation of side products, leading to lower yields and purity. A modified method, incorporating a catalytic amount of alkali iodide, has been shown to significantly improve the reaction's efficiency.[1]
| Synthesis Method | Key Reagents | Solvent | Reported Yield | Product Purity | Notes |
| Traditional Nucleophilic Substitution | 1-chloropinacolone, Sodium cyanide | Protic Solvents (e.g., Methanol) | Lower (not explicitly quantified but significant side product formation reported) | Lower | Prone to formation of 2-tert-butyloxirane-2-carbonitrile and other condensation by-products.[1] |
| Modified Nucleophilic Substitution | 1-chloropinacolone, Sodium cyanide, Catalytic Alkali Iodide | Methanol | Up to 95% | Up to 99% | The addition of a catalytic amount of iodide (e.g., NaI or KI) suppresses the formation of side products.[1] |
Experimental Protocols for Conversion Rate Quantification
To accurately determine the conversion rate of this compound synthesis, several analytical techniques can be employed. Below are detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, which are well-suited for monitoring the reaction progress.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for separating and identifying components in a reaction mixture, allowing for the quantification of both reactants and products.
1. Sample Preparation:
-
At specific time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of ethyl acetate) to prevent further reaction.
-
Add an internal standard (e.g., dodecane) of a known concentration to the diluted sample. The internal standard is crucial for accurate quantification as it corrects for variations in injection volume.
-
Filter the sample through a 0.22 µm syringe filter before injection into the GC-MS.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or similar.
-
Mass Spectrometer: Agilent 5977A or similar.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Ionization Energy: 70 eV.
-
Scan Range: m/z 40-400.
3. Data Analysis:
-
Identify the peaks corresponding to 1-chloropinacolone, this compound, and the internal standard based on their retention times and mass spectra.
-
Integrate the peak areas of these compounds.
-
Calculate the response factor for this compound relative to the internal standard by analyzing a standard solution with known concentrations of both compounds.
-
The conversion rate at each time point can be calculated using the following formula:
-
Conversion (%) = [1 - (Area of 1-chloropinacolone at time t / Area of 1-chloropinacolone at time 0)] x 100
-
¹H NMR Spectroscopy Protocol
¹H NMR spectroscopy provides a non-destructive method to monitor the reaction in real-time or by analyzing quenched aliquots. It allows for the direct observation of the disappearance of starting material signals and the appearance of product signals.
1. Sample Preparation (for aliquot analysis):
-
Withdraw a small aliquot (e.g., 0.5 mL) from the reaction mixture at desired time intervals.
-
Quench the reaction immediately by adding the aliquot to a vial containing a deuterated solvent (e.g., CDCl₃) and a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Transfer the mixture to an NMR tube.
2. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Solvent: CDCl₃.
-
Internal Standard: 1,3,5-trimethoxybenzene.
-
Pulse Program: Standard 30° pulse.
-
Number of Scans: 16.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons for accurate integration).
3. Data Analysis:
-
Identify the characteristic signals for 1-chloropinacolone (e.g., singlet for the -CH₂- group) and this compound (e.g., singlet for the -CH₂- group at a different chemical shift). The tert-butyl protons of both molecules will also be visible as sharp singlets.
-
Integrate the area of a characteristic peak for both the starting material and the product.
-
The conversion rate can be determined by comparing the integral of the product peak to the sum of the integrals of the product and remaining starting material peaks.
-
Conversion (%) = [Integral of this compound peak / (Integral of this compound peak + Integral of 1-chloropinacolone peak)] x 100
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for quantifying the conversion rate of this compound synthesis using analytical techniques.
Caption: Workflow for this compound Conversion Rate Quantification.
Alternatives to this compound in Synthesis
While this compound is a valuable building block, alternative strategies and precursors can be employed for the synthesis of isoxazoles and pyrazolyl ureas, depending on the desired substitution pattern and reaction conditions.
Isoxazole (B147169) Synthesis Alternatives
The synthesis of the isoxazole ring, a key component in many bioactive molecules, is not solely reliant on β-ketonitriles like this compound. A primary alternative is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne . This method offers great flexibility in introducing various substituents onto the isoxazole core.
Caption: Comparison of synthetic routes to isoxazoles.
Pyrazolyl Urea (B33335) Synthesis Alternatives
For the synthesis of pyrazolyl ureas, which are potent inhibitors of p38 MAP kinase, the core pyrazole (B372694) structure can be assembled from various precursors. While this compound can be a starting point for certain substituted pyrazoles, a common and versatile alternative involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent .
For instance, the reaction of a substituted hydrazine with ethyl acetoacetate (B1235776) derivatives can lead to a variety of pyrazolone (B3327878) intermediates, which can then be further functionalized to pyrazolyl ureas. This approach allows for broad diversification of substituents on the pyrazole ring.[2][3]
This guide provides a foundational understanding for quantifying and optimizing the synthesis of this compound, as well as considering alternative synthetic pathways for related pharmaceutical targets. The provided protocols and comparative data aim to support researchers in making informed decisions for their specific research and development needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Pivaloylacetonitrile Derivatives as p38 MAP Kinase Inhibitors: A Comparative Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
Pivaloylacetonitrile has emerged as a valuable starting material in medicinal chemistry, particularly for the synthesis of heterocyclic compounds with therapeutic potential. Among these, pyrazole (B372694) derivatives synthesized from this compound have shown promise as potent inhibitors of p38 MAP kinase, a key enzyme implicated in inflammatory diseases.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of pyrazolyl urea (B33335) derivatives, offering insights into the structural modifications that enhance their inhibitory activity. The information presented is intended to aid researchers in the design and development of novel p38 MAP kinase inhibitors.
Structure-Activity Relationship of Pyrazolyl Urea Derivatives
The core structure of the investigated compounds consists of a pyrazole ring, derived from the condensation of this compound and a substituted hydrazine (B178648), which is further functionalized to a diaryl urea.[1][2] The SAR studies reveal that substitutions at the 5-position of the pyrazole ring and on the phenyl rings of the urea moiety significantly influence the inhibitory potency against p38 MAP kinase.[2]
A key finding is that the urea functionality establishes a crucial bidentate hydrogen bond with the side chain of a conserved glutamate (B1630785) residue (Glu71) in the kinase's active site. The phenyl ring attached to the urea fits into a specificity pocket, a feature also utilized by other classes of p38 inhibitors.[2] Notably, these diaryl urea compounds act as allosteric inhibitors, stabilizing a conformation of the kinase that is incompatible with ATP binding, rather than directly competing with ATP.[2]
The following table summarizes the quantitative SAR data for a selection of pyrazolyl urea derivatives, highlighting the impact of different substituents on their p38 MAP kinase inhibitory activity.
| Compound ID | R1 (at Pyrazole C5) | R2 (at Phenyl Urea) | p38 MAP Kinase Inhibition (IC50, nM) |
| 1 | tert-Butyl | H | 1000 |
| 2 | Isopropyl | H | 3000 |
| 3 | Cyclopropyl (B3062369) | H | 500 |
| 4 | tert-Butyl | 2-Methyl | 500 |
| 5 | tert-Butyl | 2-Chloro | 300 |
| 6 | tert-Butyl | 2-Naphthyl | 30 |
| 7 (BIRB 796) | tert-Butyl | 2-Methyl-6-chlorophenyl | 0.1 |
Data compiled from Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Nature Structural & Molecular Biology, 9(4), 268-272.[2]
Key SAR Insights:
-
Substitution at Pyrazole C5: The bulkiness of the substituent at the 5-position of the pyrazole ring is critical for activity. A tert-butyl group (Compound 1) is preferred over smaller groups like isopropyl (Compound 2), while a cyclopropyl group (Compound 3) also shows good potency.[2]
-
Substitution on the Phenyl Urea Moiety: Modifications to the phenyl ring of the urea have a dramatic effect on inhibitory potency. The introduction of small substituents at the ortho position, such as methyl (Compound 4) or chloro (Compound 5), enhances activity.[2]
-
Extended Aromatic Systems: Incorporating a larger aromatic system, such as a naphthyl group (Compound 6), leads to a significant increase in potency, likely due to improved interactions within the kinase's binding pocket.[2]
-
Optimized Interactions: The clinical candidate BIRB 796 (Compound 7) combines the optimal tert-butyl group at the pyrazole C5 with a strategically substituted phenylurea moiety, resulting in a picomolar inhibitor. This highlights the synergistic effect of multiple optimized substitutions.
Experimental Protocols
General Synthesis of Pyrazolyl Urea Derivatives
The synthesis of the pyrazolyl urea inhibitors involves a multi-step process, beginning with the construction of the pyrazole core from this compound.[2]
-
Synthesis of 5-substituted-3-aminopyrazole: this compound or a corresponding oxopentanenitrile derivative is reacted with a substituted hydrazine (e.g., 4-methoxyphenylhydrazine hydrochloride) in a suitable solvent, such as ethanol, at reflux to yield the 3-aminopyrazole (B16455) intermediate.[1][2]
-
Formation of the Urea Linkage: The 3-aminopyrazole is then treated with a substituted phenyl isocyanate in a solvent like tetrahydrofuran (B95107) (THF) to form the final pyrazolyl urea derivative. Alternatively, the aminopyrazole can be reacted with phosgene (B1210022) followed by the addition of a substituted aniline.[2]
p38 MAP Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against p38 MAP kinase is determined using an in vitro kinase assay.[2]
-
Enzyme and Substrate Preparation: Recombinant human p38 MAP kinase is used as the enzyme source. A specific peptide or protein substrate, such as myelin basic protein (MBP) or a synthetic peptide, is prepared in a suitable buffer.
-
Kinase Reaction: The kinase reaction is initiated by incubating the p38 MAP kinase enzyme with the substrate, ATP (often radiolabeled, e.g., [γ-33P]ATP), and varying concentrations of the inhibitor compound in a reaction buffer.
-
Quantification of Inhibition: After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This is typically done by measuring the incorporation of the radiolabel into the substrate using techniques like scintillation counting after separation by SDS-PAGE or filter binding assays.
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in the kinase activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the p38 MAP kinase signaling pathway and the general workflow for the synthesis and evaluation of this compound-derived inhibitors.
Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for SAR Studies.
References
A Comparative Benchmarking Guide to Pivaloylacetonitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
Pivaloylacetonitrile is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The efficiency of its synthesis is therefore of significant interest. This guide provides an objective comparison of the performance of different synthetic methodologies for this compound, supported by experimental data and detailed protocols.
Comparative Analysis of Synthesis Methods
The synthesis of this compound can be broadly categorized into two primary strategies: Claisen-type condensation reactions and nucleophilic substitution reactions. Each approach presents distinct advantages and disadvantages in terms of yield, reaction conditions, and scalability.
| Method | Reactants | Base/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Key Observations |
| Claisen Condensation | Methyl pivaloate, Acetonitrile (B52724) | Sodium hydride (NaH) | 1,4-Dioxane | Reflux | 3 | 51 | N/A | Moderate yield; requires handling of pyrophoric sodium hydride.[1] |
| Nucleophilic Substitution (Traditional) | 1-Chloropinacolone (B81408), Sodium cyanide | None | Protic Solvents | N/A | N/A | 60-78 | N/A | Lower yield with significant byproduct formation (20-35% 2-tert-butyloxirane-2-carbonitrile).[2] |
| Nucleophilic Substitution (Improved) | 1-Chloropinacolone, Sodium cyanide | Catalytic Potassium Iodide | Methanol (B129727) | < 30 | N/A | 95 | 99 | High yield and purity; avoids significant byproduct formation. |
| Alternative Method | Ethyl cyanoacetate, tert-Butyllithium | - | N/A | N/A | N/A | N/A | N/A | Limited industrial applicability due to stringent reaction conditions. |
| Green Chemistry Approach | Pivaloate ester, Acetonitrile | Potassium tert-butoxide (KOt-Bu) | Ethereal Solvents | Ambient | N/A | Moderate to Good | N/A | Environmentally benign approach using an inexpensive and readily available base.[3][4] |
Experimental Protocols
Claisen Condensation using Sodium Hydride
This protocol describes the synthesis of this compound via the Claisen condensation of methyl pivaloate and acetonitrile using sodium hydride as the base.[1]
Procedure:
-
To a stirred suspension of sodium hydride (50% in paraffin (B1166041) oil, 1.2 eq.) in 1,4-dioxane, slowly add acetonitrile (1.2 eq.) dropwise over 15 minutes.
-
Continue stirring the mixture for an additional 30 minutes.
-
Slowly add methyl pivalate (B1233124) (1 eq.) dropwise to the reaction mixture over 15 minutes.
-
Heat the reaction mixture to reflux for 3 hours.
-
After cooling, pour the reaction mixture into ice water and adjust the pH to 4.5 with acid.
-
Extract the aqueous phase multiple times with dichloromethane.
-
Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate.
-
Recrystallize the crude product from hexane (B92381) to yield this compound.
Improved Nucleophilic Substitution using a Catalytic Iodide
This method detail's a highly efficient synthesis of this compound from 1-chloropinacolone and sodium cyanide, with the addition of a catalytic amount of potassium iodide to improve yield and selectivity.
Procedure:
-
To a stirred and cooled (below 30°C) suspension of finely powdered sodium cyanide (1.0 mol) and potassium iodide (catalytic amount) in methanol, add 1-chloropinacolone (1.0 mol) dropwise.
-
Maintain the temperature below 30°C throughout the addition.
-
After the addition is complete, continue stirring until the reaction is complete (monitored by GC).
-
Evaporate the methanol in vacuo.
-
Add hot water (80-85°C) to the residue and then cool the mixture to below 20°C with intensive mixing.
-
The product precipitates as a colorless crystalline mass. Filter, wash with cold water, and dry to obtain this compound.
Visualizing the Synthetic Benchmarking Workflow
The following diagram illustrates the logical workflow for comparing different synthesis methods for this compound.
Caption: Logical workflow for benchmarking this compound synthesis methods.
Signaling Pathways and Reaction Mechanisms
To further aid in the understanding of the chemical transformations, the following diagrams illustrate the core mechanisms of the primary synthetic routes.
Claisen Condensation Mechanism
This mechanism involves the base-mediated condensation of an ester with a nitrile.
Caption: Generalized mechanism for the Claisen condensation synthesis.
Nucleophilic Substitution Mechanism (SN2)
The reaction of 1-chloropinacolone with cyanide follows a bimolecular nucleophilic substitution pathway.
Caption: Mechanism of the nucleophilic substitution for this compound synthesis.
References
Safety Operating Guide
Proper Disposal of Pivaloylacetonitrile: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of pivaloylacetonitrile (CAS No. 59997-51-2), a compound frequently used in pharmaceutical and chemical research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Immediate Safety Considerations
This compound is a hazardous substance and requires careful handling. It is classified as toxic if swallowed, harmful in contact with skin or if inhaled, and causes serious skin and eye irritation.[1] In the event of a fire, hazardous decomposition products can be released, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and highly toxic hydrogen cyanide gas.[1]
Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment is mandatory. This includes:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: Use only in a well-ventilated area. If dust or aerosols are generated, a respirator may be necessary.[2]
Disposal Plan: The Primary Method
The universally recommended and safest method for the disposal of this compound is to engage a licensed and approved hazardous waste disposal company.[1] This ensures that the chemical is managed in accordance with all local, regional, and national regulations.
Step-by-Step Disposal Procedure:
-
Segregation and Storage:
-
Store waste this compound in a dedicated, clearly labeled, and sealed container.
-
The container must be kept in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1]
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Labeling:
-
The waste container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound".
-
Include the approximate quantity of the waste.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup.
-
Provide them with the necessary information about the waste, including its identity and quantity.
-
-
Documentation:
-
Maintain a record of the waste generated, including the date and amount, and retain all documentation provided by the waste disposal company.
-
Accidental Spills
In the case of a spill, the following steps should be taken immediately:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, carefully sweep up the solid material. Avoid generating dust.
-
Collect: Place the swept-up material into a suitable, sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Do not allow this compound to enter drains or the environment.[1]
Chemical Neutralization: A Note of Caution
Therefore, attempting to neutralize this compound in the laboratory before disposal is strongly discouraged without a thoroughly vetted and peer-reviewed procedure. The primary and recommended disposal method remains the use of a professional hazardous waste management service.
Quantitative Data Summary
For transportation and regulatory purposes, the following quantitative data for this compound is relevant:
| Property | Value |
| UN Number | UN3439 |
| Proper Shipping Name | NITRILES, SOLID, TOXIC, N.O.S. |
| Hazard Class | 6.1 (Toxic) |
| Packing Group | III |
This information is critical for the proper manifesting and transportation of the waste material by a certified disposal company.
Logical Disposal Workflow
The decision-making process for the proper disposal of this compound can be visualized as follows:
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these guidelines, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Pivaloylacetonitrile
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for working with Pivaloylacetonitrile, including detailed operational and disposal plans to ensure a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance with the following primary concerns:
-
Acute Toxicity: Toxic if swallowed and harmful in contact with skin or if inhaled.[1][2]
-
Irritation: Causes skin and serious eye irritation.[2]
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects.[1]
Quantitative Data Summary
| Data Point | Value | Source |
| CAS Number | 59997-51-2 | [1][2] |
| Molecular Formula | C7H11NO | [1] |
| Molecular Weight | 125.17 g/mol | [1] |
| Melting Point | 66 - 72 °C (150.8 - 161.6 °F) | [2] |
| Acute Toxicity (Oral, Rat LD50) | 283 mg/kg | |
| UN Number | 3439 | [2] |
| Hazard Class | 6.1 (Toxic) | [2] |
| Packing Group | III | [2] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Double gloving is recommended. | To prevent skin contact, as the substance is harmful upon dermal absorption.[1][2][3] |
| Eye and Face Protection | Safety glasses with side-shields or chemical splash goggles. A face shield is recommended where there is a potential for splashing. | To protect against serious eye irritation.[2][3][4] |
| Skin and Body Protection | A full-length laboratory coat with long sleeves, long pants, and closed-toe shoes. An impervious apron may be necessary if there is a significant splash potential. | To minimize skin exposure and contamination of personal clothing.[5][6] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood is mandatory.[1][4][5] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][7] | To prevent inhalation of harmful dust or vapors.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
Experimental Protocol: Detailed Methodology
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.[3][5]
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[3][5]
-
Don all required PPE as specified in the table above.
-
Prepare a designated work area within a certified chemical fume hood.[3][5] Keep the sash at the lowest practical height.
-
Ensure a spill kit appropriate for solid chemical spills is available nearby.
-
-
Handling:
-
When weighing the solid, perform this task within the chemical fume hood to minimize the risk of inhalation.
-
Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.
-
Carefully add the this compound to the reaction vessel, ensuring no material is spilled.
-
Conduct all experimental procedures involving this chemical within the fume hood.
-
Avoid contact with strong oxidizing agents and strong bases.[2]
-
-
Post-Experiment Cleanup:
-
Decontaminate all glassware and surfaces that have come into contact with this compound. A recommended procedure is to rinse with a pH 10 buffer solution, followed by a thorough cleaning with an appropriate solvent (e.g., ethanol (B145695) or acetone), collecting all rinsate as hazardous waste.[6]
-
Segregate all waste streams as outlined in the disposal plan below.
-
Carefully remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
Wash hands and forearms thoroughly with soap and water after completing the work and removing PPE.[2]
-
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid this compound Waste: Collect any unused or waste this compound in a clearly labeled, sealed container designated for "Acutely Toxic Solid Waste".
-
Contaminated Labware and Debris: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and paper towels, must be disposed of as hazardous waste.[8] These should be collected in a separate, clearly labeled, sealed plastic bag or container.[8]
-
Liquid Waste: Any solutions containing this compound and rinsate from decontamination procedures should be collected in a dedicated, sealed, and clearly labeled container for "Acutely Toxic Liquid Waste". Do not mix with other solvent waste streams unless explicitly permitted by your institution's waste management guidelines.[9]
-
Empty Containers: Empty containers that held this compound must be treated as hazardous waste and should not be rinsed or reused.[8] They should be sealed and disposed of through the institutional chemical waste program.
Disposal Procedure
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic).[8]
-
Storage: Store all waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and disposal of all this compound waste.[9] Provide them with a copy of the Safety Data Sheet.
-
Recommended Disposal Method: The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber, carried out by a licensed and approved waste disposal facility.[9]
By adhering to these detailed safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a safe and compliant laboratory environment.
References
- 1. Page loading... [guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Cyanide Hazard Alert | Workplace Safety North [workplacesafetynorth.ca]
- 8. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




